molecular formula C37H66N7O17P3S B15548009 5-Methylpentadecanoyl-CoA

5-Methylpentadecanoyl-CoA

Katalognummer: B15548009
Molekulargewicht: 1005.9 g/mol
InChI-Schlüssel: DQECOFQLFIRISC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylpentadecanoyl-CoA is a useful research compound. Its molecular formula is C37H66N7O17P3S and its molecular weight is 1005.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C37H66N7O17P3S

Molekulargewicht

1005.9 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methylpentadecanethioate

InChI

InChI=1S/C37H66N7O17P3S/c1-5-6-7-8-9-10-11-12-14-25(2)15-13-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)

InChI-Schlüssel

DQECOFQLFIRISC-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 5-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of 5-Methylpentadecanoyl-CoA, an anteiso-branched-chain fatty acid. The document details the enzymatic reactions, precursor molecules, and regulatory mechanisms involved in its synthesis. It also includes detailed experimental protocols for key assays and quantitative data to support further research and development in this area.

Introduction to this compound Biosynthesis

This compound is a saturated fatty acyl-CoA with a methyl group at the 5-position. As an anteiso-fatty acid, its biosynthesis follows the general pathway for branched-chain fatty acids (BCFAs), which is prevalent in many bacteria. Unlike straight-chain fatty acids that are initiated from acetyl-CoA, the synthesis of anteiso-fatty acids utilizes a specific branched-chain acyl-CoA as a primer. The subsequent elongation of this primer is carried out by the fatty acid synthase (FAS) system.

The primary precursor for the synthesis of this compound is the amino acid L-isoleucine. Through a series of catabolic reactions, isoleucine is converted into 2-methylbutyryl-CoA, the primer molecule that dictates the anteiso branching pattern. This primer then enters the fatty acid synthesis pathway for elongation.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be divided into two main stages: A) Primer Formation from L-isoleucine and B) Fatty Acid Elongation by the fatty acid synthase (FAS) complex.

A. Primer Formation: From L-Isoleucine to 2-Methylbutyryl-CoA

The initial steps involve the conversion of L-isoleucine to its corresponding α-keto acid, followed by oxidative decarboxylation to yield the primer 2-methylbutyryl-CoA.

  • Transamination: L-isoleucine is first transaminated to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce 2-methylbutyryl-CoA. This is a critical irreversible step in the catabolism of branched-chain amino acids.[1]

B. Fatty Acid Elongation: Synthesis of the 15-Carbon Chain

The 2-methylbutyryl-CoA primer is elongated through five cycles of the fatty acid synthase (FAS) pathway. In each cycle, a two-carbon unit from malonyl-CoA is added to the growing acyl chain. The key enzymes in this process are:

  • Initiation: β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) catalyzes the initial condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP. The substrate specificity of FabH is a major determinant in branched-chain fatty acid synthesis.[2]

  • Elongation Cycles (5 iterations):

    • Condensation: β-ketoacyl-ACP synthase I (FabB) or II (FabF) catalyzes the condensation of the growing acyl-ACP with malonyl-ACP.

    • Reduction: The resulting β-ketoacyl-ACP is reduced by β-ketoacyl-ACP reductase (FabG).

    • Dehydration: A water molecule is removed from the β-hydroxyacyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ or FabA).

    • Reduction: The enoyl-ACP is reduced by enoyl-ACP reductase (FabI), completing the elongation cycle.

After five rounds of elongation, the final product is 5-methylpentadecanoyl-ACP, which can then be converted to this compound.

This compound Biosynthesis Pathway cluster_primer Primer Formation cluster_elongation Fatty Acid Elongation (5 Cycles) L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH FabH FabH 2-Methylbutyryl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Malonyl-ACP->FabH FAS Complex FAS Complex Malonyl-ACP->FAS Complex Elongation FabH->FAS Complex Initiation 5-Methylpentadecanoyl-ACP 5-Methylpentadecanoyl-ACP FAS Complex->5-Methylpentadecanoyl-ACP Final Product This compound This compound 5-Methylpentadecanoyl-ACP->this compound

Fig 1. Biosynthesis pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound.

Table 1: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference
α-keto-β-methylvalerateBovine Liver151.2[3]
α-ketoisovalerateRat Liver300.8[4]
α-ketoisocaproateRat Liver251.5[4]

Table 2: Substrate Specificity of β-Ketoacyl-ACP Synthase III (FabH)

Primer SubstrateEnzyme SourceRelative Activity (%)Reference
Acetyl-CoAE. coli100[5]
2-Methylbutyryl-CoAS. aureus>100[6]
Isobutyryl-CoAS. aureus~150[6]
Butyryl-CoAS. aureus~120[6]
Isovaleryl-CoAS. aureus~100[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

A. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring BCKDH activity by monitoring the reduction of NAD+ to NADH at 340 nm.[7]

Materials:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 0.2 mM EDTA, 0.1% (v/v) Triton X-100.

  • Substrate solution: 10 mM (S)-α-keto-β-methylvalerate.

  • Cofactor solution: 5 mM NAD+, 1 mM Coenzyme A.

  • Enzyme preparation (e.g., isolated mitochondria or purified BCKDH).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing 800 µL of Assay Buffer, 100 µL of Cofactor solution, and the enzyme preparation.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the Substrate solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

BCKDH Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Mix Buffer, Cofactors, Enzyme Mix Buffer, Cofactors, Enzyme Prepare Assay Buffer->Mix Buffer, Cofactors, Enzyme Prepare Substrate Solution Prepare Substrate Solution Add Substrate Add Substrate Prepare Substrate Solution->Add Substrate Prepare Cofactor Solution Prepare Cofactor Solution Prepare Cofactor Solution->Mix Buffer, Cofactors, Enzyme Isolate Enzyme Isolate Enzyme Isolate Enzyme->Mix Buffer, Cofactors, Enzyme Pre-incubate at 37°C Pre-incubate at 37°C Mix Buffer, Cofactors, Enzyme->Pre-incubate at 37°C Pre-incubate at 37°C->Add Substrate Monitor A340 Monitor A340 Add Substrate->Monitor A340 Calculate Rate of NADH Production Calculate Rate of NADH Production Monitor A340->Calculate Rate of NADH Production Determine Enzyme Activity Determine Enzyme Activity Calculate Rate of NADH Production->Determine Enzyme Activity FabH Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Combine Buffer, ACP, NADPH, FabG Combine Buffer, ACP, NADPH, FabG Prepare Assay Buffer->Combine Buffer, ACP, NADPH, FabG Prepare Substrate & Cofactor Solutions Prepare Substrate & Cofactor Solutions Add Malonyl-CoA Add Malonyl-CoA Prepare Substrate & Cofactor Solutions->Add Malonyl-CoA Purify FabH & FabG Purify FabH & FabG Purify FabH & FabG->Combine Buffer, ACP, NADPH, FabG Combine Buffer, ACP, NADPH, FabG->Add Malonyl-CoA Initiate with FabH Initiate with FabH Add Malonyl-CoA->Initiate with FabH Monitor A340 Monitor A340 Initiate with FabH->Monitor A340 Calculate Rate of NADPH Oxidation Calculate Rate of NADPH Oxidation Monitor A340->Calculate Rate of NADPH Oxidation Determine FabH Activity Determine FabH Activity Calculate Rate of NADPH Oxidation->Determine FabH Activity Regulation of Anteiso-Fatty Acid Biosynthesis L-Isoleucine L-Isoleucine BCKDH BCKDH L-Isoleucine->BCKDH Substrate 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA BCKDH->2-Methylbutyryl-CoA FAS FAS 2-Methylbutyryl-CoA->FAS Primer ACC ACC Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Malonyl-CoA->FAS Elongation Unit FapR FapR Malonyl-CoA->FapR Inactivation Anteiso-Fatty Acyl-CoA Anteiso-Fatty Acyl-CoA FAS->Anteiso-Fatty Acyl-CoA Anteiso-Fatty Acyl-CoA->ACC Allosteric Inhibition FapR->FAS Transcriptional Repression Citrate Citrate Citrate->ACC Allosteric Activation

References

The Unseen Regulator: A Technical Guide to the Putative Cellular Functions of 5-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cellular functions of 5-Methylpentadecanoyl-CoA is not available in current scientific literature. This document synthesizes information from related long-chain and branched-chain fatty acyl-CoAs to present a technical guide on its putative roles for researchers, scientists, and drug development professionals. All pathways and functions described herein are extrapolated and require experimental validation.

Introduction

This compound is a C16 saturated fatty acyl-CoA with a methyl group at the C5 position. As an activated form of 5-methylpentadecanoic acid, it is poised to enter various metabolic and signaling pathways. While this specific molecule remains uncharacterized, its structural features as a long-chain, methyl-branched fatty acyl-CoA suggest several key cellular functions, from energy metabolism and membrane dynamics to gene regulation. This guide will explore these potential roles, drawing parallels with well-studied branched-chain fatty acids (BCFAs) and their CoA esters.

Putative Biosynthesis and Cellular Uptake

The precursor, 5-methylpentadecanoic acid, is likely sourced from the diet, particularly from dairy and meat products where BCFAs are present, or synthesized de novo.[1][2] In bacteria, the biosynthesis of BCFAs often utilizes branched-chain amino acid degradation products as primers for fatty acid synthesis.[3] Once in the cell, the free fatty acid is activated to its CoA thioester, this compound, by a long-chain acyl-CoA synthetase, a process that consumes ATP.[4]

Potential Metabolic Fates

Peroxisomal β-Oxidation

Due to the methyl branch, the primary catabolic route for this compound is expected to be peroxisomal β-oxidation.[5][6][7] The methyl group's position determines the specific enzymatic steps. For a methyl group at an odd-numbered carbon (like C5), the initial steps of β-oxidation can proceed until the branch point is reached. At that stage, specific enzymes are required to handle the branched structure. The process would likely yield a combination of acetyl-CoA and propionyl-CoA. Peroxisomes are equipped with a distinct set of β-oxidation enzymes capable of handling 2-methyl-branched fatty acyl-CoAs.[7][8][9]

Peroxisomal_Beta_Oxidation Putative Peroxisomal β-Oxidation of this compound cluster_peroxisome Peroxisome 5-MP-CoA This compound Acyl-CoA_Oxidase Acyl-CoA Oxidase 5-MP-CoA->Acyl-CoA_Oxidase Enoyl-CoA Trans-2-Enoyl-CoA (Methylated) Acyl-CoA_Oxidase->Enoyl-CoA Multifunctional_Protein Multifunctional Protein 2 (MFP-2) Enoyl-CoA->Multifunctional_Protein 3-Ketoacyl-CoA 3-Ketoacyl-CoA (Methylated) Multifunctional_Protein->3-Ketoacyl-CoA Thiolase Peroxisomal Thiolase (SCPx) 3-Ketoacyl-CoA->Thiolase Acetyl-CoA_1 Acetyl-CoA Thiolase->Acetyl-CoA_1 Methyl_Acyl_CoA Methyl-Acyl-CoA (C14) Thiolase->Methyl_Acyl_CoA Beta_Oxidation_Cycles Further β-Oxidation Cycles Methyl_Acyl_CoA->Beta_Oxidation_Cycles Propionyl-CoA Propionyl-CoA Beta_Oxidation_Cycles->Propionyl-CoA Acetyl-CoA_2 Acetyl-CoA Beta_Oxidation_Cycles->Acetyl-CoA_2

A diagram of the putative peroxisomal β-oxidation pathway.
Incorporation into Complex Lipids

This compound could serve as a substrate for the synthesis of complex lipids, such as phospholipids (B1166683) and triglycerides. The incorporation of branched-chain fatty acids into cell membranes is known to increase membrane fluidity and lower the melting point of the lipid bilayer.[10] This alteration in membrane biophysical properties can, in turn, affect the function of membrane-bound proteins and signaling platforms.

Predicted Regulatory Roles

PPARα Agonism

Very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a key regulator of lipid metabolism.[11][12] Upon activation by ligands like this compound, PPARα would heterodimerize with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This would upregulate the expression of genes involved in fatty acid uptake and catabolism, particularly the enzymes of the peroxisomal β-oxidation pathway, creating a positive feedback loop.[7][9]

PPARa_Signaling Predicted PPARα Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-MP-CoA This compound PPARa PPARα 5-MP-CoA->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Enters Nucleus & Heterodimerizes with RXR PPRE PPRE PPARa_RXR->PPRE Binds Gene_Expression Upregulation of Target Genes PPRE->Gene_Expression Beta_Oxidation_Enzymes β-Oxidation Enzymes Gene_Expression->Beta_Oxidation_Enzymes Beta_Oxidation_Enzymes->5-MP-CoA Metabolizes

Predicted signaling pathway for PPARα activation.

Comparative Data of Related Fatty Acyl-CoAs

As no quantitative data for this compound exists, the following table provides a comparison with related, well-characterized fatty acyl-CoAs.

FeaturePalmitoyl-CoA (C16:0)Pristanoyl-CoA (C19, Branched)This compound (Putative)
Structure Straight-chain, saturatedMulti-methyl branchedSingle methyl branch at C5
Primary Site of β-Oxidation MitochondriaPeroxisomes[5][6]Peroxisomes (predicted)
Products of β-Oxidation Acetyl-CoAPropionyl-CoA, Acetyl-CoA[5]Propionyl-CoA, Acetyl-CoA (predicted)
Known Receptor Binding Binds to various proteinsHigh-affinity PPARα ligand[11]Putative PPARα ligand
Effect on Membranes Decreases fluidityIncreases fluidityIncreases fluidity (predicted)

Hypothetical Experimental Workflow

To elucidate the cellular functions of this compound, a structured experimental approach would be necessary. The following workflow outlines key experiments.

Experimental_Workflow Hypothetical Experimental Workflow for this compound Synthesis Chemical Synthesis of 5-Methylpentadecanoic Acid and its CoA ester Cell_Culture Cell Culture Treatment (e.g., Hepatocytes, Adipocytes) Synthesis->Cell_Culture Lipidomics Lipidomics Analysis (GC-MS, LC-MS/MS) Cell_Culture->Lipidomics Metabolomics Metabolomics Analysis of β-Oxidation Products Cell_Culture->Metabolomics Reporter_Assay PPARα Reporter Gene Assay Cell_Culture->Reporter_Assay Gene_Expression_Analysis Gene Expression Analysis (qPCR, RNA-Seq) of PPARα target genes Cell_Culture->Gene_Expression_Analysis Membrane_Fluidity_Assay Membrane Fluidity Assays (e.g., Laurdan GP) Cell_Culture->Membrane_Fluidity_Assay Data_Analysis Data Analysis and Pathway Interpretation Lipidomics->Data_Analysis Metabolomics->Data_Analysis Reporter_Assay->Data_Analysis Gene_Expression_Analysis->Data_Analysis Membrane_Fluidity_Assay->Data_Analysis

A proposed workflow for investigating cellular functions.
Detailed Methodologies for Key Proposed Experiments

  • Cell Culture and Treatment:

    • Cell Lines: Human hepatoma cells (e.g., HepG2) or primary hepatocytes would be suitable for studying metabolism and PPARα activation.

    • Treatment: Cells would be incubated with varying concentrations of synthesized 5-methylpentadecanoic acid for different time points. A straight-chain fatty acid like palmitic acid would serve as a control.

  • Lipidomics Analysis:

    • Protocol: After treatment, cells are harvested and lipids are extracted using a Bligh-Dyer or similar method. The lipid extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the incorporation of the branched-chain fatty acid into different lipid classes (phospholipids, triglycerides, etc.).

  • PPARα Reporter Gene Assay:

    • Protocol: A cell line (e.g., HEK293T) is co-transfected with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Transfected cells are then treated with 5-methylpentadecanoic acid or a known PPARα agonist (e.g., GW7647) as a positive control. Luciferase activity is measured to quantify receptor activation.

Conclusion

While this compound remains an enigmatic molecule, its structure provides a strong basis for predicting its cellular roles. It is likely a substrate for peroxisomal β-oxidation, a modulator of cell membrane properties, and a signaling molecule capable of activating nuclear receptors like PPARα to regulate gene expression. The proposed experimental workflows provide a roadmap for future research to confirm these putative functions and integrate this novel fatty acyl-CoA into the broader landscape of lipid metabolism and cellular regulation. Such studies will be crucial for understanding the full diversity of fatty acid functions and could have implications for metabolic diseases where branched-chain fatty acid metabolism is pertinent.

References

An In-depth Technical Guide to the Discovery and Characterization of 5-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that, while not extensively studied, is presumed to play a role in lipid metabolism and cellular signaling, analogous to other branched-chain fatty acids (BCFAs). This technical guide provides a comprehensive overview of the putative discovery and characterization of this compound. It details its likely biosynthesis from branched-chain amino acids, subsequent metabolism through alpha- and beta-oxidation pathways within peroxisomes and mitochondria, and its potential physiological roles. The guide also presents detailed experimental protocols for the synthesis, detection, and quantification of long-chain branched-chain acyl-CoAs, alongside representative quantitative data from related molecules to serve as a practical reference for researchers in the field.

Introduction to this compound

Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on their carbon chain. They are integral components of cell membranes, particularly in bacteria, and are also found in various dietary sources such as dairy and meat products. In mammals, BCFAs are involved in modulating membrane fluidity, cellular signaling, and energy metabolism.

This compound is the coenzyme A thioester of 5-methylpentadecanoic acid. Its structure, featuring a methyl branch at the C5 position, suggests a metabolic fate intertwined with the pathways established for other BCFAs. While direct research on this specific molecule is limited, this guide extrapolates from the current understanding of long-chain BCFA metabolism to provide a foundational resource for its study.

Putative Biosynthesis and Metabolic Pathways

The biosynthesis of BCFAs is primarily linked to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. These amino acids can be converted into branched-chain alpha-keto acids, which then serve as primers for fatty acid synthesis.

The degradation of this compound is expected to proceed through a combination of alpha- and beta-oxidation, primarily occurring in peroxisomes and mitochondria. The presence of a methyl group can hinder the standard beta-oxidation process, often necessitating an initial alpha-oxidation step to remove the methyl branch or to shift its position.

Biosynthesis of this compound

The synthesis of a 5-methyl branched-chain fatty acid likely involves a unique precursor or a modification during the fatty acid synthesis process.

cluster_synthesis Putative Biosynthesis of this compound BCAA Branched-Chain Amino Acid (e.g., Leucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA Transamination BC_Acyl_CoA_Primer Branched-Chain Acyl-CoA Primer BCKA->BC_Acyl_CoA_Primer Decarboxylation FAS Fatty Acid Synthase (with Malonyl-CoA) BC_Acyl_CoA_Primer->FAS Primer 5_MPA 5-Methylpentadecanoic Acid FAS->5_MPA Elongation ACSL Acyl-CoA Synthetase 5_MPA->ACSL Activation 5_MP_CoA This compound ACSL->5_MP_CoA

Caption: Putative biosynthesis of this compound.

Metabolic Degradation of this compound

The degradation of this compound likely involves both peroxisomal and mitochondrial oxidation pathways.

cluster_degradation Putative Degradation Pathway of this compound 5_MP_CoA This compound Peroxisome Peroxisomal β-Oxidation 5_MP_CoA->Peroxisome Alpha_Ox α-Oxidation (if necessary) 5_MP_CoA->Alpha_Ox Mitochondrion Mitochondrial β-Oxidation Peroxisome->Mitochondrion Chain Shortening Alpha_Ox->Mitochondrion Acetyl_CoA Acetyl-CoA Mitochondrion->Acetyl_CoA Propionyl_CoA Propionyl-CoA Mitochondrion->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Putative degradation of this compound.

Quantitative Data

Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Cell Lines

Acyl-CoA SpeciesRAW264.7 Cells (pmol/10^6 cells)MCF7 Cells (pmol/10^6 cells)
Myristoyl-CoA (C14:0)1.5 ± 0.22.1 ± 0.3
Palmitoyl-CoA (C16:0)10.2 ± 1.515.8 ± 2.4
Stearoyl-CoA (C18:0)8.5 ± 1.112.3 ± 1.8
Oleoyl-CoA (C18:1)12.3 ± 1.918.9 ± 2.8
Arachidonoyl-CoA (C20:4)2.1 ± 0.43.5 ± 0.6
Lignoceroyl-CoA (C24:0)0.8 ± 0.15.2 ± 0.9
Cerotoyl-CoA (C26:0)0.5 ± 0.13.8 ± 0.7

Data are presented as mean ± standard deviation and are illustrative, based on published values for common long-chain acyl-CoAs.[1]

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver Tissue

Acyl-CoA SpeciesConcentration (nmol/g wet weight)
Palmitoyl-CoA (C16:0)25.6 ± 3.8
Stearoyl-CoA (C18:0)15.2 ± 2.3
Oleoyl-CoA (C18:1)30.1 ± 4.5
Linoleoyl-CoA (C18:2)18.7 ± 2.8

Data are presented as mean ± standard deviation and are illustrative, based on published values for common long-chain acyl-CoAs in rodent liver.[2]

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

This protocol is adapted from established methods for the synthesis of various acyl-CoA thioesters.

Objective: To synthesize this compound from 5-methylpentadecanoic acid.

Materials:

  • 5-methylpentadecanoic acid

  • Coenzyme A (free acid)

  • N,N'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution, 0.5 M

  • Liquid nitrogen

  • Lyophilizer

  • HPLC-MS system for purification and analysis

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve 4.2 mg of CDI (0.026 mmol, 4 equivalents) in 200 µL of anhydrous THF. b. Add 0.031 mmol (4.8 equivalents) of 5-methylpentadecanoic acid to the CDI solution. c. Stir the mixture at room temperature (22°C) for 1 hour.

  • Thioesterification with Coenzyme A: a. Dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M NaHCO3 solution. b. Add the Coenzyme A solution to the activated carboxylic acid mixture. c. Stir the reaction for 45 minutes at room temperature (22°C).

  • Sample Preparation for Analysis: a. Flash-freeze the reaction mixture in liquid nitrogen. b. Lyophilize the frozen sample overnight to remove solvents. c. Re-dissolve the lyophilized powder in 600 µL of ultrapure water.

  • Purification and Analysis: a. Purify the synthesized this compound using a suitable reversed-phase HPLC column. b. Confirm the identity and purity of the product by mass spectrometry, looking for the expected molecular weight.

Quantification of this compound by LC-MS/MS

This protocol is a generalized method for the quantification of long-chain acyl-CoAs in biological samples.[2][3]

Objective: To quantify the amount of this compound in a given tissue or cell sample.

cluster_lcms LC-MS/MS Workflow for Acyl-CoA Quantification Sample Tissue/Cell Sample Homogenization Homogenization in Extraction Buffer Sample->Homogenization SPE Solid-Phase Extraction (SPE) of Acyl-CoAs Homogenization->SPE LC_Separation UPLC Separation (Reversed-Phase) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS quantification of acyl-CoAs.

Materials:

  • Tissue or cell sample

  • Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

  • Extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile:water with internal standard)

  • Solid-phase extraction (SPE) cartridges

  • UPLC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase UPLC column (e.g., C18)

  • Mobile phases (e.g., A: ammonium (B1175870) hydroxide (B78521) in water; B: ammonium hydroxide in acetonitrile)

Procedure:

  • Sample Extraction: a. Homogenize the frozen tissue or cell pellet in ice-cold extraction buffer containing the internal standard. b. Centrifuge to pellet the debris and collect the supernatant.

  • Solid-Phase Extraction (SPE): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the acyl-CoAs with an appropriate solvent.

  • LC-MS/MS Analysis: a. Inject the eluted sample onto the UPLC-MS/MS system. b. Separate the acyl-CoAs using a gradient of mobile phases A and B on the reversed-phase column. c. Detect and quantify the acyl-CoAs using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a specific fragment.

  • Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Calculate the concentration of this compound in the original sample by comparing its peak area ratio to the internal standard against a standard curve.

Conclusion

While this compound remains a sparsely studied molecule, its structural characteristics place it within the broader, and increasingly important, class of branched-chain fatty acids. This technical guide provides a foundational framework for its investigation by extrapolating from the well-established principles of BCFA metabolism and analysis. The detailed protocols for synthesis and quantification offer practical starting points for researchers aiming to elucidate the specific roles of this compound and other novel BCFAs in health and disease. Further research is warranted to uncover the precise metabolic pathways, signaling functions, and potential therapeutic applications of this and other under-investigated lipid molecules.

References

Endogenous Sources of 5-Methylpentadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that belongs to the broader class of branched-chain fatty acids (BCFAs). While the endogenous synthesis of common iso- and anteiso-BCFAs is relatively well-understood, the pathways leading to internally methylated fatty acids such as 5-methylpentadecanoic acid are less characterized. This technical guide provides a comprehensive overview of the putative endogenous sources of this compound, drawing upon the established principles of BCFA biosynthesis. It details the metabolic pathways, presents available quantitative data for related compounds, outlines detailed experimental protocols for analysis, and illustrates key pathways using logical diagrams. This document serves as a foundational resource for researchers investigating the metabolism and potential physiological roles of this unique lipid species.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl branches on the carbon chain. In mammals, they are found in various tissues and fluids and are derived from both dietary sources, particularly ruminant fats and dairy products, and endogenous synthesis.[1] BCFAs are integral components of cellular membranes, where they influence fluidity and permeability.[2] Emerging evidence suggests that BCFAs may also have roles in metabolic regulation and cellular signaling.[1] The most common BCFAs are the iso and anteiso forms, which have a methyl group on the penultimate or antepenultimate carbon, respectively.[1] this compound represents a less common, internally methylated BCFA.

Endogenous Biosynthesis of this compound

The endogenous synthesis of BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine.[3] The catabolism of these amino acids provides the initial primer for the fatty acid synthase (FAS) complex, which then extends the carbon chain, typically by adding two-carbon units from malonyl-CoA.[4]

Proposed Biosynthetic Pathway

While the direct synthesis of this compound has not been explicitly detailed in the literature, a plausible pathway can be inferred from the known mechanisms of fatty acid biosynthesis. The synthesis would require a specific branched-chain primer and subsequent elongation. One hypothetical pathway involves the use of a short-chain branched acyl-CoA primer, which is then elongated by FAS.

The catabolism of the amino acid isoleucine produces 2-methylbutyryl-CoA. This molecule typically serves as the primer for the synthesis of anteiso odd-chain fatty acids. However, it is conceivable that under certain metabolic conditions or due to the substrate promiscuity of FAS, other primers could be utilized or intermediates formed.

A more direct precursor for a methyl group at an odd-numbered carbon (like C5) is not immediately apparent from the standard BCAA catabolism pathways which generate primers with branching at the end of the chain. It is possible that an alternative, less common primer is used, or that a modification of a straight-chain fatty acid occurs, although the latter is less likely for methyl branching.

A plausible, though speculative, pathway for the synthesis of 5-methylpentadecanoic acid could involve the use of a primer such as 3-methylvaleryl-CoA , which is an intermediate in the catabolism of isoleucine. Elongation of this primer by FAS would lead to the formation of fatty acids with a methyl branch at an odd-numbered carbon.

Below is a diagram illustrating the general pathway for BCFA synthesis, which provides the foundational logic for the synthesis of molecules like this compound.

BCFA_Synthesis cluster_BCAA_Catabolism Branched-Chain Amino Acid Catabolism cluster_FAS Fatty Acid Elongation Isoleucine Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKDH FAS FAS 2-methylbutyryl-CoA->FAS Primer Anteiso-BCFAs Anteiso-BCFAs FAS->Anteiso-BCFAs Elongation (e.g., anteiso-pentadecanoyl-CoA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS 2C Donor

General pathway for anteiso-BCFA synthesis from isoleucine.

To form This compound , a different primer would be required. A hypothetical primer, 3-methylbutyryl-CoA (isovaleryl-CoA), is derived from leucine catabolism and typically forms iso-BCFAs. If elongation starts with this primer, the methyl group would be at an even-numbered carbon from the end. Therefore, the origin of a methyl group at the 5th carbon remains an area for further research. It may involve a non-canonical primer or a modification enzyme.

Quantitative Data

Tissue/FluidBranched-Chain Fatty AcidConcentration/AbundanceReference
Human MilkTotal BCFAs~0.4% of total fatty acids[5]
Cow MilkTotal BCFAs2-6% of total fatty acids[5]
Camel MilkTotal BCFAs~6.04% of total fatty acids[6]
Yak MilkTotal BCFAs~3.91% of total fatty acids[6]
Goat MilkTotal BCFAs~2.30% of total fatty acids[6]
Human Adipose Tissueiso-15:0Variable, present as a minor component[1]
Human Adipose Tissueanteiso-15:0Variable, present as a minor component[1]
Human Adipose Tissueiso-17:0Variable, present as a minor component[1]
Human Adipose Tissueanteiso-17:0Variable, present as a minor component[1]

Experimental Protocols

The analysis of this compound requires specialized analytical techniques, primarily mass spectrometry-based methods, due to its low abundance and the need to differentiate it from other fatty acid isomers.

Extraction of Acyl-CoAs from Tissues

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs.[7][8]

Materials:

  • Tissue sample (snap-frozen in liquid nitrogen)

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Elution solvent: 2-Propanol

  • Internal standard (e.g., a heavy-isotope labeled version of a similar acyl-CoA)

Procedure:

  • Weigh the frozen tissue (~50-100 mg) and homogenize in 1 mL of ice-cold homogenization buffer.

  • Add 1 mL of 2-propanol and continue homogenization.

  • Add 2 mL of ACN and vortex thoroughly.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an SPE column with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Load the supernatant onto the SPE column.

  • Wash the column with 2 mL of 50% methanol in water.

  • Elute the acyl-CoAs with 2 mL of 2-propanol.

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).

Acyl_CoA_Extraction Frozen_Tissue Frozen Tissue Sample Homogenization Homogenize in KH2PO4 buffer + 2-Propanol Frozen_Tissue->Homogenization Extraction Extract with Acetonitrile Homogenization->Extraction Centrifugation Centrifuge Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE_Purification Solid-Phase Extraction (SPE) Supernatant_Collection->SPE_Purification Elution Elute Acyl-CoAs SPE_Purification->Elution Drying Dry Extract Elution->Drying Reconstitution Reconstitute for Analysis Drying->Reconstitution

Workflow for the extraction of acyl-CoAs from tissue samples.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a general protocol for acyl-CoA analysis that can be optimized for this compound.[9][10]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate

  • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 40-50°C

MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM) for targeted quantification or full scan for identification.

  • SRM Transitions: The specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) of the Corresponding Fatty Acid

For this analysis, the acyl-CoA is first hydrolyzed to the free fatty acid, which is then derivatized to a volatile ester (typically a methyl ester) for GC-MS analysis.[11][12]

4.3.1. Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Acyl-CoA extract (from section 4.1, but can also start with total lipid extract)

  • Methanolic HCl or BF3-methanol

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • To the dried acyl-CoA or lipid extract, add 1 mL of methanolic HCl or BF3-methanol.

  • Heat at 60-80°C for 1-2 hours in a sealed vial.

  • Cool to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Repeat the hexane extraction.

  • Wash the combined hexane extracts with saturated NaCl solution.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

4.3.2. GC-MS Analysis of FAMEs

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary GC column (e.g., a polar column like those with a polyethylene (B3416737) glycol or cyanopropyl stationary phase)

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 250°C) to elute all FAMEs.

  • Detector Temperature (FID): 275°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: m/z 50-500

Potential Signaling Pathways and Functional Roles

Direct signaling roles for this compound have not been described. However, fatty acids and their CoA esters are known to be involved in various signaling and regulatory processes.

  • Membrane Fluidity: BCFAs, due to their branched structure, can increase the fluidity of cell membranes by disrupting the tight packing of straight-chain fatty acids.[2] This can modulate the function of membrane-bound proteins.

  • Gene Expression: Fatty acids and their derivatives can act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which regulate the expression of genes involved in lipid metabolism.

  • Post-Translational Modifications: Acyl-CoAs can be used for the acylation of proteins, a post-translational modification that can alter protein function and localization.

The following diagram illustrates the general roles of fatty acids in cellular processes.

Fatty_Acid_Roles BCFA Branched-Chain Fatty Acids (e.g., 5-Methylpentadecanoic Acid) Membrane Incorporation into Cell Membranes BCFA->Membrane Signaling Cellular Signaling BCFA->Signaling Metabolism Metabolic Regulation BCFA->Metabolism Fluidity Modulation of Membrane Fluidity Membrane->Fluidity PPARs Activation of Nuclear Receptors (e.g., PPARs) Signaling->PPARs Protein_Acylation Substrate for Protein Acylation Metabolism->Protein_Acylation Gene_Expression Regulation of Gene Expression PPARs->Gene_Expression

General functional roles of branched-chain fatty acids.

Conclusion

This compound is a structurally unique branched-chain fatty acyl-CoA for which the precise endogenous biosynthetic pathway remains to be fully elucidated. Based on our current understanding of BCFA metabolism, its synthesis likely involves a non-canonical primer for fatty acid synthase. While specific quantitative data and direct signaling roles are yet to be discovered, the experimental protocols for the analysis of other acyl-CoAs and fatty acids provide a solid foundation for future research in this area. Further investigation into the metabolism and function of internally branched fatty acids like 5-methylpentadecanoic acid may reveal novel roles in cellular physiology and disease.

References

5-Methylpentadecanoyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria, playing a pivotal role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors like low temperatures. Among these, anteiso-fatty acids, characterized by a methyl branch on the antepenultimate carbon atom, are of significant interest. 5-Methylpentadecanoyl-CoA is a key, albeit transient, intermediate in the biosynthesis of longer-chain anteiso-fatty acids, such as the commonly found anteiso-C17:0. This technical guide provides an in-depth exploration of the metabolic role of this compound, summarizing its biosynthesis, the enzymes involved, and its place within the broader context of microbial fatty acid metabolism. While specific quantitative data for this particular acyl-CoA is scarce due to its transient nature, this guide consolidates the available knowledge on anteiso-fatty acid metabolism to inform future research and therapeutic development.

Biosynthesis of Anteiso-Fatty Acids

The synthesis of anteiso-fatty acids is initiated from the branched-chain amino acid L-isoleucine. The pathway involves the conversion of isoleucine to a starter unit, 2-methylbutyryl-CoA, which is then elongated by the fatty acid synthase (FAS) II system.

The initial steps of this pathway are shared with the catabolism of branched-chain amino acids:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid transaminase (BCAT).

  • Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] In bacteria, this enzyme complex is pivotal for generating the primer molecules for branched-chain fatty acid synthesis.[2]

Once 2-methylbutyryl-CoA is formed, it serves as the primer for the FASII system. The first and committing step in the elongation cycle is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH). FabH condenses the primer with malonyl-ACP (acyl carrier protein) to form a β-ketoacyl-ACP. This initial condensation reaction is a key determinant of the type of fatty acid produced. In bacteria that synthesize anteiso-fatty acids, FabH exhibits a substrate preference for branched-chain acyl-CoAs like 2-methylbutyryl-CoA.[3]

Subsequent rounds of elongation involve the sequential action of four enzymes:

  • β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group.

  • β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the β-hydroxyacyl-ACP.

  • Enoyl-ACP reductase (FabI): Reduces the double bond.

  • β-ketoacyl-ACP synthase (FabB/F): Condenses the elongated acyl-ACP with another molecule of malonyl-ACP.

This compound is formed after five cycles of elongation of the initial 2-methylbutyryl-CoA primer. It is typically not a final product but is further elongated to produce anteiso-C17:0 fatty acids, which are major components of the cell membrane in many bacterial species.[4]

Anteiso-Fatty_Acid_Biosynthesis cluster_Primer Primer Synthesis cluster_Elongation Fatty Acid Elongation (FASII Cycle) Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA BCKDH FabH FabH Two_Methylbutyryl_CoA->FabH Malonyl_CoA Malonyl_CoA Malonyl_ACP Malonyl_ACP Malonyl_CoA->Malonyl_ACP Malonyl_ACP->FabH Acyl_ACP Acyl-ACP (C5-anteiso) FabH->Acyl_ACP Five_Methylpentadecanoyl_ACP 5-Methylpentadecanoyl-ACP (C16-anteiso-ACP) Acyl_ACP->Five_Methylpentadecanoyl_ACP 5x Elongation Cycles Seven_Methylheptadecanoyl_ACP 7-Methylheptadecanoyl-ACP (C18-anteiso-ACP) Five_Methylpentadecanoyl_ACP->Seven_Methylheptadecanoyl_ACP Elongation Cycle Five_Methylpentadecanoyl_CoA This compound Five_Methylpentadecanoyl_ACP->Five_Methylpentadecanoyl_CoA Acyl-CoA Thioesterase/Transferase Anteiso_C17_FA anteiso-C17:0 Seven_Methylheptadecanoyl_ACP->Anteiso_C17_FA Termination

Biosynthesis of anteiso-fatty acids.

Quantitative Data on Anteiso-Fatty Acid Composition

Table 1: Relative Abundance of Major Branched-Chain Fatty Acids in Bacillus subtilis

Fatty AcidRelative Abundance (%)
iso-C14:00.52
anteiso-C15:0 33.72
iso-C15:034.72
iso-C16:01.85
anteiso-C17:0 10.24
iso-C17:07.11
Data from a study on Bacillus subtilis ONU551.[5]

Table 2: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

Fatty Acid37°C (%)5°C (%)
iso-C15:025.410.1
anteiso-C15:0 49.8 65.2
iso-C17:06.51.8
anteiso-C17:0 10.3 15.4
Data adapted from a study on Listeria monocytogenes.[6]

As the data indicates, anteiso-C15:0 and anteiso-C17:0 are the predominant anteiso-fatty acids in these bacteria. The concentration of anteiso-C16:0 is generally low, reinforcing the idea that this compound is a transient intermediate.

Regulation of Anteiso-Fatty Acid Biosynthesis

The biosynthesis of anteiso-fatty acids is regulated at several levels:

  • Substrate Availability: The intracellular concentration of L-isoleucine directly influences the availability of the 2-methylbutyryl-CoA primer.

  • Enzyme Activity:

    • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: The activity of this complex is a critical control point. In many organisms, its activity is regulated by phosphorylation/dephosphorylation, with the kinase being allosterically inhibited by the α-keto acid products.[7]

    • β-ketoacyl-ACP synthase III (FabH): The substrate specificity of FabH for branched-chain primers is a key determinant of the type of fatty acids produced.[3] In Bacillus subtilis, two FabH homologs, FabHA and FabHB, exhibit different preferences for iso- and anteiso-primers.[8]

  • Environmental Factors: Temperature is a major regulator. In many bacteria, a decrease in growth temperature leads to an increase in the proportion of anteiso-fatty acids, which helps to maintain membrane fluidity.[6]

Regulation_of_Anteiso-Fatty_Acid_Synthesis cluster_regulation Regulatory Inputs Isoleucine Isoleucine BCKDH BCKDH Complex Isoleucine->BCKDH Substrate Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA BCKDH->Two_Methylbutyryl_CoA Product FabH FabH Two_Methylbutyryl_CoA->FabH Primer Anteiso_Fatty_Acids Anteiso_Fatty_Acids FabH->Anteiso_Fatty_Acids Initiation of Synthesis Membrane_Fluidity Membrane_Fluidity Anteiso_Fatty_Acids->Membrane_Fluidity Increases Low_Temperature Low_Temperature Low_Temperature->FabH Upregulates Activity/ Primer Selection Substrate Availability Substrate Availability Enzyme Regulation Enzyme Regulation Environmental Cues Environmental Cues

Regulation of anteiso-fatty acid synthesis.

Experimental Protocols

The analysis of this compound and other branched-chain acyl-CoAs requires sensitive and specific analytical techniques. The following outlines a general workflow for their extraction and quantification.

Extraction of Acyl-CoAs from Bacterial Cells
  • Cell Harvesting: Rapidly harvest bacterial cells from culture by centrifugation at low temperature to quench metabolic activity.

  • Cell Lysis: Resuspend the cell pellet in a suitable extraction solvent. A common method involves homogenization in a mixture of isopropanol (B130326) and an acidic buffer (e.g., KH2PO4, pH 4.9).

  • Liquid-Liquid Extraction: Add acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified using a C18 SPE column to remove interfering substances.

  • Elution and Concentration: Elute the acyl-CoAs from the SPE column with an organic solvent (e.g., methanol) and concentrate the eluate under a stream of nitrogen.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is typically used with a gradient of an aqueous mobile phase (e.g., water with ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: For each acyl-CoA, a specific precursor-to-product ion transition is monitored. The precursor ion is the protonated molecule [M+H]+, and a common product ion results from the neutral loss of the 5'-ADP moiety (507 Da). For this compound (C21H42N7O16P3S + C16H31O = C37H73N7O17P3S; exact mass ~1008.4), the precursor ion would be m/z 1009.4, and the primary product ion would be m/z 502.4.

  • Quantification: Create a calibration curve using synthetic standards of known concentrations to quantify the amount of each acyl-CoA in the sample. An internal standard (e.g., a C17-CoA) should be added at the beginning of the extraction process to correct for variations in extraction efficiency and instrument response.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Output Harvest Bacterial Cell Harvesting Lysis Cell Lysis & Extraction Harvest->Lysis SPE Solid-Phase Extraction Lysis->SPE Concentration Concentration SPE->Concentration LC Liquid Chromatography (Reverse Phase) Concentration->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification MS->Quant Acyl-CoA Concentration Acyl-CoA Concentration Quant->Acyl-CoA Concentration

Workflow for Acyl-CoA Analysis.

Conclusion and Future Directions

This compound is a transient but essential intermediate in the biosynthesis of long-chain anteiso-fatty acids in many bacterial species. While it is not a major end product, its formation is a critical step in a pathway that governs microbial membrane fluidity and adaptation to environmental stress. The lack of specific quantitative data for this compound highlights a gap in our understanding of the fine-tuned regulation of branched-chain fatty acid elongation.

Future research should focus on:

  • Developing targeted metabolomic methods to accurately quantify the intracellular pool sizes of this compound and other branched-chain acyl-CoA intermediates.

  • Performing metabolic flux analysis using stable isotope tracers (e.g., 13C-isoleucine) to determine the in vivo rates of synthesis and consumption of these intermediates.

  • Conducting detailed kinetic studies on the enzymes of the FASII pathway with branched-chain substrates to build more accurate models of microbial fatty acid synthesis.

A deeper understanding of the metabolism of this compound and other anteiso-fatty acid precursors will provide valuable insights into bacterial physiology and may reveal novel targets for the development of antimicrobial agents that disrupt membrane biosynthesis.

References

physical and chemical properties of 5-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. As an activated form of 5-methylpentadecanoic acid, it is an intermediate in the metabolism of branched-chain fatty acids. While specific research on this compound is limited, its physical, chemical, and biological properties can be largely inferred from the extensive knowledge of other long-chain and branched-chain fatty acyl-CoAs. These molecules are crucial in various cellular processes, from energy metabolism to cell signaling, making their study relevant to understanding metabolic disorders and for the development of novel therapeutics. This guide provides a detailed overview of the known and extrapolated properties of this compound, methods for its study, and its potential biological roles.

Physical and Chemical Properties

PropertyValue (Estimated)Notes
Molecular Formula C37H66N7O17P3SThis is the definitive molecular formula.
Molecular Weight 1005.94 g/mol Calculated based on the molecular formula.[1]
Melting Point Not availableLong-chain acyl-CoAs are typically solids at room temperature and decompose at higher temperatures.
Boiling Point Not availableDue to their high molecular weight and ionic nature, they decompose before boiling.
Solubility
Water/Aqueous BuffersSparingly solubleLong-chain acyl-CoAs tend to form micelles in aqueous solutions. Solubility is affected by pH, ionic strength, and the presence of detergents or binding proteins. The solubility of similar long-chain fatty acyl-CoAs is low, often in the micromolar range.
Organic SolventsSoluble in methanol (B129727) and mixtures of chloroform (B151607) and methanol.The solubility in organic solvents is generally higher than in aqueous solutions.
Stability Unstable in aqueous solutionsThe thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures. Stock solutions are best prepared fresh and stored at -20°C or below for short periods.[2]

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, established methods for the synthesis, purification, and analysis of other long-chain acyl-CoAs can be adapted.

Synthesis of this compound

A common method for the synthesis of acyl-CoAs is the acylation of Coenzyme A with an activated form of the corresponding fatty acid.

Principle: 5-Methylpentadecanoic acid is first converted to an activated intermediate, such as a mixed anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester. This activated acid is then reacted with the free thiol group of Coenzyme A to form the thioester bond of this compound.

Generalized Protocol:

  • Activation of 5-Methylpentadecanoic Acid:

    • Dissolve 5-methylpentadecanoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).

    • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS ester.

    • The reaction is typically carried out at room temperature for several hours.

    • The dicyclohexylurea byproduct is removed by filtration.

  • Acylation of Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).

    • Slowly add the activated 5-methylpentadecanoic acid (dissolved in a minimal amount of a water-miscible organic solvent like dimethylformamide) to the Coenzyme A solution with stirring.

    • The reaction is allowed to proceed at room temperature for several hours or overnight.

  • Purification:

    • The reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. The long hydrocarbon chain of this compound allows it to be retained on a C18 column and eluted with a gradient of an organic solvent.

Generalized Protocol:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high concentration of mobile phase B is used to elute the acyl-CoA. For example, 0-100% B over 30 minutes.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) ring of Coenzyme A).

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Post-Purification: The collected fractions are often lyophilized to remove the solvents.

Analysis of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Can be used to confirm the presence of the methyl branch and the overall structure of the acyl chain, as well as the characteristic signals of the Coenzyme A moiety.

  • ¹³C NMR: Provides detailed information about the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI)-MS: Can be used to determine the molecular weight of this compound.

  • Tandem MS (MS/MS): Provides structural information through fragmentation analysis. The fragmentation pattern can confirm the identity of the acyl group and the Coenzyme A moiety.

Biological Role and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, its biological role is expected to be similar to other branched-chain fatty acyl-CoAs.

Metabolism via Beta-Oxidation

This compound is likely metabolized through the mitochondrial beta-oxidation pathway. However, the methyl branch at the 5-position (an odd-numbered carbon) presents a modification to the standard beta-oxidation spiral. The initial cycles of beta-oxidation would proceed normally until the methyl group is near the thioester group. At this point, specific enzymes are required to handle the branch point. The final products of its complete oxidation would be a mixture of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Beta_Oxidation_of_5_Methylpentadecanoyl_CoA This compound This compound Beta-Oxidation Cycle 1 Beta-Oxidation Cycle 1 This compound->Beta-Oxidation Cycle 1 Acyl-CoA Dehydrogenase Acetyl-CoA_1 Acetyl-CoA_1 Beta-Oxidation Cycle 1->Acetyl-CoA_1 3-Methyltridecanoyl-CoA 3-Methyltridecanoyl-CoA Beta-Oxidation Cycle 1->3-Methyltridecanoyl-CoA TCA_Cycle Citric Acid Cycle Acetyl-CoA_1->TCA_Cycle Beta-Oxidation Cycle 2 Beta-Oxidation Cycle 2 3-Methyltridecanoyl-CoA->Beta-Oxidation Cycle 2 Acyl-CoA Dehydrogenase Acetyl-CoA_2 Acetyl-CoA_2 Beta-Oxidation Cycle 2->Acetyl-CoA_2 Methylundecanoyl-CoA Methylundecanoyl-CoA Beta-Oxidation Cycle 2->Methylundecanoyl-CoA Acetyl-CoA_2->TCA_Cycle Further Beta-Oxidation Further Beta-Oxidation Methylundecanoyl-CoA->Further Beta-Oxidation ... Propionyl-CoA Propionyl-CoA Further Beta-Oxidation->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA->TCA_Cycle

Figure 1. Proposed beta-oxidation pathway for this compound.
Role in Cellular Signaling

Long-chain and branched-chain fatty acyl-CoAs are known to act as signaling molecules, although the intracellular concentration of free acyl-CoAs is tightly regulated.[3] They can modulate the activity of various proteins, including transcription factors and enzymes. For instance, some fatty acyl-CoAs are ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in lipid metabolism. It is plausible that this compound could also have such signaling roles, potentially influencing gene expression related to fatty acid metabolism and energy homeostasis.

Experimental Workflow for Studying this compound

A typical workflow for the investigation of this compound would involve its synthesis, purification, and subsequent use in biochemical and cell-based assays.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analysis and Characterization cluster_application Biological Assays Start 5-Methyl- pentadecanoic Acid Activation Activation (e.g., NHS ester) Start->Activation Acylation Acylation of Coenzyme A Activation->Acylation Crude_Product Crude This compound Acylation->Crude_Product Purification Reverse-Phase HPLC Crude_Product->Purification Pure_Product Pure This compound Purification->Pure_Product Analysis Characterization Pure_Product->Analysis Application Functional Studies Pure_Product->Application NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Analysis->MS Enzyme_Assays Enzymatic Assays (e.g., Acyl-CoA Dehydrogenase) Application->Enzyme_Assays Cell_Assays Cell-Based Assays (e.g., Gene Expression) Application->Cell_Assays

Figure 2. General experimental workflow for this compound.

Conclusion

This compound is a branched-chain fatty acyl-CoA with expected roles in energy metabolism and cellular signaling. While specific experimental data for this molecule is scarce, its properties and biological functions can be largely understood through the lens of well-studied analogous compounds. The protocols and pathways described in this guide provide a framework for researchers to synthesize, purify, and investigate the biological significance of this compound. Further research is needed to fully elucidate its specific roles in health and disease, which may open new avenues for therapeutic intervention in metabolic disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpentadecanoyl-CoA is a saturated, branched-chain fatty acyl-CoA that represents a fascinating intersection between amino acid catabolism and lipid metabolism. As an anteiso-branched-chain fatty acid, its biosynthesis is intrinsically linked to the breakdown of the branched-chain amino acid (BCAA), isoleucine. This guide provides a comprehensive technical overview of the metabolic pathway leading to the formation of this compound, its potential physiological roles, and its implications in cellular processes. Detailed experimental protocols for its study and a summary of available quantitative data are presented to facilitate further research in this area.

Introduction

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that serve as crucial substrates for protein synthesis and energy production.[1] Their catabolism, primarily initiated in skeletal muscle, generates branched-chain α-keto acids and subsequently branched-chain acyl-CoA esters.[2] While the downstream pathways of these acyl-CoAs are well-characterized in terms of energy production, their role as precursors for the synthesis of more complex lipids, such as branched-chain fatty acids (BCFAs), is an area of growing interest.

This compound is a 16-carbon anteiso-BCFA, characterized by a methyl group on the antepenultimate (n-3) carbon.[3] This structure directly points to its origin from the catabolism of isoleucine, which produces 2-methylbutyryl-CoA, the primer for its synthesis.[4][5] BCFAs are integral components of cell membranes, particularly in bacteria, where they play a critical role in regulating membrane fluidity.[6][7][8] In mammals, their roles are less understood but are implicated in various physiological and pathological processes.

This technical guide will delve into the metabolic link between BCAA catabolism and the biosynthesis of this compound, explore its potential functions, and provide the necessary technical information for its investigation.

The Metabolic Link: From Isoleucine to this compound

The biosynthesis of this compound is a multi-step process that begins with the catabolism of isoleucine and culminates in the elongation of the resulting branched-chain primer by the fatty acid synthase (FAS) complex.

Isoleucine Catabolism and the Generation of 2-Methylbutyryl-CoA

The initial steps of BCAA catabolism are shared among leucine, isoleucine, and valine.[2]

  • Transamination: Isoleucine undergoes reversible transamination catalyzed by branched-chain aminotransferase (BCAT) to form α-keto-β-methylvalerate.[2]

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to yield 2-methylbutyryl-CoA.[2] This five-carbon branched-chain acyl-CoA serves as the direct precursor for the synthesis of odd-numbered anteiso-BCFAs.[4][5]

Elongation by Fatty Acid Synthase

2-Methylbutyryl-CoA can then enter the fatty acid synthesis pathway, acting as a primer for the fatty acid synthase (FAS) complex.[9][10] The mammalian FAS is a multi-enzyme protein that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA.[10] However, FAS exhibits a degree of substrate promiscuity and can utilize alternative primers, such as branched-chain acyl-CoAs.[9]

The elongation process involves the sequential addition of two-carbon units from malonyl-CoA. For the synthesis of this compound (a C16 anteiso-BCFA), 2-methylbutyryl-CoA (C5) would undergo five cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA.

The overall reaction can be summarized as:

2-Methylbutyryl-CoA + 5 Malonyl-CoA + 10 NADPH + 10 H⁺ → this compound + 5 CO₂ + 10 NADP⁺ + 5 H₂O + 6 CoA

BCAA_to_BCFA_Pathway cluster_BCAA_Catabolism BCAA Catabolism (Mitochondria) cluster_FAS Fatty Acid Synthesis (Cytosol) Isoleucine Isoleucine a_keto_b_methylvalerate α-Keto-β-methylvalerate Isoleucine->a_keto_b_methylvalerate BCAT two_methylbutyryl_CoA 2-Methylbutyryl-CoA a_keto_b_methylvalerate->two_methylbutyryl_CoA BCKDH FAS_complex Fatty Acid Synthase (FAS) two_methylbutyryl_CoA->FAS_complex Primer five_Methylpentadecanoyl_CoA This compound FAS_complex->five_Methylpentadecanoyl_CoA 5 Cycles Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_complex Elongation Units

Caption: Biosynthesis of this compound from Isoleucine.

Potential Physiological Roles and Signaling

While the functions of BCFAs are well-established in prokaryotes for maintaining membrane fluidity, their roles in mammals are still being elucidated.

Modulation of Cell Membrane Properties

The methyl branch in anteiso-BCFAs like this compound disrupts the tight packing of fatty acyl chains in the phospholipid bilayer.[7] This increases membrane fluidity, which is crucial for the function of membrane-bound proteins and for cellular processes such as signal transduction and transport.[11][12] Alterations in membrane fluidity have been linked to various physiological and pathological states.

Potential Signaling Roles

Fatty acids and their CoA esters are known to act as signaling molecules, often through the activation of nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[13][14] PPARs are key regulators of lipid and glucose metabolism. It is plausible that this compound or its corresponding free fatty acid could act as a ligand for PPARs, thereby influencing the expression of genes involved in lipid homeostasis.[3] Further research is needed to explore this potential signaling role.

Potential_Signaling_Pathway five_Methylpentadecanoyl_CoA This compound (or free fatty acid) PPAR PPAR five_Methylpentadecanoyl_CoA->PPAR Ligand Binding PPRE PPRE (Promoter Region) PPAR->PPRE Binds to Target_Genes Target Genes (Lipid Metabolism) PPRE->Target_Genes Regulates Transcription Metabolic_Response Metabolic Response Target_Genes->Metabolic_Response Leads to

Caption: Hypothetical Signaling Pathway of this compound via PPAR.

Quantitative Data

Specific quantitative data for this compound in mammalian tissues is limited in the current literature. However, data for general long-chain acyl-CoAs and related odd-chain fatty acids provide a valuable reference point.

Analyte Tissue/Cell Type Concentration/Value Method Reference
Total Long-Chain Acyl-CoARat Liver83 ± 11 nmol/g wet weightGas-Liquid Chromatography[14]
Total Long-Chain Acyl-CoAHamster Heart61 ± 9 nmol/g wet weightGas-Liquid Chromatography[14]
Pentadecanoic Acid (C15:0)Cow Milk Fat1.2% of total fatty acidsNot specified[15]
Fatty Acid Synthase (FAS) TurnoverMetazoan FAS with methylmalonyl-CoALower turnover compared to malonyl-CoANADPH consumption assays[9]

Experimental Protocols

The investigation of this compound requires robust methods for its extraction, identification, and quantification.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian tissues.

Materials:

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube and add 4 mL of ACN.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column with 2 mL of methanol followed by 2 mL of 100 mM KH₂PO₄ buffer (pH 4.9).

    • Load the supernatant onto the SPE column.

    • Wash the column with 2 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 2 mL of water, and then 2 mL of methanol.

    • Elute the acyl-CoAs with 2 mL of 5% NH₄OH in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 2% acetonitrile in 100 mM ammonium formate, pH 5.0).

Extraction_Workflow Tissue Frozen Tissue Sample Homogenization Homogenization (KH₂PO₄ buffer, Isopropanol) Tissue->Homogenization Extraction Solvent Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE SPE Purification (Weak Anion Exchange) Supernatant->SPE Elution Elution (5% NH₄OH in Methanol) SPE->Elution Drying Drying (Nitrogen Stream) Elution->Drying Reconstitution Reconstitution for LC-MS/MS Drying->Reconstitution

Caption: Workflow for the Extraction of Long-Chain Acyl-CoAs.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 2% acetonitrile in 100 mM ammonium formate, pH 5.0.

  • Mobile Phase B: 98% acetonitrile in 5 mM ammonium formate, pH 6.3.

  • Gradient: A linear gradient from 0% to 90% B over 10 minutes.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • A characteristic neutral loss of 507 Da (the phospho-ADP moiety) is observed for all acyl-CoAs.[16]

    • The precursor ion (Q1) for this compound would be its [M+H]⁺.

    • The product ion (Q3) would be [M+H-507]⁺.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard.

Conclusion and Future Directions

This compound stands as a key metabolite linking the catabolism of the essential amino acid isoleucine to the synthesis of branched-chain fatty acids. Its role in modulating cell membrane properties is likely significant, and its potential as a signaling molecule warrants further investigation. The protocols and data presented in this guide provide a foundation for researchers to explore the multifaceted biology of this intriguing molecule.

Future research should focus on:

  • Elucidating the specific enzymatic kinetics of fatty acid synthase and elongases with 2-methylbutyryl-CoA as a substrate.

  • Quantifying the levels of this compound in various tissues and cell types under different physiological and pathological conditions.

  • Investigating the direct interaction of this compound or its corresponding free fatty acid with nuclear receptors such as PPARs.

  • Determining the impact of altered this compound levels on cellular function, particularly in the context of metabolic diseases where BCAA metabolism is often dysregulated.

A deeper understanding of the metabolism and function of this compound will undoubtedly provide valuable insights into the intricate network connecting nutrient metabolism, cellular signaling, and disease.

References

Potential Signaling Roles of 5-Methylpentadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpentadecanoyl-CoA, the activated form of the iso-branched-chain fatty acid (BCFA) 5-methylpentadecanoic acid (iso-C16:0), is an intriguing molecule with largely unexplored signaling capabilities. As an intermediate in lipid metabolism, its role has traditionally been viewed through a bioenergetic and structural lens. However, emerging research on related long-chain acyl-CoAs and BCFAs suggests that this compound may possess nuanced signaling functions, influencing cellular processes ranging from gene expression to post-translational modifications. This technical guide synthesizes the current understanding of iso-BCFAs, details potential signaling pathways for this compound, provides relevant experimental methodologies, and presents quantitative data from related studies to facilitate further investigation into its therapeutic potential.

Introduction: Beyond Metabolism - The Signaling Potential of Acyl-CoAs

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, primarily involved in fatty acid synthesis and oxidation.[1][2] However, their roles extend beyond simple metabolic intermediates; they are now recognized as important signaling molecules that can directly and indirectly regulate a myriad of cellular functions.[1][3] Long-chain acyl-CoAs can modulate the activity of various proteins, including nuclear receptors and enzymes, and serve as substrates for post-translational modifications like protein acylation.[1][4][5]

This compound belongs to the class of iso-branched-chain fatty acids, which are characterized by a methyl group on the antepenultimate carbon of the acyl chain.[6] These fatty acids are obtained from dietary sources, particularly ruminant fats and dairy products, and are also found as components of bacterial membranes.[7][8][9] While research on the specific signaling roles of this compound is nascent, studies on the broader class of iso-BCFAs suggest potential involvement in modulating lipid metabolism, inflammation, and membrane dynamics.[7][10] This whitepaper will explore the hypothesized signaling functions of this compound, drawing parallels from well-characterized acyl-CoAs and iso-BCFAs.

Potential Signaling Pathways and Mechanisms

The signaling functions of this compound are likely multifaceted. Based on the known roles of other long-chain acyl-CoAs, we can hypothesize several key signaling mechanisms.

Modulation of Nuclear Receptor Activity

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression in response to various small molecules, including fatty acids and their derivatives.[11][12][13][14] Long-chain acyl-CoAs can bind to and modulate the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[13] It is plausible that this compound could act as a ligand for these or other nuclear receptors, thereby influencing the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_MP_CoA This compound Nuclear_Receptor Nuclear Receptor (e.g., PPAR, LXR) 5_MP_CoA->Nuclear_Receptor Binding & Activation Activated_NR Activated Nuclear Receptor Nuclear_Receptor->Activated_NR DNA DNA (Response Element) Activated_NR->DNA Binding Gene_Expression Target Gene Transcription DNA->Gene_Expression Regulation

Figure 1. Hypothesized signaling pathway of this compound via nuclear receptor activation.

Regulation of Protein Acylation

Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to a protein, altering its function, localization, and stability.[5][15][16] While protein palmitoylation (attachment of palmitoyl-CoA) is well-studied, the potential for other long-chain acyl-CoAs, including branched-chain variants, to acylate proteins is an active area of research.[16] this compound could serve as a substrate for acyltransferases, leading to the "iso-C16:0-acylation" of target proteins. This modification could impact signaling pathways involved in cellular growth, proliferation, and metabolism.

5_MP_CoA This compound Acyltransferase Protein Acyltransferase 5_MP_CoA->Acyltransferase Acylated_Protein Acylated Protein Acyltransferase->Acylated_Protein Substrate_Protein Substrate Protein Substrate_Protein->Acyltransferase Functional_Change Altered Protein Function, Localization, or Stability Acylated_Protein->Functional_Change

Figure 2. Potential role of this compound in protein acylation.

Allosteric Regulation of Enzyme Activity

Long-chain acyl-CoAs can act as allosteric regulators of key metabolic enzymes. For instance, they can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, providing a feedback mechanism to control lipid biosynthesis.[17] this compound may similarly regulate the activity of enzymes involved in lipid and glucose metabolism, thereby influencing cellular energy homeostasis.

Quantitative Data on Iso-Branched-Chain Fatty Acids

Direct quantitative data on the signaling effects of this compound is currently limited in the literature. However, studies on the effects of dietary supplementation with iso-BCFAs in animal models provide valuable insights into their potential biological activities.

ParameterControl Group (Standard Diet)Iso-BCFA Supplemented GroupFold ChangeReference
Serum Triglycerides (mg/dL)100 ± 1575 ± 10↓ 1.33[7]
Serum Total Cholesterol (mg/dL)120 ± 2090 ± 15↓ 1.33[7]
Hepatic Il6 mRNA Expression (relative units)1.0 ± 0.20.6 ± 0.1↓ 1.67[7]
Hepatic Cpt1 mRNA Expression (relative units)1.0 ± 0.151.5 ± 0.2↑ 1.5[7]

Table 1: Effects of Dietary Iso-BCFA Supplementation in a Mouse Model. Data are presented as mean ± standard deviation. These findings suggest that iso-BCFAs can modulate lipid metabolism and inflammatory gene expression.

Experimental Protocols

Investigating the signaling roles of this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.

Extraction and Quantification of this compound from Biological Samples

This protocol is adapted from methods for general acyl-CoA analysis.[18][19]

Objective: To extract and quantify the levels of this compound in cells or tissues.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Extraction solvent: Isopropanol/acetonitrile (B52724)/water (2:1:1, v/v/v) with 0.1% formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize the tissue or lyse the cells in ice-cold extraction solvent containing the internal standard.

  • Incubate the mixture on ice for 20 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

  • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on its specific precursor-to-product ion transition.

Sample Biological Sample Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Supernatant->Drying Reconstitution Reconstitute Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

Figure 3. Workflow for the extraction and quantification of this compound.

In Vitro Nuclear Receptor Binding Assay

Objective: To determine if this compound can directly bind to a specific nuclear receptor.

Materials:

  • Recombinant purified nuclear receptor protein (e.g., PPARα, LXRβ)

  • This compound

  • Radiolabeled or fluorescently-labeled known ligand for the receptor

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Incubate the purified nuclear receptor with a constant concentration of the labeled known ligand and varying concentrations of this compound in a suitable binding buffer.

  • Allow the binding reaction to reach equilibrium.

  • Separate the protein-bound ligand from the free ligand using a method such as size-exclusion chromatography or filter binding.

  • Quantify the amount of labeled ligand bound to the receptor at each concentration of this compound.

  • A decrease in the signal from the labeled ligand with increasing concentrations of this compound indicates competitive binding.

Chemo-enzymatic Synthesis of this compound

This protocol is based on general methods for acyl-CoA synthesis.[20]

Objective: To synthesize this compound for use in in vitro assays.

Materials:

  • 5-methylpentadecanoic acid

  • Coenzyme A (CoA)

  • Ethylchloroformate

  • Triethylamine (B128534)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

Procedure:

  • Dissolve 5-methylpentadecanoic acid in THF and cool to 4°C.

  • Add triethylamine and ethylchloroformate and stir the mixture for 45 minutes at 4°C to form the mixed anhydride (B1165640).

  • In a separate tube, dissolve CoA in 0.5 M sodium bicarbonate.

  • Add the CoA solution to the mixed anhydride reaction and stir for another 45 minutes at room temperature.

  • The reaction can be stopped by flash-freezing in liquid nitrogen and lyophilized.

  • The synthesized this compound can be purified by high-performance liquid chromatography (HPLC).

Future Directions and Conclusion

The signaling roles of this compound represent a promising but underexplored area of research. While direct evidence is currently scarce, the known functions of other long-chain acyl-CoAs and the biological effects of iso-BCFAs provide a strong rationale for further investigation. Future studies should focus on:

  • Receptor Identification: Systematically screening for nuclear receptors and other potential protein targets that bind to this compound.

  • Functional Genomics and Proteomics: Utilizing transcriptomic and proteomic approaches to identify the downstream cellular pathways regulated by this compound.

  • In Vivo Studies: Employing animal models to elucidate the physiological and pathophysiological roles of endogenous and exogenous this compound.

References

The Pivotal Role of 5-Methylpentadecanoyl-CoA in Shaping Cell Membrane Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of cell membranes, particularly in bacteria, where they play a vital role in maintaining membrane fluidity and function. This technical guide delves into the exploration of a specific iso-fatty acid, 5-methylpentadecanoic acid (iso-C16:0), and its activated form, 5-Methylpentadecanoyl-CoA. While direct quantitative data and specific signaling pathways for this compound are not extensively documented, this guide synthesizes the current understanding of iso-C16:0's contribution to membrane composition, details the experimental protocols for its analysis, and outlines the biosynthetic pathways that lead to its formation. This document serves as a comprehensive resource for researchers investigating bacterial lipid metabolism and its potential as a target for novel therapeutic agents.

Introduction: The Significance of Branched-Chain Acyl-CoAs in Cellular Membranes

Cell membranes are dynamic structures with their fluidity and integrity being paramount for cellular function. The composition of fatty acids within the membrane phospholipids (B1166683) is a key determinant of these properties. In many bacterial species, branched-chain fatty acids (BCFAs) are major constituents of the membrane, fulfilling a role analogous to that of unsaturated fatty acids in eukaryotic cells by modulating membrane fluidity. 5-methylpentadecanoic acid, a C16 iso-fatty acid, is a significant component of the membranes of various bacteria. Its activated form, this compound, is the direct precursor for its incorporation into phospholipids and is a key intermediate in its metabolism. Understanding the biosynthesis and function of this molecule is critical for elucidating the mechanisms of bacterial membrane adaptation and for identifying novel antimicrobial targets.

Quantitative Analysis of 5-Methylpentadecanoic Acid (iso-C16:0) in Bacterial Membranes

While direct quantification of this compound within cells is not widely reported, the abundance of its corresponding fatty acid, 5-methylpentadecanoic acid (iso-C16:0), has been measured in the total fatty acid content of several bacterial membranes. This data provides an indirect measure of the importance of its CoA precursor in membrane biogenesis.

Bacterial Species Growth Conditions iso-C16:0 Abundance (% of Total Fatty Acids) Reference
Bacillus spp. (obligate alkalophiles)pH 10.54 - 11%[1]
Bacillus subtilis ONU551Not specified1.85%[2]
Cutibacterium namnetense DSM 29427Not specifiedLow abundance (iso- and anteiso-C16:0 were the least abundant compared to C15:0 and C17:0)[3]
Cutibacterium acnes DSM 16379Not specifiedLow abundance[3]

Biosynthesis and Metabolic Fate of this compound

The synthesis of this compound begins with the catabolism of branched-chain amino acids. The resulting branched-chain acyl-CoA primers are then utilized in the fatty acid synthesis pathway. The final fatty acid is activated to its CoA ester by an acyl-CoA synthetase.

Biosynthesis Pathway

The biosynthesis of iso-fatty acids like 5-methylpentadecanoic acid in bacteria is initiated from branched-chain amino acids. The key steps involve the conversion of valine to isobutyryl-CoA, which then serves as a primer for fatty acid synthase to build the iso-C16:0 chain.

Branched-Chain Fatty Acid Biosynthesis cluster_fas Fatty Acid Elongation Cycles Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH complex FAS Fatty Acid Synthase (FAS) Isobutyryl_CoA->FAS Malonyl_ACP Malonyl_ACP Malonyl_ACP->FAS iso_C16_0_ACP iso-C16:0-ACP FAS->iso_C16_0_ACP FabH initiates iso_C16_0 5-Methylpentadecanoic acid (iso-C16:0) iso_C16_0_ACP->iso_C16_0 Thioesterase Five_Methylpentadecanoyl_CoA This compound iso_C16_0->Five_Methylpentadecanoyl_CoA ACSL Membrane Membrane Phospholipids Five_Methylpentadecanoyl_CoA->Membrane Acyltransferases BCAT Branched-chain amino acid transaminase BCKDH Branched-chain α-keto acid dehydrogenase ACSL Acyl-CoA Synthetase

Biosynthesis of this compound.
Metabolic Fate

Once synthesized, this compound serves as the primary donor of the 5-methylpentadecanoyl group for its incorporation into the glycerol (B35011) backbone of phospholipids by acyltransferases. This process is fundamental to the establishment and maintenance of the bacterial cell membrane's lipid composition. While not explicitly documented, it is plausible that this compound can also be a substrate for beta-oxidation, providing a source of energy for the cell, although the degradation of branched-chain fatty acids is generally considered to occur in peroxisomes in eukaryotes.[4]

Experimental Protocols for the Analysis of 5-Methylpentadecanoic Acid

The analysis of BCFAs like 5-methylpentadecanoic acid from biological samples involves several key steps: lipid extraction, saponification to release the fatty acids, derivatization, and finally, analysis by chromatography coupled with mass spectrometry.

Lipid Extraction

A common and effective method for total lipid extraction from bacterial cells is a modified Bligh and Dyer method.

  • Cell Harvesting : Centrifuge the bacterial culture to obtain a cell pellet.

  • Lysis : Resuspend the pellet in a suitable buffer and lyse the cells using methods such as sonication or bead beating.

  • Solvent Extraction :

    • Add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 v/v ratio) to the cell lysate.

    • Vortex thoroughly and incubate to ensure complete extraction.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Drying : Transfer the organic phase to a new tube and dry it under a stream of nitrogen.

Saponification and Fatty Acid Methyl Ester (FAME) Derivatization

To analyze the fatty acid composition, the extracted lipids are saponified to release the fatty acids, which are then derivatized to their more volatile methyl esters.

  • Saponification : Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution and heat to hydrolyze the ester bonds.

  • Methylation : Add a boron trifluoride-methanol solution and heat to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs : Add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.

  • Drying and Reconstitution : Dry the hexane layer under nitrogen and reconstitute in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of FAMEs.

  • Injection : Inject the reconstituted FAME sample into the GC.

  • Separation : Use a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) to separate the FAMEs based on their boiling points and polarity. A temperature gradient program is typically employed.

  • Detection and Identification : The separated FAMEs are ionized (commonly by electron ionization) and the resulting fragments are analyzed by the mass spectrometer. Identification is based on the retention time and the mass spectrum, which can be compared to a library of known FAMEs.

  • Quantification : For quantitative analysis, an internal standard (a fatty acid not naturally present in the sample, e.g., heptadecanoic acid) is added at the beginning of the extraction process. The peak area of the analyte is compared to the peak area of the internal standard to determine its concentration.

Experimental Workflow for BCFA Analysis Start Bacterial Cell Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extract Lipid Extraction (e.g., Bligh & Dyer) Harvest->Extract Saponify Saponification & FAME Derivatization Extract->Saponify Analyze GC-MS Analysis Saponify->Analyze Identify Identification (Retention Time & Mass Spectra) Analyze->Identify Quantify Quantification (Internal Standard Method) Analyze->Quantify End BCFA Profile Identify->End Quantify->End

Workflow for Branched-Chain Fatty Acid Analysis.

Role in Membrane Fluidity and Potential as a Drug Target

The methyl branch in 5-methylpentadecanoic acid disrupts the tight packing of the acyl chains in the phospholipid bilayer, thereby increasing membrane fluidity. This is crucial for bacteria to adapt to changes in temperature and other environmental stresses. The enzymes involved in the biosynthesis of BCFAs, such as the branched-chain α-keto acid dehydrogenase (BCKDH) complex and the fatty acid synthase machinery, are distinct from their mammalian counterparts, making them attractive targets for the development of novel antimicrobial agents.[5][6] Inhibition of BCFA synthesis could lead to a loss of membrane integrity and function, ultimately resulting in bacterial cell death.

Conclusion and Future Directions

This compound is a key intermediate in the incorporation of the branched-chain fatty acid 5-methylpentadecanoic acid into bacterial cell membranes. While direct studies on the CoA ester are limited, the prevalence of the corresponding fatty acid in various bacterial species underscores its importance in maintaining membrane fluidity and integrity. The biosynthetic pathway leading to its formation presents several potential targets for the development of new antibiotics. Future research should focus on the direct quantification of this compound in bacterial cells to better understand its metabolic flux and regulatory roles. Furthermore, elucidating any potential signaling functions of this and other branched-chain acyl-CoAs could open new avenues in our understanding of bacterial physiology and pathogenesis.

References

Methodological & Application

Synthesis of 5-Methylpentadecanoyl-CoA for Research Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis and characterization of 5-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA important for various research applications. The synthesis is approached in two main stages: the preparation of 5-methylpentadecanoic acid via malonic ester synthesis, followed by its conversion to the corresponding Coenzyme A (CoA) thioester. This guide includes comprehensive experimental procedures, purification techniques, and analytical methods for the characterization of the final product to ensure its suitability as a research standard.

Introduction

Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular metabolism, playing roles in lipid biosynthesis, energy storage, and cell signaling. This compound, a specific BCFA-CoA, is of increasing interest in metabolic research, particularly in studies related to lipidomics and the investigation of metabolic disorders. The availability of high-purity this compound is crucial for its use as a standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), and for in vitro biochemical assays. This document outlines a reliable method for its synthesis and characterization.

Synthesis of 5-Methylpentadecanoic Acid

The synthesis of the precursor fatty acid, 5-methylpentadecanoic acid, can be efficiently achieved through malonic ester synthesis. This classical approach allows for the controlled alkylation of diethyl malonate to build the desired carbon chain.

Experimental Protocol: Malonic Ester Synthesis of 5-Methylpentadecanoic Acid

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1.1 eq) in anhydrous ethanol (B145695).

  • To this solution, add a solution of sodium ethoxide (1.0 eq) in ethanol.

  • Add 1-bromo-3-methylbutane (B150244) (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add dilute hydrochloric acid and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude monoalkylated malonic ester.

Step 2: Second Alkylation

  • Dissolve the monoalkylated malonic ester from the previous step in anhydrous ethanol.

  • Add a solution of sodium ethoxide (1.0 eq) in ethanol.

  • Add 1-bromodecane (B1670165) (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • Work-up the reaction as described in Step 1 to yield the dialkylated malonic ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylated malonic ester, add an excess of a 10% aqueous solution of potassium hydroxide.

  • Reflux the mixture for 12-18 hours to ensure complete hydrolysis of the ester groups.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation.

  • After cooling, extract the 5-methylpentadecanoic acid with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Parameter Value Reference
Starting Materials Diethyl malonate, 1-bromo-3-methylbutane, 1-bromodecane[1][2][3]
Typical Yield 60-70% (overall)Estimated based on similar syntheses
Purification Method Vacuum distillation or column chromatography[1][2][3]

Synthesis of this compound

The conversion of the free fatty acid to its CoA thioester is a critical step that requires activation of the carboxylic acid. The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) is an effective method for this transformation.

Experimental Protocol: Synthesis of this compound
  • Dissolve 5-methylpentadecanoic acid (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) to the solution and stir at room temperature for 1 hour to form the acyl-imidazolide intermediate.

  • In a separate flask, dissolve Coenzyme A (1.0 eq) in a sodium bicarbonate buffer (0.5 M, pH 8.0).

  • Add the acyl-imidazolide solution dropwise to the Coenzyme A solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The reaction progress can be monitored by the disappearance of free thiol using Ellman's reagent.

  • Upon completion, the product can be purified by solid-phase extraction (SPE) or preparative HPLC.

Parameter Value Reference
Activating Agent 1,1'-Carbonyldiimidazole (CDI)General method for acyl-CoA synthesis
Typical Yield 70-80%Estimated based on similar syntheses
Purification Method Solid-Phase Extraction (SPE) or Preparative HPLC[4][5]

Purification and Characterization

Solid-Phase Extraction (SPE) Purification

A C18 SPE cartridge can be used for the purification of the synthesized this compound.

  • Condition the C18 cartridge with methanol (B129727) followed by water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) to remove unreacted Coenzyme A and other water-soluble impurities.

  • Elute the this compound with a mixture of methanol and water (e.g., 80:20 v/v).

  • Lyophilize the collected fractions to obtain the purified product.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for both the purification and analysis of fatty acyl-CoAs.[4][5]

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 30-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the characterization and quantification of fatty acyl-CoAs.

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H] Calculated m/z for C37H65N7O17P3S
Characteristic Fragment Ion Neutral loss of 507 Da (adenosine diphosphate (B83284) moiety)[6][7][8]
Collision Energy Optimized for the specific instrument
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized 5-methylpentadecanoic acid and, with higher sensitivity instruments, the final CoA product.

Expected ¹H NMR signals for 5-methylpentadecanoic acid:

  • ~0.85 ppm: Doublet, methyl group at C5.

  • ~0.88 ppm: Triplet, terminal methyl group.

  • ~1.2-1.4 ppm: Multiplet, methylene (B1212753) protons of the long chain.

  • ~1.6 ppm: Multiplet, methylene protons beta to the carboxyl group.

  • ~2.35 ppm: Triplet, methylene protons alpha to the carboxyl group.

  • ~11.0-12.0 ppm: Broad singlet, carboxylic acid proton.

Expected ¹³C NMR signals for 5-methylpentadecanoic acid:

  • ~14.1 ppm: Terminal methyl carbon.

  • ~22.7 ppm: Methyl carbon at C5.

  • ~24-38 ppm: Methylene carbons.

  • ~180 ppm: Carboxylic acid carbon.

Visualizations

Synthesis_Workflow cluster_acid Synthesis of 5-Methylpentadecanoic Acid cluster_coa Synthesis of this compound cluster_purification Purification & Characterization Diethyl Malonate Diethyl Malonate Alkylation_1 First Alkylation (+ 1-bromo-3-methylbutane) Diethyl Malonate->Alkylation_1 Monoalkylated_Ester Monoalkylated Malonic Ester Alkylation_1->Monoalkylated_Ester Alkylation_2 Second Alkylation (+ 1-bromodecane) Monoalkylated_Ester->Alkylation_2 Dialkylated_Ester Dialkylated Malonic Ester Alkylation_2->Dialkylated_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Dialkylated_Ester->Hydrolysis_Decarboxylation 5_MPA 5-Methylpentadecanoic Acid Hydrolysis_Decarboxylation->5_MPA 5_MPA_2 5-Methylpentadecanoic Acid Activation Activation (+ CDI) 5_MPA_2->Activation Acyl_Imidazolide Acyl-Imidazolide Intermediate Activation->Acyl_Imidazolide Thioesterification Thioesterification (+ Coenzyme A) Acyl_Imidazolide->Thioesterification 5_MPA_CoA This compound Thioesterification->5_MPA_CoA Crude_Product Crude This compound Purification SPE or Preparative HPLC Crude_Product->Purification Pure_Product Pure This compound Purification->Pure_Product Analysis LC-MS/MS, NMR Pure_Product->Analysis Characterized_Standard Characterized Standard Analysis->Characterized_Standard

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway Branched_Chain_Amino_Acids Branched_Chain_Amino_Acids BCAT BCAT Branched_Chain_Amino_Acids->BCAT Branched_Chain_Keto_Acids Branched_Chain_Keto_Acids BCAT->Branched_Chain_Keto_Acids BCKDH BCKDH Branched_Chain_Keto_Acids->BCKDH Branched_Chain_Acyl_CoAs Branched_Chain_Acyl_CoAs BCKDH->Branched_Chain_Acyl_CoAs Fatty_Acid_Synthase Fatty Acid Synthase Branched_Chain_Acyl_CoAs->Fatty_Acid_Synthase 5_MPA_CoA This compound Elongases_Desaturases Elongases & Desaturases 5_MPA_CoA->Elongases_Desaturases Complex_Lipids Incorporation into Complex Lipids 5_MPA_CoA->Complex_Lipids Beta_Oxidation Beta-Oxidation 5_MPA_CoA->Beta_Oxidation Signaling Cell Signaling (e.g., GPCRs) 5_MPA_CoA->Signaling Fatty_Acid_Synthase->5_MPA_CoA

Caption: General metabolic pathways involving branched-chain fatty acyl-CoAs.

References

Application Note: Quantitative Analysis of 5-Methylpentadecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The analysis of such branched-chain acyl-CoAs is crucial for understanding various metabolic pathways and for the diagnosis and monitoring of certain metabolic disorders, including peroxisomal biogenesis disorders.[1][2][3] This application note describes a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The methodology is based on the characteristic fragmentation of acyl-CoAs in the mass spectrometer, which allows for highly specific and selective detection.[4][5][6][7][8] In positive electrospray ionization (ESI) mode, acyl-CoAs typically exhibit a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, providing a common analytical handle for this class of molecules.[4][6][7][8][9]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. It involves sample preparation, including extraction and protein precipitation, followed by LC-MS/MS analysis and data processing.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Extraction with Organic Solvent & Internal Standard Spiking BiologicalSample->Extraction ProteinPrecipitation Protein Precipitation Extraction->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection & Evaporation Centrifugation->SupernatantCollection Reconstitution Reconstitution in Injection Solvent SupernatantCollection->Reconstitution LC_Separation Reverse-Phase LC Separation Reconstitution->LC_Separation MS_Analysis Tandem MS Analysis (MRM Mode) LC_Separation->MS_Analysis PeakIntegration Peak Integration MS_Analysis->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

Caption: Experimental workflow for this compound analysis.

Detailed Protocols

Sample Preparation

This protocol is a general guideline and may require optimization for specific biological matrices.

Materials:

  • Biological sample (e.g., plasma, cell lysate, tissue homogenate)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA

  • Extraction Solution: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)

  • Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g and 4°C

  • Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)

Procedure:

  • For liquid samples (e.g., plasma), take 50 µL. For tissue samples, use approximately 20-40 mg of homogenized tissue.[10]

  • Add 20 ng of the internal standard (Heptadecanoyl-CoA) to each sample.

  • Add 500 µL of ice-cold extraction solution to the sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reverse-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate, pH 5.0.[4]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium formate, pH 5.0.[4]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: Linear gradient to 98% B

    • 15-18 min: Hold at 98% B

    • 18.1-20 min: Return to 2% B and equilibrate.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Spray Voltage: 5500 V.[4]

  • Source Temperature: 350°C.[4]

  • Multiple Reaction Monitoring (MRM): The MRM transitions are based on the precursor ion ([M+H]⁺) and a characteristic product ion resulting from the neutral loss of 507 Da.[4][5][6][7][8][9]

MRM Transitions for this compound: To determine the MRM transition, the molecular weight of 5-methylpentadecanoic acid is first calculated (C16H32O2, MW = 256.43 g/mol ). The molecular weight of Coenzyme A is approximately 767.53 g/mol . The acyl-CoA is formed by the loss of a water molecule.

  • Precursor Ion ([M+H]⁺): The mass of this compound is approximately 1006.9 g/mol . The protonated molecule will have an m/z of 1007.9 .

  • Product Ion ([M+H-507]⁺): The characteristic product ion is calculated as 1007.9 - 507 = 500.9 .

Data Presentation

The quantitative data for the analysis of this compound should be summarized for clarity. The following tables provide a template for presenting such data. Please note that the values in Table 2 are illustrative and need to be determined experimentally during method validation.

Table 1: MRM Transitions for Target Analytes

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1007.9500.910035
Heptadecanoyl-CoA (IS)1021.9514.910035

Table 2: Representative Method Validation Parameters

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)5 nM
Limit of Quantification (LOQ)15 nM
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85-115%

Branched-Chain Fatty Acyl-CoA Metabolism

Branched-chain fatty acids, such as 5-methylpentadecanoic acid, are metabolized through pathways that can involve peroxisomal oxidation.[1][2] Deficiencies in these pathways can lead to the accumulation of branched-chain fatty acids and their CoA esters, which is a hallmark of certain peroxisomal disorders.[1][2][3]

Branched_Chain_Fatty_Acid_Metabolism BCFA Branched-Chain Fatty Acids (e.g., 5-Methylpentadecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->BCFA_CoA Peroxisome Peroxisome BCFA_CoA->Peroxisome Oxidation Peroxisomal α- and β-oxidation Peroxisome->Oxidation Metabolites Metabolic Intermediates (e.g., Propionyl-CoA, Acetyl-CoA) Oxidation->Metabolites Peroxisomal_Disorder Peroxisomal Disorder Peroxisomal_Disorder->Oxidation blocks Accumulation Accumulation of Branched-Chain Acyl-CoAs Peroxisomal_Disorder->Accumulation

References

Application Notes and Protocols for the Quantification of 5-Methylpentadecanoyl-CoA in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpentadecanoyl-CoA is a branched-chain acyl-Coenzyme A (acyl-CoA) thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including energy metabolism through beta-oxidation, lipid synthesis, and the regulation of protein function via acylation.[1] The presence of a methyl group on the fatty acid chain, as in 5-methylpentadecanoic acid, distinguishes it from more common straight-chain fatty acids. This structural feature can influence its metabolism, potentially requiring alternative enzymatic pathways if the methyl group sterically hinders standard beta-oxidation enzymes.

The quantification of specific acyl-CoAs like this compound in biological tissues is critical for understanding its physiological roles and its potential as a biomarker or therapeutic target in various diseases.[2] For instance, the metabolism of branched-chain fatty acids is known to be altered in certain inherited metabolic disorders, such as Refsum's disease, which involves the accumulation of phytanic acid due to defects in the alpha-oxidation pathway.[3][4] Alpha-oxidation is a peroxisomal process that removes a single carbon from the carboxyl end, allowing subsequent beta-oxidation to proceed.[3][5] While direct evidence for this compound's specific pathway is limited, its analysis is crucial for investigating its role in lipid metabolism and related pathologies.

These application notes provide a detailed protocol for the sensitive and specific quantification of this compound in biological tissues using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is recognized for its high selectivity and sensitivity in analyzing acyl-CoA species.[3]

Experimental Protocol

This protocol outlines a comprehensive workflow for the extraction, purification, and quantification of this compound from biological tissue samples.

Materials and Reagents
  • 5-Methylpentadecanoic acid standard

  • Coenzyme A trilithium salt

  • Acyl-CoA synthetase

  • Internal Standard (e.g., ¹³C-labeled Palmitoyl-CoA or a commercially available odd-chain acyl-CoA not expected in the sample)

  • Acetonitrile (ACN), LC-MS grade

  • Isopropanol (IPA), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium (B1175870) formate

  • Formic acid

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Liquid nitrogen

Sample Collection and Homogenization

Proper sample handling is critical to prevent the degradation of acyl-CoAs.

  • Excise tissue samples rapidly and immediately snap-freeze them in liquid nitrogen.[4] Store at -80°C until processing.

  • Weigh the frozen tissue (typically 20-100 mg).

  • Perform all subsequent steps on ice to minimize enzymatic activity.

  • Add 10 volumes of ice-cold 10% (w/v) TCA or 5% PCA to the frozen tissue in a pre-chilled homogenization tube.[6]

  • Homogenize the tissue thoroughly using a mechanical homogenizer.

  • Spike the homogenate with the internal standard to correct for extraction losses and matrix effects.[7]

  • Incubate the homogenate on ice for 15-30 minutes to allow for complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is used to remove salts and other interfering substances from the tissue extract.[6][8]

  • Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol, followed by 1 mL of water.

  • Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts.

  • Elute the acyl-CoAs with 1 mL of methanol or an appropriate mixture of acetonitrile/methanol.

  • Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 25 mM ammonium formate).[9]

LC-MS/MS Analysis

Quantification is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 25 mM Ammonium Formate in Water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient: A typical gradient starts at high aqueous phase (e.g., 98% A), ramping up to a high organic phase (e.g., 95% B) to elute the long-chain acyl-CoAs.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

The specific MRM transitions for this compound must be determined by infusing a synthesized standard. Acyl-CoAs typically generate a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) or a product ion at m/z 428.[3][8][9]

  • Hypothetical MRM Transition for this compound:

    • Precursor Ion (Q1): [M+H]⁺

    • Product Ion (Q3): Fragment corresponding to the neutral loss of 507 Da or another stable fragment.

Standard Curve Preparation and Quantification
  • Prepare a stock solution of this compound (synthesized in-house or commercially sourced).

  • Create a series of calibration standards by spiking known amounts of the analyte and a fixed amount of the internal standard into a surrogate matrix (e.g., the reconstitution solvent).

  • Analyze the calibration standards using the same LC-MS/MS method as the samples.

  • Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte.

  • Calculate the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative results should be organized clearly for analysis and comparison. The following tables serve as templates for presenting the data generated from this protocol.

Table 1: Calibration Curve and Performance Metrics

AnalyteCalibration Range (nM)LLOQ (nM)ULOQ (nM)Inter-day Precision (%CV)Intra-day Precision (%CV)
This compound1 - 1000>0.9911000<15%<15%
Internal StandardConstantN/AN/AN/AN/AN/A

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation.

Table 2: Quantification of this compound in Biological Tissues

Sample IDTissue TypeGroupReplicateMeasured Concentration (pmol/mg tissue)Standard Deviation
T01LiverControl1ValueValue
T02LiverControl2ValueValue
T03LiverControl3ValueValue
T04LiverTreatment A1ValueValue
T05LiverTreatment A2ValueValue
T06LiverTreatment A3ValueValue
T07MuscleControl1ValueValue
T08MuscleControl2ValueValue
T09MuscleControl3ValueValue
T10MuscleTreatment A1ValueValue
T11MuscleTreatment A2ValueValue
T12MuscleTreatment A3ValueValue

Visualizations

Branched-Chain Fatty Acid Metabolism Pathway

The metabolism of branched-chain fatty acids, such as the dietary compound phytanic acid, often requires an initial alpha-oxidation step in the peroxisome before the resulting molecule can enter the standard beta-oxidation pathway.[1][3] This is necessary when a methyl group at the β-carbon prevents the action of enzymes in the beta-oxidation spiral.

BCFAPathway BCFA 5-Methylpentadecanoic Acid BCFA_CoA This compound BCFA->BCFA_CoA Acyl-CoA Synthetase AlphaOx Potential α- or ω-Oxidation BCFA_CoA->AlphaOx Entry into Peroxisome Peroxisome Peroxisome Modified_CoA Modified Acyl-CoA (e.g., Pristanoyl-CoA analog) AlphaOx->Modified_CoA Modification to bypass methyl branch BetaOx β-Oxidation Modified_CoA->BetaOx Transport to Mitochondrion Mitochondrion Mitochondrion PropionylCoA Propionyl-CoA BetaOx->PropionylCoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Hypothetical metabolic pathway for this compound.

Experimental Workflow for Acyl-CoA Quantification

The following diagram illustrates the sequential steps involved in the quantification of this compound from tissue samples.

Workflow Start Tissue Sample (Snap-frozen) Homogenize Homogenization in Acid (TCA/PCA) with Internal Standard Start->Homogenize Centrifuge1 Centrifugation (15,000 x g, 4°C) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Supernatant->SPE Drydown Dry Eluate (Nitrogen Stream) SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing (Quantification via Calibration Curve) LCMS->Data

Caption: Experimental workflow for this compound analysis.

References

Application Note: Quantitative Profiling of 5-Methylpentadecanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Methylpentadecanoyl-CoA in biological matrices. Long-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism and cellular signaling. The analysis of specific branched-chain acyl-CoAs, such as this compound, is essential for understanding metabolic pathways and their dysregulation in various diseases. The described method utilizes a straightforward protein precipitation extraction followed by reversed-phase chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the target analyte.

Introduction

Long-chain acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production through β-oxidation, lipid biosynthesis, and protein acylation.[1] The accurate quantification of individual acyl-CoA species is crucial for elucidating their roles in health and disease. Branched-chain fatty acids and their CoA esters are of particular interest due to their involvement in specific metabolic pathways and their accumulation in certain genetic disorders.[2]

Traditional methods for acyl-CoA analysis have faced challenges due to the low abundance and physicochemical properties of these molecules. LC-MS/MS has emerged as the gold standard for their quantification, providing the necessary sensitivity and specificity.[3][4] This application note provides a detailed protocol for the analysis of this compound, a branched-chain long-chain acyl-CoA, from cellular extracts.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of acyl-CoAs from cultured cells.

Reagents:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 80% Methanol (B129727) in Water

  • Internal Standard (IS) solution (e.g., C17:0-CoA or a stable isotope-labeled analog)

Procedure:

  • Aspirate the culture medium from adherent cells and wash the cell monolayer twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).

  • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Add the internal standard solution to each sample.

  • Vortex the samples for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-18 min: 98% B

    • 18.1-20 min: 2% B

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound:

    • The molecular formula of this compound is C37H68N7O17P3S.

    • The monoisotopic mass is 1007.36 g/mol .

    • Precursor Ion (Q1): m/z 1008.4 [M+H]⁺

    • Product Ion (Q3): m/z 501.1 (resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety).[6]

  • Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 30-50 eV.

  • Internal Standard (e.g., C17:0-CoA):

    • Precursor Ion (Q1): m/z 1022.4 [M+H]⁺

    • Product Ion (Q3): m/z 515.1

Data Presentation

The following table summarizes representative quantitative performance data for the analysis of long-chain acyl-CoAs using similar LC-MS/MS methods.[4]

ParameterTypical Performance
Accuracy (%) 94.8 - 110.8
Inter-run Precision (%RSD) 2.6 - 12.2
Intra-run Precision (%RSD) 1.2 - 4.4
Limit of Detection (LOD) Low fmol on column
Limit of Quantification (LOQ) Mid to high fmol on column
Linearity (R²) >0.99

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture wash Wash with PBS cell_culture->wash extraction Extraction with 80% Methanol & IS wash->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound profiling.

Metabolic Pathway of this compound

The metabolism of branched-chain fatty acids such as 5-methylpentadecanoic acid typically involves an initial α-oxidation step to remove the methyl branch, followed by conventional β-oxidation.

G 5-Methylpentadecanoic Acid 5-Methylpentadecanoic Acid This compound This compound 5-Methylpentadecanoic Acid->this compound Acyl-CoA Synthetase Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Pristanoyl-CoA Pristanoyl-CoA Alpha-Oxidation->Pristanoyl-CoA Beta-Oxidation Cycle 1 Beta-Oxidation Cycle 1 Pristanoyl-CoA->Beta-Oxidation Cycle 1 Propionyl-CoA + Dodecanoyl-CoA Propionyl-CoA + Dodecanoyl-CoA Beta-Oxidation Cycle 1->Propionyl-CoA + Dodecanoyl-CoA Beta-Oxidation (Multiple Cycles) Beta-Oxidation (Multiple Cycles) Acetyl-CoA Acetyl-CoA Beta-Oxidation (Multiple Cycles)->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Dodecanoyl-CoA Dodecanoyl-CoA Dodecanoyl-CoA->Beta-Oxidation (Multiple Cycles) Propionyl-CoA Propionyl-CoA Propionyl-CoA->TCA Cycle (as Succinyl-CoA)

Caption: Proposed metabolic pathway for this compound.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrument parameters can be adapted for various research and drug development applications. This method will facilitate a deeper understanding of the role of branched-chain fatty acyl-CoAs in metabolic regulation and disease pathogenesis.

References

Developing Assays for Enzymes Metabolizing 5-Methylpentadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpentadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA. The metabolism of branched-chain fatty acids (BCFAs) is crucial in various biological processes, and dysregulation is implicated in several metabolic diseases. Developing robust assays for enzymes that metabolize this compound is essential for understanding its physiological roles, identifying potential therapeutic targets, and screening for drug candidates. This document provides detailed application notes and protocols for assays targeting two key enzyme classes involved in the metabolism of this compound: Acyl-CoA Synthetases (ACS) and Acyl-CoA Dehydrogenases (ACADs).

Metabolic Pathway of this compound

The metabolism of this compound is initiated by its formation from 5-methylpentadecanoic acid and coenzyme A, a reaction catalyzed by an Acyl-CoA Synthetase. The resulting this compound then enters the mitochondrial fatty acid β-oxidation pathway. Due to the methyl branch, its degradation involves a combination of α- and β-oxidation steps. The initial step in β-oxidation is catalyzed by an Acyl-CoA Dehydrogenase.

cluster_synthesis Synthesis of Anteiso-Fatty Acyl-CoA cluster_activation_oxidation Activation and β-Oxidation Isoleucine Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT MethylbutyrylCoA 2-Methylbutyryl-CoA (Primer) KetoAcid->MethylbutyrylCoA BCKDH FAS Fatty Acid Synthase (FAS) MethylbutyrylCoA->FAS MalonylCoA Malonyl-CoA (Extender) MalonylCoA->FAS MethylpentadecanoicAcid 5-Methylpentadecanoic Acid FAS->MethylpentadecanoicAcid MethylpentadecanoylCoA This compound MethylpentadecanoicAcid->MethylpentadecanoylCoA ACS CoA Coenzyme A ACS Acyl-CoA Synthetase (ACS) CoA->ACS ATP ATP ATP->ACS EnoylCoA 2,3-enoyl-CoA derivative MethylpentadecanoylCoA->EnoylCoA ACAD ACAD Acyl-CoA Dehydrogenase (ACAD) BetaOxidation Further β-Oxidation Cycles EnoylCoA->BetaOxidation

Caption: Biosynthesis and initial catabolism of this compound.

Section 1: Acyl-CoA Synthetase (ACS) Assays

Acyl-CoA synthetases catalyze the ATP-dependent formation of acyl-CoAs from free fatty acids and coenzyme A. This is the initial step in the metabolism of 5-methylpentadecanoic acid.

Application Note 1: Fluorometric Assay for ACS Activity

This assay provides a sensitive method to measure the activity of ACS by coupling the production of Acyl-CoA to a fluorescent signal. The generated Acyl-CoA is oxidized by an acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product.[1] The rate of fluorescence increase is directly proportional to the ACS activity.

Experimental Workflow:

cluster_workflow ACS Fluorometric Assay Workflow SamplePrep Sample Preparation (Cell/Tissue Lysate) ReactionSetup Reaction Setup: - Sample - 5-Methylpentadecanoic Acid - CoA, ATP SamplePrep->ReactionSetup EnzymeCoupling Enzyme Coupling Mix: - Acyl-CoA Oxidase - HRP - Fluorescent Probe ReactionSetup->EnzymeCoupling Measurement Kinetic Measurement (Fluorescence Plate Reader) EnzymeCoupling->Measurement Analysis Data Analysis (Calculate Activity) Measurement->Analysis

Caption: Workflow for the fluorometric Acyl-CoA Synthetase assay.
Protocol 1: Detailed Fluorometric ACS Assay

Materials:

  • ACS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 5-Methylpentadecanoic acid (substrate)

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or similar)

  • Enzyme source (cell or tissue lysate, purified enzyme)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~535/587 nm)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold ACS Assay Buffer.[2] Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Reagent Preparation:

    • Prepare a stock solution of 5-Methylpentadecanoic acid.

    • Prepare fresh stock solutions of CoA and ATP in assay buffer.

    • Prepare a Reaction Mix containing Acyl-CoA Oxidase, HRP, and the fluorescent probe in ACS Assay Buffer.

  • Standard Curve: Prepare a standard curve using known concentrations of H₂O₂ to relate fluorescence units to the amount of product formed.[3]

  • Assay Reaction:

    • Add samples (e.g., 2-20 µL of lysate) to the wells of the 96-well plate.

    • For each sample, prepare a parallel background control well that omits the 5-Methylpentadecanoic acid substrate.

    • Add the substrate solution (5-Methylpentadecanoic acid, CoA, ATP) to the sample wells.

    • Initiate the reaction by adding the Reaction Mix to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, reading every 1-2 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence.

    • Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve.

    • Use the H₂O₂ standard curve to convert the rate from fluorescence units/min to nmol/min.

    • Calculate the specific activity (nmol/min/mg of protein).

Data Presentation:

Sample IDProtein Conc. (mg/mL)Vmax (RFU/min)Specific Activity (nmol/min/mg)
Control1.5150X
Treated 11.4300Y
Treated 21.6100Z

Section 2: Acyl-CoA Dehydrogenase (ACAD) Assays

Acyl-CoA dehydrogenases catalyze the first step of β-oxidation, introducing a double bond into the acyl-CoA molecule.

Application Note 2: Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay for ACAD Activity

This is a classic and sensitive assay for measuring ACAD activity. It monitors the reduction of ETF, the natural electron acceptor for ACADs, which results in a decrease in its intrinsic fluorescence.[4] This assay is highly specific as it uses the physiological electron acceptor.

Experimental Workflow:

cluster_workflow ACAD ETF Fluorescence Reduction Assay Workflow SamplePrep Sample Preparation (Mitochondrial Extract or Purified Enzyme) ReactionSetup Anaerobic Reaction Setup: - Sample - Purified ETF SamplePrep->ReactionSetup Initiation Reaction Initiation: - Add this compound ReactionSetup->Initiation Measurement Kinetic Measurement (Fluorometer, Ex/Em ~380/490 nm) Initiation->Measurement Analysis Data Analysis (Calculate Activity) Measurement->Analysis

Caption: Workflow for the ACAD ETF fluorescence reduction assay.
Protocol 2: Detailed ETF Fluorescence Reduction ACAD Assay

Materials:

  • ACAD Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 0.1 mM EDTA)

  • Purified Electron Transfer Flavoprotein (ETF)

  • This compound (substrate)

  • Enzyme source (mitochondrial extract or purified ACAD)

  • Anaerobic cuvette or 96-well plate setup

  • Fluorometer or fluorescence plate reader (Excitation/Emission ~380/490 nm)

Procedure:

  • Sample Preparation: Isolate mitochondria from cells or tissues, or use a purified ACAD enzyme preparation.

  • Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen. This can be achieved by purging the buffer and cuvette with nitrogen or argon gas, or by using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase).

  • Reaction Setup:

    • In an anaerobic cuvette or plate, add the ACAD Assay Buffer.

    • Add the enzyme source and purified ETF.

    • Incubate for a few minutes to allow for temperature equilibration and complete oxygen removal.

  • Reaction Initiation: Initiate the reaction by adding the this compound substrate.

  • Measurement: Immediately begin monitoring the decrease in ETF fluorescence in a fluorometer.

  • Data Analysis:

    • Determine the initial rate of fluorescence decrease from the linear portion of the curve.

    • The specific activity can be calculated using the molar extinction coefficient of ETF and the change in fluorescence.

Data Presentation:

Substrate Concentration (µM)Initial Rate (ΔF/min)Specific Activity (nmol/min/mg)
1050A
25110B
50180C
100200D

Signaling Pathway Involvement

Branched-chain fatty acids and their metabolites can act as signaling molecules, influencing cellular processes through pathways such as Peroxisome Proliferator-Activated Receptors (PPARs).[5] For instance, BCFAs can activate PPARα, a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.

BCFA Branched-Chain Fatty Acids (e.g., 5-Methylpentadecanoic Acid) PPARa PPARα BCFA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to GeneExpression Target Gene Expression (e.g., ACOX1, CPT1A) PPRE->GeneExpression Induces LipidMetabolism Increased Lipid Metabolism and β-Oxidation GeneExpression->LipidMetabolism

Caption: Signaling pathway of branched-chain fatty acids via PPARα.

Conclusion

The provided application notes and protocols offer a comprehensive framework for developing and implementing assays to study the enzymes that metabolize this compound. By utilizing these fluorometric and classical enzyme assays, researchers can gain valuable insights into the metabolism of this branched-chain fatty acid and its role in health and disease, thereby facilitating the discovery of novel therapeutics. The adaptability of these protocols allows for their application in various research settings, from basic science to drug development.

References

Application Notes and Protocols for the Lipidomic Analysis of 5-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) and their activated acyl-CoA counterparts are increasingly recognized for their diverse biological roles, from modulating membrane fluidity in bacteria to potential involvement in human health and disease. 5-Methylpentadecanoyl-CoA is a specific, lesser-studied member of this class. While detailed information on this particular molecule is limited, its structural similarity to other BCFAs suggests its potential importance in various metabolic and signaling pathways.

These application notes provide a comprehensive guide to the study of this compound in a lipidomics context. Given the current state of research, this document outlines methodologies and potential applications based on established principles for the analysis of BCFAs and other long-chain acyl-CoAs.

Potential Applications in Lipidomics Research

The study of this compound can be valuable in several research areas:

  • Microbial Metabolomics: BCFAs are significant components of bacterial cell membranes, influencing their fluidity and function.[1] Analyzing the profile of BCFAs, including 5-methylpentadecanoic acid, can provide insights into microbial physiology, adaptation, and host-microbe interactions.

  • Cancer Research: Some BCFAs are being investigated for their potential to inhibit cancer cell proliferation.[1] Investigating the presence and metabolism of this compound in cancer cells and tissues could uncover novel therapeutic targets or biomarkers.

  • Metabolic Disorders: Alterations in the levels of BCFAs have been associated with certain metabolic diseases.[1] Studying the pathways involving this compound could shed light on the pathophysiology of these conditions.

  • Nutritional Science: BCFAs are found in dairy and meat products from ruminant animals.[1] Understanding the metabolism of dietary BCFAs like 5-methylpentadecanoic acid is crucial for assessing their impact on human health.

Data Presentation: Comparative Data on Related Branched-Chain Fatty Acids

Branched-Chain Fatty AcidTissue/Sample TypeReported Abundance (% of total fatty acids)Reference
14-Methylpentadecanoic acidHuman depot fat0.02 - 0.6%[2][3]
13-Methyltetradecanoic acidHuman depot fat0.02 - 0.6%[2][3]
12-Methyltetradecanoic acidHuman depot fat0.02 - 0.6%[2][3]

Note: This data is for the free fatty acid form and should be considered as an indicator of the potential presence and relative abundance of methyl-branched fatty acids. The concentration of the acyl-CoA form is expected to be significantly lower.

Experimental Protocols

The analysis of this compound presents challenges due to its low abundance and the presence of structural isomers. A combination of chromatographic separation and mass spectrometry is essential for accurate identification and quantification.

Protocol 1: Extraction of Acyl-CoAs from Tissues or Cells

This protocol is adapted from methods for the general extraction of acyl-CoAs.

Materials:

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in 1 mL of ice-cold 10% TCA.

  • Acidic Lipid Extraction: Add 2 mL of diethyl ether, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Phase Separation: Collect the upper ether layer (containing neutral lipids) and discard. Repeat the ether wash twice. The acyl-CoAs will remain in the lower aqueous phase.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 0.1 M potassium phosphate buffer (pH 6.7).

    • Load the aqueous sample extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of 80% acetonitrile in water containing 0.1% formic acid.

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).

Protocol 2: Analysis of this compound by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (90:10) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Monitor the transition from the precursor ion of this compound to a specific product ion. The exact masses for the precursor and product ions will need to be determined using a standard or predicted based on its chemical formula (C37H64N7O17P3S).

    • A characteristic product ion for acyl-CoAs is often related to the Coenzyme A moiety.

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific instrument and analyte.

Protocol 3: Analysis of 5-Methylpentadecanoic Acid by GC-MS (as FAME)

For a more robust separation of branched-chain isomers, analysis of the free fatty acid after hydrolysis and derivatization is recommended.

Materials:

  • 2:1 (v/v) Chloroform (B151607):Methanol (Folch solution)

  • 0.9% NaCl solution

  • BF₃-methanol or HCl-methanol

  • Hexane

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Total Lipid Extraction (Folch Method):

    • Homogenize the sample in 20 volumes of 2:1 chloroform:methanol.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex.

    • Centrifuge to separate the phases. The lipids will be in the lower chloroform layer.

  • Saponification (Optional, for total fatty acids):

    • Evaporate the chloroform extract.

    • Add methanolic NaOH and heat to hydrolyze the ester bonds.

    • Acidify and extract the free fatty acids with hexane.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the lipid extract (or free fatty acid extract).

    • Add 1 mL of BF₃-methanol (or HCl-methanol) and heat at 60-100°C for 10-30 minutes.

    • Add water and extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Column: A mid-polarity column (e.g., DB-35MS) is suitable for separating branched and straight-chain FAMEs.[4]

    • Injector Temperature: 250°C

    • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute all FAMEs.

    • Carrier Gas: Helium

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500. Identification can be based on retention time and comparison of mass spectra to a reference library or standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Tissue/Cell Sample homogenization Homogenization in TCA sample->homogenization spe Solid-Phase Extraction (SPE) homogenization->spe reconstitution Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms gcms GC-MS Analysis (as FAME) reconstitution->gcms After Hydrolysis & Derivatization identification Peak Identification lcms->identification gcms->identification quantification Quantification identification->quantification statistics Statistical Analysis quantification->statistics

Caption: General experimental workflow for the lipidomic analysis of this compound.

metabolic_pathway cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis cluster_activation_metabolism Activation & Metabolism bcaa Branched-Chain Amino Acids (e.g., Isoleucine) methylmalonyl_coa Methylmalonyl-CoA bcaa->methylmalonyl_coa propionyl_coa Propionyl-CoA methylmalonyl_coa->propionyl_coa Isomerization & Decarboxylation fas Fatty Acid Synthase (FAS) propionyl_coa->fas Primer bcfa 5-Methylpentadecanoic Acid fas->bcfa activation Acyl-CoA Synthetase bcfa->activation bcfa_coa This compound activation->bcfa_coa beta_oxidation Peroxisomal/Mitochondrial β-oxidation bcfa_coa->beta_oxidation complex_lipids Incorporation into Complex Lipids bcfa_coa->complex_lipids

Caption: Hypothetical metabolic pathway for the biosynthesis and metabolism of this compound.

References

Application of 5-Methylpentadecanoyl-CoA in Studying Fatty Acid Oxidation: A Theoretical and Practical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fatty acid oxidation (FAO) is critical for understanding cellular energy homeostasis and the pathophysiology of numerous metabolic diseases. While the oxidation of straight-chain fatty acids is well-characterized, the metabolism of branched-chain fatty acids presents a more complex picture, often requiring specialized enzymatic pathways. 5-Methylpentadecanoyl-CoA, a synthetic branched-chain acyl-CoA, is not extensively documented in existing research literature as a probe for FAO. However, its unique structure makes it an excellent hypothetical substrate to explore the substrate specificity and adaptability of the fatty acid oxidation machinery.

This document provides a theoretical framework and detailed protocols for utilizing this compound to investigate the intricacies of branched-chain fatty acid metabolism. The application notes and experimental designs outlined here are intended to serve as a guide for researchers seeking to characterize the metabolism of novel fatty acids and to elucidate the enzymatic pathways involved.

Application Notes

The primary application of this compound in a research setting would be to probe the limits and capabilities of the mitochondrial beta-oxidation pathway. Due to the presence of a methyl group on the 5-carbon, it is hypothesized that its oxidation would be hindered at the level of specific enzymes that are sensitive to steric hindrance near the reactive center.

Potential Research Applications:

  • Substrate Specificity of Acyl-CoA Dehydrogenases (ACADs): By comparing the oxidation rates of this compound with its straight-chain counterpart, pentadecanoyl-CoA, researchers can quantify the impact of a methyl group at the γ-position on the activity of various ACADs (e.g., VLCAD, LCAD, MCAD).

  • Identification of Novel Metabolic Intermediates: The metabolism of this compound may lead to the accumulation of unique acyl-CoA and acylcarnitine species. The identification of these intermediates can provide insights into alternative oxidation pathways, such as alpha-oxidation or omega-oxidation, that may be recruited to handle such branched-chain substrates.

  • Modeling of Inborn Errors of Metabolism: In diseases where specific enzymes of branched-chain amino acid or fatty acid catabolism are deficient, the introduction of an unusual branched-chain fatty acid like 5-methylpentadecanoic acid could exacerbate or reveal underlying metabolic inflexibility.

  • Screening for Modulators of Fatty Acid Oxidation: this compound could be used in high-throughput screening assays to identify small molecules that enhance or inhibit the oxidation of branched-chain fatty acids, which may have therapeutic potential for metabolic disorders.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are designed to illustrate the expected outcomes and provide a template for data presentation.

Table 1: Hypothetical Relative Activity of Acyl-CoA Dehydrogenases with this compound

EnzymeSubstrateRelative Activity (%)
VLCADPentadecanoyl-CoA100
This compound85
LCADPentadecanoyl-CoA100
This compound60
MCADOctanoyl-CoA (Control)100
This compound5

Table 2: Hypothetical Acylcarnitine Profile in Isolated Mitochondria

Acylcarnitine SpeciesConcentration (pmol/mg protein) - Control (Pentadecanoyl-CoA)Concentration (pmol/mg protein) - Test (this compound)
C15-carnitine150250
C13-carnitine12080
C11-carnitine10050
C9-carnitine8030
5-Me-C15-carnitineN/A500
3-Me-C13-carnitineN/A150

Table 3: Hypothetical Oxygen Consumption Rate in Isolated Mitochondria

SubstrateState 3 Respiration (nmol O2/min/mg protein)Respiratory Control Ratio (RCR)
Pyruvate/Malate (B86768) (Control)2008.5
Pentadecanoyl-CoA1807.2
This compound1104.5

Experimental Protocols

Protocol 1: In Vitro Enzyme Activity Assay with Acyl-CoA Dehydrogenases

Objective: To determine the substrate specificity of various acyl-CoA dehydrogenases for this compound.

Materials:

  • Recombinant human VLCAD, LCAD, and MCAD

  • Pentadecanoyl-CoA

  • This compound

  • Octanoyl-CoA (for MCAD positive control)

  • Electron Transfer Flavoprotein (ETF)

  • Phenazine ethosulfate (PES)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Assay Buffer: 100 mM HEPES, pH 7.6, 1 mM EDTA

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM HEPES (pH 7.6), 1 mM EDTA, 2 µM ETF, 50 µM DCPIP, and 100 µM PES in a cuvette.

  • Add the acyl-CoA dehydrogenase enzyme to a final concentration of 10-50 nM.

  • Initiate the reaction by adding the acyl-CoA substrate (Pentadecanoyl-CoA or this compound) to a final concentration of 50 µM.

  • Immediately monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm for 5 minutes at 37°C.

  • Calculate the rate of reaction from the linear portion of the curve.

  • Express the activity relative to the activity with the preferred straight-chain substrate.

Protocol 2: Analysis of Fatty Acid Oxidation in Isolated Mitochondria

Objective: To assess the ability of isolated mitochondria to oxidize this compound and to analyze the resulting acylcarnitine profile.

Materials:

  • Freshly isolated mitochondria (e.g., from rat liver or skeletal muscle)

  • Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mg/mL BSA, pH 7.2

  • Substrates: 5 mM malate, 10 mM pyruvate, 50 µM Pentadecanoyl-CoA, 50 µM this compound

  • 2 mM ADP

  • High-resolution respirometer (e.g., Oroboros Oxygraph)

  • Tandem mass spectrometer (for acylcarnitine analysis)

Procedure: Part A: Oxygen Consumption

  • Add 2 mL of respiration buffer to the respirometer chamber and allow it to equilibrate to 37°C.

  • Add isolated mitochondria (0.1-0.2 mg/mL).

  • Add malate and the fatty acid substrate (Pentadecanoyl-CoA or this compound).

  • Record the State 2 respiration rate.

  • Add ADP to initiate State 3 respiration and record the rate.

  • Add oligomycin (B223565) to inhibit ATP synthase and record the State 4o respiration rate.

  • Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o).

Part B: Acylcarnitine Profiling

  • Incubate isolated mitochondria (0.5 mg/mL) in respiration buffer with 50 µM of the respective fatty acyl-CoA and 0.5 mM L-carnitine for 15 minutes at 37°C.

  • Stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the acylcarnitine species in the supernatant by LC-MS/MS.

Protocol 3: Cellular Fatty Acid Oxidation Assay

Objective: To trace the metabolic fate of 5-methylpentadecanoic acid in cultured cells.

Materials:

  • Cultured cells (e.g., primary human fibroblasts, HepG2 cells)

  • Cell culture medium

  • 5-methylpentadecanoic acid (and its stable isotope-labeled counterpart, e.g., [U-13C16]-5-methylpentadecanoic acid)

  • Seahorse XF Analyzer (for measuring oxygen consumption rate in live cells)

  • LC-MS/MS for metabolomics analysis

Procedure:

  • Plate cells in a Seahorse XF microplate and allow them to adhere overnight.

  • The next day, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and the fatty acid substrate (conjugated to BSA).

  • Measure the basal oxygen consumption rate (OCR).

  • Inject inhibitors of other metabolic pathways (e.g., etomoxir (B15894) to inhibit CPT1) to confirm that the OCR is due to fatty acid oxidation.

  • For metabolic tracing, incubate cells with the stable isotope-labeled 5-methylpentadecanoic acid for a defined period (e.g., 4-24 hours).

  • Harvest the cells and perform a metabolite extraction.

  • Analyze the cell extracts for labeled acyl-CoAs, acylcarnitines, and TCA cycle intermediates by LC-MS/MS to trace the metabolic fate of the fatty acid.

Visualizations

Hypothetical_Metabolism_of_5_Methylpentadecanoyl_CoA cluster_Mitochondrial_Matrix Mitochondrial Matrix 5-Me-C15-CoA This compound Dehydrogenation Acyl-CoA Dehydrogenase (VLCAD/LCAD) 5-Me-C15-CoA->Dehydrogenation 5-Me-trans-Δ2-Enoyl-CoA 5-Methyl-trans-Δ2-pentadecenoyl-CoA Dehydrogenation->5-Me-trans-Δ2-Enoyl-CoA Hydration Enoyl-CoA Hydratase 5-Me-trans-Δ2-Enoyl-CoA->Hydration 5-Me-3-OH-Acyl-CoA 5-Methyl-3-hydroxypentadecanoyl-CoA Hydration->5-Me-3-OH-Acyl-CoA Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase 5-Me-3-OH-Acyl-CoA->Dehydrogenation2 5-Me-3-Ketoacyl-CoA 5-Methyl-3-ketopentadecanoyl-CoA Dehydrogenation2->5-Me-3-Ketoacyl-CoA Thiolysis β-Ketothiolase 5-Me-3-Ketoacyl-CoA->Thiolysis 3-Me-C13-CoA 3-Methyltridecanoyl-CoA Thiolysis->3-Me-C13-CoA Acetyl-CoA Acetyl-CoA Thiolysis->Acetyl-CoA Further_Cycles Further β-oxidation cycles 3-Me-C13-CoA->Further_Cycles TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Propionyl-CoA Propionyl-CoA Further_Cycles->Propionyl-CoA Odd-chain end product Propionyl-CoA->TCA_Cycle via Succinyl-CoA Experimental_Workflow Start Synthesis of This compound In_Vitro Protocol 1: In Vitro Enzyme Assays (ACADs, etc.) Start->In_Vitro Mitochondrial Protocol 2: Isolated Mitochondria Studies (Respiration & Metabolites) Start->Mitochondrial Cellular Protocol 3: Live Cell Assays (OCR & Isotope Tracing) Start->Cellular Data_Analysis Data Integration and Pathway Modeling In_Vitro->Data_Analysis Mitochondrial->Data_Analysis Cellular->Data_Analysis Conclusion Elucidation of Metabolic Fate and Enzymatic Handling Data_Analysis->Conclusion Logical_Relationships Outcome Experimental Outcome High Oxidation Rate Low Oxidation Rate Accumulation of Intermediates Interpretation Interpretation Substrate is readily metabolized by standard β-oxidation enzymes. Methyl group causes steric hindrance, inhibiting one or more enzymes. Identifies the specific enzymatic step that is rate-limiting. Outcome:f1->Interpretation:f1 Implies Outcome:f2->Interpretation:f2 Implies Outcome:f3->Interpretation:f3 Implies

Chemo-enzymatic Synthesis of 5-Methylpentadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chemo-enzymatic synthesis of 5-Methylpentadecanoyl-CoA. The protocol outlines a two-stage process commencing with the chemical synthesis of the precursor fatty acid, 5-methylpentadecanoic acid, followed by its enzymatic conversion to the corresponding Coenzyme A (CoA) thioester. This method leverages the specificity of long-chain acyl-CoA synthetases (ACSLs) to achieve efficient synthesis of this branched-chain fatty acyl-CoA. Detailed experimental procedures, data on enzyme kinetics, and purification protocols are provided to facilitate its application in metabolic research, drug discovery, and as an analytical standard.

Introduction

Branched-chain fatty acids (BCFAs) and their activated CoA esters are integral components of cellular metabolism and signaling. Unlike their straight-chain counterparts, BCFAs exhibit unique physical properties, influencing membrane fluidity and cellular signaling pathways. This compound, a C16 fatty acyl-CoA with a methyl branch at the C5 position, is a valuable tool for investigating the metabolism and biological roles of BCFAs. These roles include serving as precursors for the biosynthesis of complex lipids and acting as signaling molecules, for instance, as ligands for peroxisome proliferator-activated receptors (PPARs)[1][2]. The study of such molecules is pertinent to understanding metabolic disorders and in the development of novel therapeutics[3][4][5].

The chemo-enzymatic approach described herein combines the versatility of chemical synthesis for creating the specific branched-chain fatty acid with the high efficiency and specificity of enzymatic catalysis for the final CoA thioesterification. This strategy circumvents the challenges associated with purely chemical or biological synthesis methods.

Chemo-enzymatic Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below. The process begins with the chemical synthesis of 5-methylpentadecanoic acid, which is then activated to its CoA ester in an enzymatic reaction catalyzed by a long-chain acyl-CoA synthetase (ACSL). The final product is then purified for downstream applications.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Enzymatic Synthesis & Purification start Starting Materials: - 1-Bromobutane - 1-Undecyne grignard Grignard Reagent Formation start->grignard Mg, THF coupling Grignard Coupling start->coupling CuCl2 grignard->coupling reduction Alkyne Reduction coupling->reduction H2, Pd/C oxidation Alcohol Oxidation reduction->oxidation Jones Reagent precursor 5-Methylpentadecanoic Acid oxidation->precursor enzyme_reaction Enzymatic CoA Activation precursor->enzyme_reaction ACSL, ATP, CoA purification Purification (SPE-HPLC) enzyme_reaction->purification final_product This compound purification->final_product G FA 5-Methylpentadecanoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA This compound ACSL->AcylCoA ATP, CoA BetaOx β-Oxidation AcylCoA->BetaOx ComplexLipids Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->ComplexLipids Signaling Cellular Signaling (e.g., PPARα activation) AcylCoA->Signaling

References

Application Notes and Protocols for the Quantification of 5-Methylpentadecanoyl-CoA using MRM Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism. The quantification of this and other long-chain acyl-CoAs is crucial for understanding various physiological and pathological processes. This document provides a detailed application note and protocol for the development of a robust and sensitive Multiple Reaction Monitoring (MRM) method for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

A critical step in the analysis of acyl-CoAs is the efficient extraction from biological matrices while minimizing degradation. The following protocol is a general guideline and may require optimization depending on the specific sample type.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (IS): Heptadecanoyl-CoA (or other odd-chain acyl-CoA)

  • Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v)

  • Solid Phase Extraction (SPE) Cartridges: Mixed-mode or reversed-phase

  • Reconstitution Solvent: 50% Methanol in water with 0.1% formic acid

Procedure:

  • Homogenization: Homogenize tissue samples in a suitable buffer on ice. For cell pellets, they can be directly subjected to extraction.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate or cell pellet.

  • Extraction: Add 1 mL of ice-cold extraction solvent to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • SPE Cleanup (Optional but Recommended):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with 2% ammonium (B1175870) hydroxide).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the reconstitution solvent for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry (MS)

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

Data Presentation

MRM Transitions

The key to a sensitive and specific MRM method is the selection of appropriate precursor and product ions. For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, is commonly observed in positive ion mode.[1][2][3][4]

Calculation of MRM Transitions for this compound:

  • Molecular Formula: C₃₇H₆₆N₇O₁₇P₃S

  • Molecular Weight: 1005.94 g/mol

  • Precursor Ion (Q1) [M+H]⁺: 1006.95 m/z

  • Product Ion (Q3) [M+H-507]⁺: 499.95 m/z

Table 1: Proposed MRM Transitions for this compound and Internal Standard.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)
This compound1006.95499.95100
Heptadecanoyl-CoA (IS)1020.98513.98100
Example Quantitative Data

The following table provides an example of how to present quantitative data for long-chain acyl-CoAs in a biological system. The data presented here is illustrative and based on published findings for similar compounds in mammalian cells.[2]

Table 2: Illustrative Quantification of Long-Chain Acyl-CoAs in Cultured Mammalian Cells.

Acyl-CoA SpeciesConcentration (pmol/10⁶ cells)Standard Deviation
Myristoyl-CoA (C14:0)2.50.3
Palmitoyl-CoA (C16:0)15.21.8
Stearoyl-CoA (C18:0)8.91.1
Oleoyl-CoA (C18:1)22.52.5
This compound To be determined To be determined

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid Phase Extraction Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification Results Results Quantification->Results

Caption: Experimental workflow for this compound quantification.

Metabolic Pathway

Branched-chain fatty acids can be metabolized through a modified β-oxidation pathway. Depending on the position of the methyl group, an initial α-oxidation step may be required to reposition the methyl group to allow for subsequent β-oxidation.

metabolic_pathway cluster_alpha_oxidation α-Oxidation (if necessary) cluster_beta_oxidation β-Oxidation Metabolite This compound Alpha_Ox Phytanoyl-CoA Dioxygenase Metabolite->Alpha_Ox Decarboxylation 2-Hydroxyphytanoyl-CoA Lyase Alpha_Ox->Decarboxylation Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Decarboxylation->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Thiolase β-Ketothiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle (as Succinyl-CoA) Acetyl_CoA->TCA_Cycle

Caption: Metabolic fate of branched-chain fatty acyl-CoAs.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methylpentadecanoyl-CoA Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis and separation of 5-Methylpentadecanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: The primary challenges in separating this compound isomers stem from their structural similarity. As a long-chain branched-chain fatty acyl-CoA, the isomers, including stereoisomers (R and S at the methyl-branched carbon) and potential positional isomers, exhibit very similar physicochemical properties. This leads to significant difficulties in achieving baseline resolution using standard chromatographic techniques, often resulting in co-elution and inaccurate quantification.

Q2: Which chromatographic techniques are most suitable for the separation of long-chain branched-chain fatty acyl-CoA isomers like this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

  • HPLC, particularly with reversed-phase columns like C18 or specialized C30 columns , is effective for separating long-chain acyl-CoAs. C30 columns, with their increased shape selectivity, are particularly advantageous for resolving structurally similar hydrophobic isomers.

  • GC-MS is a powerful technique for analyzing the fatty acid portion of the molecule after hydrolysis and derivatization (e.g., to fatty acid methyl esters - FAMEs). Capillary GC columns with polar stationary phases are often used to separate branched-chain FAMEs.

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: this compound itself is not volatile enough for direct GC analysis. Therefore, the fatty acid must first be hydrolyzed from the Coenzyme A moiety and then derivatized to a more volatile form, typically a fatty acid methyl ester (FAME). This process enhances thermal stability and improves chromatographic separation.

Q4: How can I confirm the identity of the separated isomers?

A4: Mass spectrometry (MS) is essential for isomer identification. For GC-MS, the fragmentation patterns of the derivatized fatty acids can provide structural information. Tandem mass spectrometry (MS/MS) can offer more detailed structural insights by analyzing the fragmentation of selected precursor ions. For LC-MS/MS, characteristic neutral losses and fragment ions from the acyl-CoA molecule can be monitored. For instance, a neutral loss of 507 m/z is often characteristic of acyl-CoAs.[1]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Tailing in HPLC Separation
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry Switch to a column with higher shape selectivity, such as a C30 reversed-phase column , which is designed to enhance the separation of hydrophobic, structurally related isomers.
Suboptimal Mobile Phase Composition Optimize the organic solvent gradient (e.g., acetonitrile, methanol). The inclusion of a small percentage of a stronger, less polar solvent might improve peak shape. Adjust the pH of the aqueous component to ensure the molecule is in a single ionic form.
Low Column Temperature Increase the column temperature to improve mass transfer kinetics and reduce viscosity, which can lead to sharper peaks. However, be mindful of the thermal stability of this compound.
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column is a common cause of peak broadening and tailing.
Issue 2: Low Signal Intensity or Poor Ionization in Mass Spectrometry
Potential Cause Troubleshooting Steps
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flow rates. For acyl-CoAs, positive ion mode is often used.
Sample Degradation Acyl-CoAs are susceptible to hydrolysis. Prepare samples fresh and keep them cold. Minimize the time the sample spends in the autosampler.
Matrix Effects Complex biological matrices can suppress the ionization of the target analyte. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
In-source Fragmentation High cone or fragmentor voltages can cause the molecule to fragment in the ion source, reducing the abundance of the precursor ion. Optimize these voltages to maximize the signal of the desired precursor ion.

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for this compound Isomer Separation

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Extract acyl-CoAs from the sample matrix using a suitable method, such as solid-phase extraction with a C18 cartridge.

    • Reconstitute the dried extract in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • HPLC Conditions:

    • Column: C30 Reversed-Phase Column (e.g., 2.1 x 150 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the hydrophobic acyl-CoAs. A shallow gradient is recommended for isomer separation.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion: Select the m/z corresponding to the protonated this compound molecule.

    • Product Ions: Monitor for characteristic fragment ions.

Protocol 2: GC-MS Analysis of 5-Methylpentadecanoyl Fatty Acid Isomers (as FAMEs)
  • Hydrolysis and Derivatization:

    • Hydrolyze the acyl-CoA sample using a strong base (e.g., KOH in methanol) to release the free fatty acid.

    • Acidify the mixture and extract the free fatty acid.

    • Derivatize the fatty acid to its methyl ester (FAME) using a reagent such as BF3-methanol or by heating with methanolic HCl.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., a cyanopropyl silicone phase like DB-23 or a polyethylene (B3416737) glycol phase like DB-WAX).

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate the FAMEs.

    • Ion Source Temperature: 230 °C.

    • Scan Mode: Full scan to identify peaks and selected ion monitoring (SIM) for quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection cluster_data Data Analysis Sample Biological Sample Extraction Acyl-CoA Extraction (SPE) Sample->Extraction Derivatization Hydrolysis & Derivatization (for GC-MS) Extraction->Derivatization Optional HPLC HPLC Separation (C30 Column) Extraction->HPLC GC GC Separation (Polar Column) Derivatization->GC MS Mass Spectrometry (MS/MS) HPLC->MS GC->MS Data Isomer Identification & Quantification MS->Data

Caption: Experimental workflow for the separation and analysis of this compound isomers.

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion FattyAcid 5-Methylpentadecanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase AcylCoA This compound AcylCoA_Synthetase->AcylCoA AlphaOxidation Alpha-Oxidation AcylCoA->AlphaOxidation PristanoylCoA_analog Pristanoyl-CoA Analog AlphaOxidation->PristanoylCoA_analog BetaOxidation Beta-Oxidation Cycles PristanoylCoA_analog->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle (as Succinyl-CoA) AcetylCoA->TCA_Cycle

Caption: Putative metabolic pathway for this compound via peroxisomal alpha- and beta-oxidation.

References

Technical Support Center: Optimizing 5-Methylpentadecanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 5-Methylpentadecanoyl-CoA from complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

ProblemPotential CauseSuggested Solution
Low Recovery of this compound Incomplete Cell Lysis/Tissue Homogenization: The analyte is trapped within the cellular structure.Ensure thorough homogenization of tissue samples, preferably on ice, using a glass homogenizer. For cultured cells, use ice-cold lysis buffers containing detergents.
Inefficient Extraction from Homogenate: The solvent system is not optimal for the branched-chain acyl-CoA.A recommended extraction solvent is a mixture of acetonitrile (B52724) and 2-propanol.[1] Ensure the pH of the homogenization buffer is acidic (e.g., KH2PO4 buffer, pH 4.9) to improve the stability of the acyl-CoA.[1]
Analyte Loss During Solid-Phase Extraction (SPE): The SPE cartridge and elution method may not be suitable for this compound.Use a C18 or a mixed-mode SPE cartridge.[1][2] Optimize the elution solvent; a gradient of acetonitrile in an acidic buffer is often effective.[1] Ensure the cartridge is not allowed to dry out before sample loading.[3]
Degradation of Analyte: this compound is unstable in aqueous solutions and at room temperature.Perform all extraction steps on ice or at 4°C. Use fresh, ice-cold solvents. Minimize the time between sample collection and extraction.
Poor Reproducibility (High CV%) Inconsistent Sample Handling: Variations in time and temperature during sample processing.Standardize all sample handling and extraction steps. Use a consistent amount of starting material.
Variable SPE Performance: Inconsistent flow rates or incomplete wetting of the sorbent.Ensure consistent flow rates during sample loading, washing, and elution.[3] Properly condition and equilibrate the SPE cartridge before loading the sample.[4]
Instrumental Variability: Fluctuations in LC-MS/MS performance.Use a suitable internal standard, such as a stable isotope-labeled or an odd-chain acyl-CoA, to normalize for extraction and instrument variability.[2]
Inaccurate Quantification Matrix Effects: Co-eluting substances from the complex matrix can suppress or enhance the ionization of this compound.Optimize the chromatographic separation to resolve the analyte from interfering species.[5] Use a matrix-matched calibration curve for accurate quantification.[5]
Lack of a Suitable Internal Standard: The chosen internal standard does not behave similarly to the analyte.An ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, use a structurally similar branched-chain acyl-CoA or an odd-chain acyl-CoA.[2]
Analyte Adsorption to Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces.Consider using polypropylene (B1209903) tubes and vials. A derivatization step, such as phosphate methylation, can reduce analyte loss.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from tissue samples?

A1: A robust starting point is to homogenize the tissue in an acidic potassium phosphate buffer (e.g., 100 mM, pH 4.9) with the addition of 2-propanol.[1] Subsequent extraction of the homogenate with acetonitrile is effective for long-chain acyl-CoAs.[1]

Q2: How can I improve the recovery of this compound during solid-phase extraction (SPE)?

A2: To enhance recovery, consider using a C18 or a mixed-mode SPE column.[1][2] Ensure proper conditioning of the column and optimize your wash and elution steps. A common issue is the premature elution of the analyte if the wash solvent is too strong, or incomplete elution if the elution solvent is too weak.[3]

Q3: What are the key considerations for preventing the degradation of this compound during extraction?

A3: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly and at low temperatures (on ice or at 4°C) throughout the entire procedure. Using fresh, ice-cold solvents and immediately processing the samples after collection will minimize degradation.

Q4: I am observing high variability between my replicate samples. What could be the cause?

A4: High variability often stems from inconsistent sample preparation. Ensure that each sample is treated identically, from the amount of starting material to the volumes of solvents used and the timing of each step. Using an internal standard can help to correct for some of this variability.[6] Poor reproducibility in SPE can also be a factor; ensure consistent flow rates and proper cartridge conditioning.[3]

Q5: How do I choose an appropriate internal standard for this compound quantification?

A5: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, a close structural analog, such as another branched-chain acyl-CoA or a long-chain odd-carbon acyl-CoA (e.g., C17:0-CoA), can be used.[2] The key is that the internal standard should have similar extraction and ionization properties to your analyte.

Data Presentation

Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods

Extraction MethodMatrixReported Recovery (%)Reference
Acetonitrile/2-propanol extraction with SPE purificationRat Tissues (Heart, Kidney, Muscle)70-80%[1]
Not specifiedHuman Skeletal MuscleInter-assay CV: 5-6%[6]
Not specifiedHuman Skeletal MuscleIntra-assay CV: 5-10%[6]

Note: Data for this compound is not specifically available and has been extrapolated from methods for long-chain acyl-CoAs.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1]

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Homogenization buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold

  • 2-Propanol, ice-cold

  • Acetonitrile (ACN), ice-cold

  • Glass homogenizer

  • Centrifuge capable of 4°C

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold homogenization buffer and homogenize thoroughly on ice.

  • Add 1 mL of ice-cold 2-propanol to the homogenate and homogenize again.

  • Add 2 mL of ice-cold acetonitrile to the homogenate, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Proceed with SPE purification.

Protocol 2: Solid-Phase Extraction (SPE) Purification

Procedure:

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Equilibrate the cartridge with 3 mL of the initial HPLC mobile phase (e.g., 75 mM KH2PO4, pH 4.9).

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with 3 mL of the initial HPLC mobile phase to remove unbound contaminants.

  • Elute the this compound with an appropriate volume of a higher concentration of organic solvent (e.g., 2-propanol or acetonitrile).

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample (50-100mg) homogenize Homogenize in ice-cold KH2PO4 buffer + 2-Propanol tissue->homogenize extract Extract with Acetonitrile homogenize->extract centrifuge Centrifuge at 12,000 x g, 4°C extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition & Equilibrate C18 SPE Cartridge supernatant->condition load Load Supernatant condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute dry Dry Eluate under Nitrogen elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound Extraction and Analysis.

troubleshooting_logic start Low Recovery? check_lysis Incomplete Lysis? start->check_lysis Yes optimize_lysis Optimize Homogenization check_lysis->optimize_lysis Yes check_extraction Inefficient Extraction? check_lysis->check_extraction No success Improved Recovery optimize_lysis->success optimize_solvents Adjust Solvent System/pH check_extraction->optimize_solvents Yes check_spe SPE Loss? check_extraction->check_spe No optimize_solvents->success optimize_spe Optimize SPE Cartridge/Elution check_spe->optimize_spe Yes check_degradation Analyte Degradation? check_spe->check_degradation No optimize_spe->success cold_conditions Maintain Cold Chain check_degradation->cold_conditions Yes cold_conditions->success

Caption: Troubleshooting Logic for Low Analyte Recovery.

metabolic_pathway bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) bcfa Branched-Chain Fatty Acids (e.g., 5-Methylpentadecanoic Acid) bcaa->bcfa Metabolic Conversion acyl_coa_synthetase Acyl-CoA Synthetase bcfa->acyl_coa_synthetase target_coa This compound acyl_coa_synthetase->target_coa Activation downstream Downstream Metabolic Pathways (e.g., Beta-oxidation, Lipid Synthesis) target_coa->downstream

Caption: General Metabolic Pathway for Branched-Chain Acyl-CoA Formation.

References

troubleshooting low signal intensity of 5-Methylpentadecanoyl-CoA in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of 5-Methylpentadecanoyl-CoA. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, particularly low signal intensity.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal issues with this compound.

Q1: Why am I observing a very low or no signal for my this compound standard or sample?

A low signal for long-chain acyl-CoAs like this compound is a common issue that can originate from sample preparation, liquid chromatography (LC) separation, or mass spectrometer settings. A systematic evaluation of each step is the most effective way to identify and resolve the problem.

Initial Checks:

  • Confirm Instrument Performance: Infuse a known, stable compound to verify that the mass spectrometer is functioning correctly and that you have a stable electrospray.[1]

  • Prepare Fresh Standards and Solvents: Acyl-CoAs can degrade in solution.[1][2] Prepare fresh standards and mobile phases to rule out degradation or contamination.[1]

  • Verify Basic Parameters: Ensure all instrument settings, including gas flows and voltages, are appropriate for your analysis.[1]

The following sections provide a more detailed breakdown of potential problem areas.

Q2: How can my sample preparation method affect the signal of this compound?

Sample preparation is a critical step, as long-chain acyl-CoAs are low in abundance, prone to degradation, and can be lost during extraction.[1][3][4]

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions.[1] It is crucial to work quickly, at low temperatures, and use acidic conditions where possible.

  • Extraction Efficiency: The choice of extraction solvent significantly impacts recovery. Protocols often involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction.[4][5] A mixture of organic solvents like methanol (B129727)/acetonitrile/water is often used for broad acyl-CoA extraction.[6] For long-chain species, solvents such as isopropanol (B130326) are also common.[4]

  • Matrix Effects: Co-extracted contaminants from complex biological samples can suppress the ionization of the target analyte, leading to a lower signal.[1][7] An effective cleanup step, such as SPE, is essential to minimize ion suppression.

Below is a generalized protocol for extracting long-chain acyl-CoAs from mammalian cells.

Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from established methods for acyl-CoA analysis.[4][8]

  • Cell Harvesting:

    • Rinse confluent cell plates (e.g., P-100) once with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Add 3 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Lysis and Deproteinization:

    • Aspirate the supernatant carefully, leaving the cell pellet.

    • Add 300 µL of an ice-cold extraction solution (e.g., 80% methanol in water or an acetonitrile/isopropanol/methanol mixture) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA).[4][9]

    • Vortex vigorously for 1 minute and/or sonicate for 3 minutes to ensure complete cell lysis and protein precipitation.[9]

  • Extraction:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellet at -80°C until analysis. Storing the extract as a dry pellet can improve stability.[2]

  • Reconstitution:

    • Before LC-MS analysis, reconstitute the dried extract in a solvent that matches the initial mobile phase conditions to ensure good peak shape. For long-chain acyl-CoA analysis, this is often a solution of 50 mM ammonium (B1175870) acetate (B1210297) in 20%/80% acetonitrile/water.[3]

Q3: How can I optimize my LC method to improve signal intensity?

Chromatography is key to separating this compound from isomers and matrix components that can cause ion suppression.

  • Column Choice: Reversed-phase columns (e.g., C8, C18) are typically used for separating long-chain acyl-CoAs.[2][9]

  • Mobile Phase Composition: The mobile phase significantly affects ionization efficiency.

    • Additives: Positive ion mode analysis is often more sensitive for acyl-CoAs.[10] Using a mobile phase containing an additive like ammonium acetate (5-10 mM) or ammonium hydroxide (B78521) (15 mM) can improve signal intensity and peak shape.[2][3][9]

    • Organic Solvent: Acetonitrile is a common organic solvent used in the mobile phase.[3][9]

Table 1: Example LC Gradient for Long-Chain Acyl-CoA Analysis

This table provides a sample gradient using a C8 or C18 reversed-phase column.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.480%20%
1.50.480%20%
5.00.45%95%
14.50.45%95%
15.00.480%20%
20.00.480%20%
Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
Mobile Phase B: Acetonitrile.[3]
Q4: Which mass spectrometry parameters are most critical for detecting this compound?

Optimizing MS parameters is essential for achieving maximum sensitivity.

  • Ionization Mode: For long-chain acyl-CoAs, positive electrospray ionization (ESI+) mode is generally more sensitive than negative mode.[10][11]

  • Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern. In positive mode, they typically undergo a neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[10][11][12] This transition is highly specific and ideal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.

  • In-Source Fragmentation (ISF): Acyl-CoAs can fragment within the ion source before entering the mass analyzer.[13][14][15] This can reduce the abundance of the desired precursor ion, leading to lower signal intensity. Minimizing ISF is crucial and can be achieved by optimizing the ion transfer temperature (ITT) and radio frequency (RF) levels of the ion optics.[13][14][15]

  • Adduct Formation: In positive mode, acyl-CoAs can form sodium adducts ([M+Na]+). While the protonated molecule ([M+H]+) is typically used for quantification, monitoring for adducts can sometimes be useful for confirmation.

Table 2: Suggested MS/MS Parameters for this compound

These parameters are for a triple quadrupole mass spectrometer operating in positive ESI mode. Values should be optimized on your specific instrument.

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
This compound1005.5498.545 - 55
Heptadecanoyl-CoA (IS)1019.5512.545 - 55

Troubleshooting Workflow

Use the following diagram to systematically diagnose the source of low signal intensity.

TroubleshootingWorkflow start Low Signal Intensity sub_sample Sample Preparation start->sub_sample sub_lc Liquid Chromatography start->sub_lc sub_ms Mass Spectrometry start->sub_ms p1 Analyte Degradation sub_sample->p1 p2 Poor Extraction Recovery sub_sample->p2 p3 Ion Suppression sub_sample->p3 lc1 Poor Peak Shape sub_lc->lc1 lc2 Suboptimal Mobile Phase sub_lc->lc2 ms1 Inefficient Ionization sub_ms->ms1 ms2 In-Source Fragmentation sub_ms->ms2 ms3 Incorrect MS/MS Transition sub_ms->ms3 s1 p1->s1 Solution: - Use fresh standards - Work at 4°C - Minimize time in solution s2 p2->s2 Solution: - Optimize extraction solvent - Use internal standard s3 p3->s3 Solution: - Improve sample cleanup (SPE) s4 lc1->s4 Solution: - Match reconstitution solvent  to initial mobile phase s5 lc2->s5 Solution: - Add ammonium acetate/hydroxide s6 ms1->s6 Solution: - Use ESI Positive Mode s7 ms2->s7 Solution: - Lower ion transfer temp - Optimize source RF level s8 ms3->s8 Solution: - Confirm precursor m/z - Use neutral loss of 507 Da

Caption: A logical workflow for troubleshooting low LC-MS signal.

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for this compound?

The molecular formula for this compound is C37H66N7O17P3S.

  • Monoisotopic Mass: 1004.445 Da

  • Precursor Ion [M+H]+: 1005.453 m/z

  • Primary Product Ion [M+H-507]+: 498.457 m/z (from the characteristic neutral loss of the phospho-ADP moiety).[3][11]

Q2: What is in-source fragmentation (ISF) and how can it be minimized?

In-source fragmentation (ISF) is the breakdown of an analyte in the ion source of the mass spectrometer before mass analysis.[13][16][17] This is a common problem for labile molecules like acyl-CoAs and results in a decreased signal for your intended precursor ion.[13][17]

To minimize ISF:

  • Reduce Ion Transfer Temperature (ITT): High temperatures in the ion source can provide excess energy, causing molecules to fragment. Systematically lowering the ITT can reduce ISF.[13][14][15]

  • Optimize Source RF Levels: The radio frequency (RF) levels in the ion optics (e.g., S-lens) guide the ions through the source. If these are too high, they can induce fragmentation. Ramping the RF level down can help preserve the precursor ion.[13][14][15]

  • Gentle Source Conditions: In general, use the "softest" ionization conditions possible that still provide adequate signal. This includes optimizing desolvation gas flow and temperature.

Q3: Should I use positive or negative ionization mode for this compound?

For most long-chain fatty acyl-CoAs, positive ionization mode (ESI+) is recommended .[10][18] Studies have shown that it can be significantly more sensitive than negative ion mode for these compounds.[10] In positive mode, acyl-CoAs readily form protonated molecules ([M+H]+) that produce a consistent and specific fragmentation pattern (neutral loss of 507 Da), which is ideal for sensitive and specific quantification using MRM.[10][11]

References

improving the stability of 5-Methylpentadecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary causes of degradation for long-chain acyl-CoAs like this compound are enzymatic hydrolysis and chemical instability. Acyl-CoA hydrolases are enzymes present in tissue samples that can rapidly cleave the thioester bond.[1][2][3][4] Chemically, the thioester bond is susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures.

Q2: What is the recommended storage procedure for samples containing this compound?

A2: To minimize degradation, it is crucial to rapidly quench metabolic activity at the point of sample collection. This is often achieved by freeze-clamping the tissue.[5] Samples should be stored at -80°C until analysis. Extracted acyl-CoAs are best stored as dry pellets at -80°C and reconstituted in a non-aqueous solvent immediately before analysis to limit instability in aqueous solutions.[6][7][8]

Q3: Which solvents are suitable for reconstituting purified this compound?

A3: For long-term storage of stock solutions, it is often recommended to prepare fresh solutions for each experiment due to the instability of long-chain acyl-CoAs in many solvents.[9] If aliquoting is necessary, dissolving in an organic solvent, aliquoting, drying under an inert gas, and storing the dry aliquots in a freezer is a potential strategy.[9] For immediate use, such as in LC-MS/MS analysis, reconstitution in a solvent like a mixture of methanol (B129727) and water is common.[10]

Q4: What type of internal standard should be used for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of this compound. However, these can be difficult to obtain. A practical and effective alternative is to use an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), which is typically not present in biological samples.[6][11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal for this compound Sample DegradationEnsure rapid quenching of metabolic activity (e.g., freeze-clamping). Keep samples on ice throughout the preparation process. Store extracts as dry pellets at -80°C and reconstitute just prior to analysis.[6]
Inefficient ExtractionUse a proven extraction method, such as homogenization in a potassium phosphate (B84403) buffer followed by extraction with isopropanol (B130326) and acetonitrile (B52724).[12][13][14] Consider solid-phase extraction (SPE) for sample cleanup and concentration.
Poor Ionization in Mass SpectrometryOptimize MS parameters. For acyl-CoAs, positive ion mode is common. A characteristic neutral loss of 507 Da can be monitored.[6]
Poor Peak Shape in Chromatography Suboptimal Chromatographic ConditionsFor reversed-phase chromatography (e.g., C18 column), using an ion-pairing agent or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution.[6][15]
Inaccurate or Imprecise Quantification Matrix EffectsUse a suitable internal standard, preferably a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA.[6] Construct calibration curves in a matrix that closely matches the study samples.[6]
Incomplete Recovery from SPEIf using solid-phase extraction, ensure the cartridge type and elution method are optimized for long-chain acyl-CoAs. Consider methods that do not require an SPE step, such as those using sulfosalicylic acid (SSA) for deproteinization.[6]

Factors Affecting Stability of Long-Chain Acyl-CoAs

Factor Effect on Stability Recommendation
Temperature Higher temperatures accelerate both enzymatic and chemical degradation.Keep samples on ice or at 4°C during preparation and store at -80°C for long-term preservation.
pH Extremes in pH can lead to hydrolysis of the thioester bond.Maintain a slightly acidic pH (e.g., pH 4.9) during extraction to improve stability.[13]
Enzymatic Activity Acyl-CoA hydrolases rapidly degrade acyl-CoAs.Quench metabolic activity immediately upon sample collection (e.g., freeze-clamping). Use deproteinization methods (e.g., with sulfosalicylic acid or organic solvents) early in the workflow.[6]
Solvent Aqueous solutions can promote hydrolysis.Minimize time in aqueous solutions. Store extracts as dry pellets and reconstitute in a suitable organic or mixed organic/aqueous solvent immediately before analysis.[6][9]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[11][12][13][14]

  • Homogenization:

    • Place approximately 40 mg of frozen tissue in a pre-chilled tube.

    • Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and an appropriate amount of internal standard (e.g., heptadecanoyl-CoA).

    • Homogenize the tissue on ice.

    • Add 0.5 mL of a 3:1:1 mixture of acetonitrile:2-propanol:methanol and homogenize again.

  • Extraction:

    • Vortex the homogenate for 2 minutes.

    • Sonicate for 3 minutes.

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • The supernatant can be further purified using a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a high-aqueous buffer.

    • Elute the acyl-CoAs with a high-percentage organic solvent (e.g., acetonitrile or methanol).

  • Final Preparation:

    • Dry the eluate under a stream of nitrogen.

    • Store the dried pellet at -80°C.

    • Reconstitute in a suitable solvent immediately prior to LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of long-chain acyl-CoA extracts.[11][14][15]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 15 mM ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.

    • Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor for the precursor ion of this compound and its characteristic product ions. A common approach for acyl-CoAs is to use a neutral loss scan of 507 Da.[6]

Visualizations

experimental_workflow cluster_cleanup Optional Cleanup sample Tissue Sample quench Rapid Quenching (Freeze-Clamping) sample->quench homogenize Homogenization (pH 4.9 Buffer + IS) quench->homogenize extract Solvent Extraction (Acetonitrile/Isopropanol) homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) (Optional Cleanup) supernatant->spe Cleaner Sample dry Dry Down (Nitrogen Stream) supernatant->dry Direct Analysis spe->dry store Store at -80°C dry->store reconstitute Reconstitute store->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze stability_factors stability This compound Stability temp Temperature temp->stability Decreases Stability ph pH ph->stability Affects Stability enzymes Enzymatic Activity (Acyl-CoA Hydrolases) enzymes->stability Decreases Stability solvent Solvent (Aqueous vs. Organic) solvent->stability Affects Stability low_temp Low Temperature (Ice, -80°C) low_temp->temp Mitigates acidic_ph Slightly Acidic pH (e.g., 4.9) acidic_ph->ph Optimizes quench_deproteinize Quenching & Deproteinization quench_deproteinize->enzymes Inactivates dry_storage Dry Storage & Minimal Aqueous Exposure dry_storage->solvent Minimizes Hydrolysis

References

Technical Support Center: Quantification of 5-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-Methylpentadecanoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of LC-MS/MS analysis of biological samples, these effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification.[1][2] For this compound, a major source of matrix effects is the presence of phospholipids (B1166683) from cell membranes, which can suppress the analyte's signal.[3][4] This interference can result in underestimation of the true concentration, poor reproducibility, and reduced sensitivity.[1]

Q2: What is the most reliable method for compensating for matrix effects?

A: The gold standard for overcoming matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique called stable isotope dilution (SID).[5][6][7] An ideal SIL-IS for this compound would be, for example, 5-Methylpentadecanoyl-[¹³C₄]-CoA. Because the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, extraction losses, and ionization variability.[7] By measuring the ratio of the analyte to the known concentration of the SIL-IS, accurate quantification can be achieved.[6]

Q3: My analyte recovery is low. What are the common causes and solutions during sample preparation?

A: Low recovery of long-chain acyl-CoAs like this compound can stem from several factors during sample preparation:

  • Inefficient Extraction: The choice of extraction solvent is critical. While methods using trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) are common, they can lead to the loss of more polar species.[8] Using 5-sulfosalicylic acid (SSA) for deproteinization may improve recovery as it might not require a subsequent SPE step.[8][9]

  • Analyte Instability: Acyl-CoAs contain a labile thioester bond, particularly susceptible to hydrolysis under basic conditions.[7] It is crucial to keep samples cold and work quickly, often in acidic conditions, to minimize degradation.

  • Loss during SPE: While SPE is effective for sample cleanup, the analyte can be lost if the sorbent, loading, washing, or elution conditions are not optimized.[4][8] It's important to ensure the chosen SPE protocol is suitable for the polarity of long-chain acyl-CoAs.

Q4: How can I remove interfering phospholipids from my sample?

A: Phospholipid removal is crucial for minimizing ion suppression.[10][11] Several techniques are available:

  • Protein Precipitation (PPT) with Phospholipid Removal (PLR): Standard protein precipitation with acetonitrile (B52724) will remove proteins but not phospholipids. Specialized PLR products, often in 96-well plate or cartridge format, can be used after PPT to selectively remove phospholipids.[3] These products often use zirconia-coated particles that bind phospholipids.

  • Solid-Phase Extraction (SPE): Certain polymeric reversed-phase SPE sorbents are designed to retain the analytes of interest while allowing phospholipids to be washed away.[4]

  • Liquid-Liquid Extraction (LLE): This technique can also be optimized to separate analytes from phospholipids based on their differential solubility in two immiscible liquid phases.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Broadening) 1. Column Contamination: Buildup of matrix components, especially phospholipids, on the column.[5][13] 2. Secondary Interactions: The analyte may be interacting with active sites on the column packing material.[12] 3. Inappropriate Mobile Phase: The pH or organic content of the mobile phase may not be optimal.1. Implement a Column Wash: After each analytical batch, flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[5] 2. Improve Sample Cleanup: Incorporate a phospholipid removal step (See FAQ Q4) into your sample preparation protocol.[3][4] 3. Adjust Mobile Phase: Add a small amount of a competing agent like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase. Consider using a different column chemistry.[12]
High Backpressure 1. Column Frit Blockage: Particulates from the sample or system have clogged the inlet frit of the analytical column.[12][13] 2. Sample Precipitation: The analyte or matrix components may be precipitating in the injection solvent or at the head of the column.1. Install an In-line Filter: Place a filter between the autosampler and the column to catch particulates.[12] 2. Filter Samples: Filter all samples and standards before injection.[12] 3. Reverse Flush Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) at a low flow rate.
Retention Time Shifts 1. Column Inequilibration: The column is not fully equilibrated to the initial mobile phase conditions between injections.[14] 2. Air Bubbles in Pump: Air trapped in the pump heads can cause inconsistent flow rates.[13][14] 3. Changing Mobile Phase Composition: Mobile phase solvent evaporation or degradation can alter retention times over a long run.1. Increase Equilibration Time: Ensure the post-run equilibration time is sufficient, typically 5-10 column volumes.[14] 2. Purge the LC System: Regularly purge all solvent lines to remove air bubbles.[14] 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.[12]
Signal Suppression / Low Sensitivity 1. Matrix Effects: Co-eluting matrix components, particularly phospholipids, are suppressing the ionization of this compound.[3] 2. Dirty Ion Source: Contamination on the mass spectrometer's ion source can reduce signal intensity.[13]1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for signal suppression.[5][7] 2. Enhance Sample Cleanup: Implement rigorous phospholipid removal (see FAQ Q4).[11] 3. Divert Flow: Use a divert valve to send the highly aqueous, early-eluting part of the gradient (containing salts and polar interferences) to waste instead of the MS source.[14] 4. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.

Data on Method Performance

Effective sample preparation is key to mitigating matrix effects. The following tables summarize quantitative data from studies comparing different sample preparation techniques.

Table 1: Comparison of Analyte Recovery using Trichloroacetic Acid (TCA) vs. 5-Sulfosalicylic Acid (SSA) for Extraction

AnalyteRecovery with TCA + SPERecovery with 2.5% SSA
Pantothenate0%> 100%
Dephospho-CoA0%> 99%
CoA1%74%
Malonyl CoA26%74%
Acetyl CoA36%59%
Propionyl CoA62%80%
Data adapted from a study on CoA biosynthetic intermediates and short-chain acyl-CoAs, demonstrating that SSA extraction can lead to significantly higher recoveries for more polar analytes compared to TCA-based methods that require SPE.[8]

Table 2: Efficacy of Phospholipid Removal Techniques

Sample Preparation MethodPhospholipid Removal EfficiencyAnalyte Recovery
Protein Precipitation (PPT) AloneNoneVariable, prone to suppression
Generic Polymeric SPEModerateMethod-dependent
HybridSPE™-PPT (with Zirconia)> 99%> 90% (generally)
This table summarizes findings on specialized phospholipid removal products, showing their high efficiency in removing interfering phospholipids while maintaining good analyte recovery.[3]

Experimental Protocols

Protocol 1: Sample Extraction using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from methods optimized for short-chain acyl-CoAs and CoA biosynthetic intermediates, which minimizes analyte loss by avoiding SPE.[8][9]

  • Homogenization: For tissue samples, weigh and homogenize the frozen tissue in an ice-cold extraction solution (e.g., 2.5% w/v SSA in water). For cultured cells, aspirate media, wash with cold PBS, and add the cold SSA extraction solution directly to the plate.

  • Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard (e.g., 5-Methylpentadecanoyl-[¹³C₄]-CoA) to the homogenate.

  • Deproteinization: Vortex or sonicate the sample to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis.

Protocol 2: Phospholipid and Protein Removal using a Specialized 96-Well Plate

This protocol describes a generic workflow for products that combine protein precipitation and phospholipid removal.[3]

  • Sample Aliquoting: Pipette your biological sample (e.g., plasma, serum, tissue homogenate) into the wells of the 96-well plate.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard to each well.

  • Protein Precipitation: Add an organic solvent (typically acetonitrile containing 1% formic acid) to each well to precipitate proteins.

  • Mixing: Mix thoroughly to ensure complete protein precipitation.

  • Filtration/Binding: Apply a vacuum or positive pressure to the manifold to draw the sample through the plate's filter. Proteins are filtered out, and phospholipids are bound to the specialized sorbent material.

  • Eluate Collection: Collect the clean eluate, which is now depleted of both proteins and phospholipids, in a collection plate.

  • Analysis: The eluate can be evaporated and reconstituted in a suitable solvent for LC-MS/MS injection or analyzed directly.

Visualizations

Caption: Experimental workflow for robust acyl-CoA quantification.

Central Role of Acyl-CoAs in Metabolism cluster_beta_ox Mitochondrial β-Oxidation cluster_synthesis Anabolic Pathways Fatty_Acids Dietary/Endogenous Fatty Acids Acyl_CoA_Synthase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthase Acyl_CoA This compound (Acyl-CoA Pool) Acyl_CoA_Synthase->Acyl_CoA Beta_Ox β-Oxidation Cycle Acyl_CoA->Beta_Ox Lipid_Syn Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) Acyl_CoA->Lipid_Syn Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Cholesterol_Syn Cholesterol Synthesis Acetyl_CoA->Cholesterol_Syn ATP ATP Production TCA->ATP

Caption: Simplified metabolic pathways involving acyl-CoAs.

References

refinement of derivatization techniques for branched-chain fatty acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acids (BCFAs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their derivatization techniques for accurate BCFA analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of branched-chain fatty acids by Gas Chromatography (GC)?

A1: Derivatization is crucial for several reasons. Free fatty acids are highly polar and have low volatility, which can lead to poor chromatographic performance. Specifically, the carboxylic acid group can interact with the stationary phase in the GC column, causing significant peak tailing.[1] Derivatization, typically by converting BCFAs to their methyl esters (FAMEs) or silyl (B83357) esters, neutralizes this polar group. This process increases the volatility of the analytes and reduces their polarity, resulting in sharper, more symmetrical peaks and improved separation from other components in the sample.[1]

Q2: What are the most common derivatization methods for BCFA analysis?

A2: The most prevalent methods involve esterification to form fatty acid methyl esters (FAMEs).[2][3] This is commonly achieved through acid-catalyzed reactions using reagents like Boron trifluoride-methanol (BF3-methanol), methanolic HCl, or methanolic H2SO4.[4][5][6] Another common technique is silylation, which uses reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (B98337) (TMS) esters.[1][7]

Q3: Can I analyze BCFAs using Liquid Chromatography-Mass Spectrometry (LC-MS) without derivatization?

A3: Yes, recent advancements have made it possible to profile BCFAs using techniques like UHPLC-ESI-MS/MS without prior derivatization.[2][3] This approach offers the advantage of a simplified workflow. However, challenges such as poor separation of isomers on standard reverse-phase columns may still exist.[3][8] For certain applications, especially those requiring high sensitivity or the separation of complex isomers, derivatization may still be preferable even for LC-MS analysis.[9][10]

Q4: How do I choose between an acid-catalyzed method (e.g., BF3-Methanol) and a silylation method (e.g., BSTFA)?

A4: The choice depends on your sample matrix and analytical goals.

  • Acid-catalyzed methylation (BF3-Methanol) is robust, widely used, and effective for converting both free fatty acids and esterified fatty acids (from lipids) into FAMEs.[4][11] However, the reaction conditions can be harsh (high temperatures), which may degrade polyunsaturated fatty acids if present.[4]

  • Silylation (BSTFA) is a milder method that effectively derivatizes the carboxylic acid group.[1] A key advantage is its ability to derivatize other functional groups like hydroxyls, which can be useful for analyzing multiple analyte types in a single run.[1] However, silyl derivatives are sensitive to moisture and may be less stable over time.[1][12]

Troubleshooting Guide

Problem 1: Low or no yield of derivatized BCFAs.

Potential Cause Troubleshooting Step Explanation
Presence of Water Ensure all glassware is dry. Dry the sample completely before adding reagents, for example, by lyophilization or under a stream of nitrogen.[1][12]Moisture will hydrolyze the derivatization reagents (e.g., BF3, BSTFA) and the resulting ester products, preventing the reaction from proceeding to completion.[12]
Degraded Reagent Use fresh, high-quality derivatization reagents. Store them under the recommended conditions (e.g., protected from moisture and light).Derivatization reagents can degrade over time, especially if improperly stored, leading to a loss of reactivity.[12]
Insufficient Reagent Increase the molar excess of the derivatization reagent. A 10x molar excess or greater is often a good starting point.[1]The reaction is stoichiometric. An insufficient amount of reagent will result in an incomplete reaction.[12]
Suboptimal Reaction Conditions Optimize reaction time and temperature. For a new sample type, perform a time-course experiment to find the point of maximum product formation.Incomplete derivatization can occur if the reaction time is too short or the temperature is too low. Conversely, excessively high temperatures can degrade analytes.[4]

Problem 2: Poor chromatographic peak shape (e.g., peak tailing).

Potential Cause Troubleshooting Step Explanation
Incomplete Derivatization Re-evaluate the derivatization protocol for the causes listed in Problem 1.If a significant portion of the BCFAs remains underivatized, the free carboxylic acid groups will interact with the GC column, causing peak tailing.[1]
Active Sites in GC System Use a deactivated GC liner and column. If performance degrades, replace the liner and trim the first few centimeters of the column.Active sites (exposed silanol (B1196071) groups) in the injector or column can interact with the analytes, even after derivatization, leading to tailing.
Sample Overload Reduce the amount of sample injected onto the column.Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

Problem 3: Difficulty separating BCFA isomers (e.g., iso- and anteiso- forms).

Potential Cause Troubleshooting Step Explanation
Inadequate GC Column Use a long, highly polar capillary column (e.g., a cyanopropyl-based stationary phase like SP-2560).[13]The separation of structurally similar BCFA isomers requires a stationary phase that can resolve the slight differences in their boiling points and polarity. Highly polar columns are generally more effective for this purpose.
Suboptimal GC Oven Program Optimize the temperature gradient. Use a slower temperature ramp rate during the elution window of the BCFAs.A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution between closely eluting isomers.
Co-elution with Other FAMEs Confirm peak identity using GC-MS. If co-elution is confirmed, adjust the GC method or consider a pre-analysis sample fractionation step.In complex samples, other fatty acid methyl esters can co-elute with the BCFA peaks of interest, complicating identification and quantification.[8]

Data Presentation: Derivatization Method Comparison

The following table summarizes typical reaction conditions for common derivatization techniques used in fatty acid analysis.

Parameter BF3-Methanol Methanolic HCl BSTFA Silylation
Reagent Concentration 12-14% w/w BF3 in Methanol[1]1-5% HCl in Methanol[6]Typically used with 1% TMCS catalyst[1]
Reaction Temperature 50 - 100 °C[1][4]45 - 100 °C[14]60 °C[1]
Reaction Time 10 - 60 minutes[1][4]1 - 1.5 hours (at 100°C) or overnight (at 45°C)[14]60 minutes[1]
Catalyst Lewis Acid (BF3)[5]Brønsted Acid (HCl)[14]Trimethylchlorosilane (TMCS)[1]
Key Advantages Effective for both free and esterified FAs.[4]Relatively inexpensive and effective.[14]Mild reaction conditions.[1]
Key Disadvantages Harsh conditions can degrade some analytes; reagent is moisture-sensitive.[1][4]Can generate water, which may hinder the reaction.[14]Derivatives are moisture-sensitive and may be less stable.[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the preparation of fatty acid methyl esters (FAMEs) from a lipid extract containing BCFAs.

Materials:

  • Dried lipid/fatty acid sample (1-25 mg)

  • 14% BF3-Methanol reagent

  • Heptane or Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Screw-cap reaction vials (Teflon-lined caps)

Procedure:

  • Place 1-25 mg of the dried sample into a reaction vial.

  • Add 2 mL of 14% BF3-Methanol reagent to the vial.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60 °C for 60 minutes in an oven or heating block.[1] Note: Optimal time and temperature may need to be determined empirically.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.[1]

  • Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane (upper) layer.

  • Allow the layers to separate completely.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

  • The sample is now ready for GC or GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol is for the derivatization of free fatty acids to their trimethylsilyl (TMS) esters.

Materials:

  • Dried fatty acid sample

  • BSTFA with 1% TMCS (trimethylchlorosilane)

  • Appropriate solvent (e.g., Dichloromethane, Acetonitrile)

  • Autosampler vials with caps

Procedure:

  • Place the dried sample (e.g., 100 µL of a 1 mg/mL solution) into an autosampler vial.[1]

  • Add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS), ensuring a molar excess.[1]

  • Cap the vial securely and vortex for 10 seconds.

  • Heat the vial at 60 °C for 60 minutes.[1]

  • Cool the vial to room temperature.

  • Add a solvent of choice (e.g., Dichloromethane) to achieve the desired final concentration for injection.[1]

  • The sample is now ready for immediate GC or GC-MS analysis. Note: TMS derivatives have limited stability and should be analyzed promptly.[1]

Visualizations

Experimental Workflow for BCFA Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv Add Reagent (e.g., BF3-Methanol) Drying->Deriv Dried Lipid Extract Incubate Heat Incubation Deriv->Incubate Quench Quench & Extract (e.g., with Hexane) Incubate->Quench GCMS GC-MS Analysis Quench->GCMS Derivatized Sample (FAMEs) Data Data Processing GCMS->Data Report Quantification & Reporting Data->Report

Caption: General workflow for BCFA analysis from sample preparation to final reporting.

Troubleshooting Logic for Low Derivatization Yield

Start Low Product Yield Detected CheckWater Was the sample completely dry? Start->CheckWater CheckReagent Is the reagent fresh and stored properly? CheckWater->CheckReagent Yes SolutionDry Action: Dry sample thoroughly (e.g., lyophilize) CheckWater->SolutionDry No CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes SolutionReagent Action: Use fresh reagent; Increase molar excess CheckReagent->SolutionReagent No SolutionConditions Action: Perform time/temp optimization experiment CheckConditions->SolutionConditions No End Problem Resolved CheckConditions->End Yes SolutionDry->CheckReagent SolutionReagent->CheckConditions SolutionConditions->End

Caption: Decision tree for troubleshooting low yield in BCFA derivatization reactions.

BF3-Catalyzed Esterification of a Branched-Chain Fatty Acid

BCFA BCFA (R-COOH) FAME BCFA Methyl Ester (R-COOCH3) BCFA->FAME Reacts with MeOH Methanol (CH3OH) MeOH->FAME BF3 BF3 Catalyst BF3->FAME  Catalyzes  Reaction Water Water (H2O) FAME->Water Byproduct

Caption: Simplified reaction scheme for the esterification of a BCFA using BF3-Methanol.

References

dealing with co-elution issues in 5-Methylpentadecanoyl-CoA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 5-Methylpentadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to co-elution during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the chromatographic analysis of this compound.

Q1: My chromatogram shows a peak with a shoulder or tailing, which I suspect is co-elution with an impurity. What are the initial steps to diagnose this?

A1: A shoulder or asymmetrical peak is a strong indicator of co-elution.[1] Before making significant changes to your method, it's crucial to confirm the issue and check your system's health.

Initial Diagnostic Steps:

  • Confirm Peak Purity: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), analyze the spectra across the peak.[1][2] A pure peak will have identical UV spectra or a consistent mass spectrum from the upslope to the downslope.[1] Differing spectra confirm the presence of a co-eluting compound.[1][2]

  • Check System Suitability: Ensure your HPLC/UPLC system is performing optimally.[3]

    • Column Health: The column might be contaminated or have a void. Flush it with a strong solvent. If the problem persists, consider replacing the column.[3]

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[3]

    • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[3]

Q2: I've confirmed co-elution is occurring. How can I modify my method to separate this compound from the interfering peak?

A2: To resolve co-eluting peaks, you need to alter the chromatography conditions to improve the separation factor (selectivity) or the efficiency.[2][3] This typically involves adjusting the mobile phase, stationary phase, or temperature.

The diagram below outlines a logical workflow for troubleshooting co-elution.

G start Problem: Suspected Co-elution check_purity Confirm with Detector (DAD Peak Purity / MS Scan) start->check_purity is_confirmed Co-elution Confirmed? check_purity->is_confirmed adjust_mobile_phase Adjust Mobile Phase (Modify Gradient, Change Organic Solvent, Adjust pH) is_confirmed->adjust_mobile_phase Yes system_check Check System Suitability (Column Health, Connections) is_confirmed->system_check No/Unsure check_resolution1 Resolution Improved? adjust_mobile_phase->check_resolution1 change_column Change Stationary Phase (Different Chemistry, e.g., C18 to Phenyl-Hexyl) check_resolution1->change_column No success Problem Solved: Baseline Resolution Achieved check_resolution1->success Yes check_resolution2 Resolution Improved? change_column->check_resolution2 optimize_other Optimize Other Parameters (Flow Rate, Temperature) check_resolution2->optimize_other No check_resolution2->success Yes optimize_other->success fail Consult Further (Method Development Specialist) system_check->fail

Caption: A logical workflow for troubleshooting co-elution issues.

Q3: My sample of this compound is complex. How can sample preparation help mitigate co-elution?

A3: Effective sample preparation is critical for reducing matrix effects and preventing co-elution with interfering compounds. For lipid-based molecules like fatty acyl-CoAs, a multi-step extraction and cleanup is often necessary.

Recommended Sample Preparation Strategy:

  • Lipid Extraction: Use a robust method like a Folch or Bligh-Dyer extraction to separate lipids from the bulk of the sample matrix.

  • Solid-Phase Extraction (SPE): Employ an SPE cartridge to fractionate the lipid extract. This can separate broad lipid classes (e.g., neutral lipids vs. phospholipids) and remove many potential interferences before the sample is even injected into the HPLC system.

  • Derivatization (for GC analysis): If using Gas Chromatography (GC), fatty acyl-CoAs must be hydrolyzed to their free fatty acids and then converted to more volatile esters, such as Fatty Acid Methyl Esters (FAMEs), through transesterification.[4] This process is essential for getting the analytes into the gas phase.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best chromatographic conditions for analyzing branched-chain fatty acyl-CoAs like this compound?

A1: The analysis of intact fatty acyl-CoAs is best performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Reversed-phase (RP) chromatography is the most common and effective mode for separating these molecules based on chain length and branching.[6]

Table 1: Recommended Starting Conditions for RP-HPLC Analysis

ParameterRecommended SettingRationale
Stationary Phase C18 or C30 columnC18 is a good starting point for general lipid analysis.[6] C30 columns are more suitable for samples with long-chain hydrophobic lipids.[6]
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium AcetateAcid or buffer helps to control the ionization state of the molecule, leading to sharper peaks.
Mobile Phase B Acetonitrile (B52724)/Isopropanol (B130326) (e.g., 80:20 v/v) with 0.1% Formic AcidAcetonitrile provides good peak shape, while isopropanol helps dissolve hydrophobic lipids.[6]
Gradient Start with a lower percentage of Mobile Phase B and ramp up.A gradient is essential for eluting a wide range of lipids with different polarities.[6][7]
Flow Rate 0.2 - 0.5 mL/minTypical for standard analytical HPLC columns.
Column Temperature 40 - 60 °CElevated temperatures can improve peak shape and reduce viscosity, but monitor analyte stability.
Detector Mass Spectrometer (MS)Provides the sensitivity and selectivity needed to identify and quantify specific acyl-CoA species.

Q2: How do I choose between different organic modifiers (e.g., acetonitrile vs. methanol) in my mobile phase?

A2: The choice of organic solvent can significantly alter selectivity and resolve co-elution.[2]

  • Acetonitrile: Often provides sharper peaks and has lower viscosity, resulting in lower backpressure.[3]

  • Methanol (B129727): Can offer different selectivity compared to acetonitrile.[2][3] If you have co-elution with acetonitrile, switching to methanol (or a mix) is a valuable troubleshooting step.[2]

  • Isopropanol: Useful as a strong solvent, especially in gradient elution, to ensure that highly hydrophobic lipids are eluted from the column.[6]

Q3: Can adjusting the mobile phase pH resolve co-elution for this compound?

A3: While this compound itself is not strongly affected by pH in the typical operating range, co-eluting impurities might be. If an interfering compound has an ionizable group (e.g., a carboxylic acid or amine), adjusting the mobile phase pH can change its retention time relative to your analyte, thereby improving separation.[3][7] Using a buffer is critical to maintain a stable pH and ensure run-to-run consistency.[7]

Experimental Protocols & Workflows

Protocol 1: General Purpose RP-HPLC-MS Method for Fatty Acyl-CoA Analysis

This protocol provides a starting point for method development. It must be optimized for your specific instrument and sample type.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold solvent.

    • Perform a lipid extraction using a suitable method (e.g., addition of chloroform/methanol).

    • Isolate the lipid-containing organic phase and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm length, 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.

    • Scan Mode: Full scan to identify potential co-eluents, followed by targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.

    • Optimize MS parameters (e.g., capillary voltage, source temperature) for this compound using an authentic standard.

The diagram below illustrates the general experimental workflow.

G sample Sample Collection (Tissue, Cells) extraction Lipid Extraction (e.g., Folch) sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup injection LC-MS Injection cleanup->injection separation Chromatographic Separation injection->separation detection MS Detection & Data Acquisition separation->detection analysis Data Analysis (Quantification) detection->analysis

Caption: Standard experimental workflow for LC-MS analysis of fatty acyl-CoAs.
Relevant Metabolic Pathway

Understanding the biological context of this compound is crucial. As a branched-chain fatty acyl-CoA, it is a substrate for peroxisomal β-oxidation.[8] Co-elution with other structurally similar acyl-CoAs from this pathway is a common challenge.

G bcfa Branched-Chain Fatty Acid acyl_coa_syn Acyl-CoA Synthetase bcfa->acyl_coa_syn bcfa_coa This compound (and other BCFA-CoAs) acyl_coa_syn->bcfa_coa alpha_ox α-oxidation (if necessary) bcfa_coa->alpha_ox beta_ox Peroxisomal β-oxidation bcfa_coa->beta_ox alpha_ox->beta_ox products Acetyl-CoA, Propionyl-CoA, etc. beta_ox->products tca Citric Acid Cycle products->tca

References

Technical Support Center: Synthesis of 5-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methylpentadecanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the carbonyldiimidazole (CDI) activation method.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Incomplete activation of 5-Methylpentadecanoic acid: The methyl branch at the 5-position may cause steric hindrance, slowing down the reaction with CDI.- Increase molar excess of CDI: Use a 1.5 to 2.0 molar excess of CDI relative to the fatty acid. - Extend activation time: Increase the activation time to 2-3 hours at room temperature. - Increase reaction temperature: Cautiously increase the temperature to 30-35°C during activation.
2. Degradation of Coenzyme A (CoA): CoA is unstable in alkaline conditions and can be prone to oxidation.- Maintain a slightly acidic to neutral pH (6.5-7.5) during the reaction with the activated fatty acid. Use a buffered solution (e.g., sodium bicarbonate) to control the pH. - Use freshly prepared CoA solutions. - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
3. Hydrolysis of the acyl-imidazolide intermediate: The activated fatty acid is sensitive to moisture.- Use anhydrous solvents (e.g., THF, DMF). - Ensure all glassware is thoroughly dried.
Presence of Unreacted Starting Material (5-Methylpentadecanoic acid) 1. Insufficient activation: See "Low to No Product Formation," Cause 1.- Optimize CDI molar ratio and activation time as described above. - Monitor the activation step by TLC or a quick LC-MS analysis if possible.
2. Inefficient reaction with CoA: Steric hindrance may also affect the nucleophilic attack of the CoA thiol group.- Increase the molar ratio of CoA to the activated fatty acid (e.g., 1.2 to 1.5 equivalents). - Extend the reaction time for the coupling step to 4-6 hours or overnight at 4°C.
Multiple Byproducts Observed in Analysis (TLC/HPLC/LC-MS) 1. Side reactions involving excess CDI: Unreacted CDI can react with CoA or the product itself.- Quench excess CDI before adding CoA. This can be done by adding a small amount of water or a primary amine, followed by extraction. - Optimize the stoichiometry to use the minimum effective amount of CDI.
2. Formation of symmetrical anhydride (B1165640) of the fatty acid: This can occur during the activation step.- Add CoA to the activated fatty acid solution promptly after the activation period. - Maintain a controlled temperature during activation.
3. Oxidation of CoA: Leads to the formation of CoA disulfide.- Use an inert atmosphere. - Add a small amount of a reducing agent like DTT (dithiothreitol) , although this may complicate purification.
Difficulty in Purifying the Final Product 1. Co-elution of product with unreacted starting materials or byproducts: The amphipathic nature of the product can lead to challenging chromatographic separation.- Optimize HPLC gradient: Use a shallow gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (pH ~5-6). - Consider solid-phase extraction (SPE) as a preliminary purification step to remove excess salts and some impurities. A C18 cartridge can be effective.
2. Product instability during purification: The thioester bond can be susceptible to hydrolysis, especially at extreme pH values.- Maintain a slightly acidic pH during purification. - Work at low temperatures (4°C) whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of 5-Methylpentadecanoic acid to CDI and Coenzyme A?

A1: A good starting point is a molar ratio of 1:1.5:1.2 for 5-Methylpentadecanoic acid : CDI : Coenzyme A. However, optimization may be required based on your specific reaction conditions and scale.

Q2: What are the best solvents for the synthesis of this compound using the CDI method?

A2: Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used for the activation of the fatty acid with CDI. The subsequent reaction with Coenzyme A is typically performed in an aqueous buffer/organic solvent mixture to ensure the solubility of both reactants.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of chloroform:methanol:water (e.g., 65:25:4) can be effective. The spots can be visualized using iodine vapor or a specific stain for thiols. For HPLC, a C18 reverse-phase column with a gradient of acetonitrile in a phosphate buffer is suitable. The product can be detected by UV absorbance at around 260 nm (due to the adenine (B156593) moiety of CoA).

Q4: What are the critical storage conditions for this compound?

A4: this compound is best stored as a lyophilized powder at -20°C or colder. If in solution, it should be kept at a slightly acidic pH (around 5-6) and stored at -80°C to minimize hydrolysis.

Q5: Are there alternative methods for synthesizing this compound?

A5: Yes, other methods include the use of ethyl chloroformate to activate the carboxylic acid.[1] Chemo-enzymatic methods, which utilize an acyl-CoA synthetase enzyme, are also an option if the enzyme shows activity towards 5-Methylpentadecanoic acid.

Experimental Protocols

Detailed Methodology for Carbonyldiimidazole (CDI) Mediated Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Methylpentadecanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (CoA), free acid or sodium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 7.5)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • HPLC grade acetonitrile and water

  • Potassium phosphate monobasic

Procedure:

  • Activation of 5-Methylpentadecanoic acid:

    • Dissolve 5-Methylpentadecanoic acid (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

    • Add CDI (1.5 equivalents) portion-wise to the solution while stirring.

    • Allow the reaction to proceed at room temperature for 2-3 hours. The evolution of CO2 gas should be observed.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in cold (4°C) sodium bicarbonate buffer.

    • Slowly add the CoA solution to the activated fatty acid mixture with vigorous stirring.

    • Continue stirring at room temperature for 4-6 hours or overnight at 4°C.

  • Work-up and Extraction:

    • Acidify the reaction mixture to pH ~3-4 with dilute HCl.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate to remove unreacted fatty acid and other organic-soluble impurities.

    • The aqueous phase containing the this compound is retained.

  • Purification:

    • The aqueous phase can be lyophilized to obtain the crude product.

    • For higher purity, the product should be purified by preparative reverse-phase HPLC using a C18 column.

    • A suitable mobile phase is a gradient of acetonitrile in an aqueous potassium phosphate buffer (e.g., 50 mM, pH 5.5).

    • Monitor the elution at 260 nm.

    • Collect the fractions containing the product and lyophilize to obtain the pure this compound.

Visualizations

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Fatty_Acid 5-Methylpentadecanoic Acid Activated_Intermediate Acyl-Imidazolide Intermediate Fatty_Acid->Activated_Intermediate + CDI - Imidazole - CO2 CDI CDI in Anhydrous THF Product This compound (Crude) Activated_Intermediate->Product + CoA - Imidazole CoA Coenzyme A in Buffer Purification RP-HPLC Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_activation_solutions Activation Solutions cluster_coupling_solutions Coupling Solutions cluster_purification_solutions Purification Solutions Start Low Yield of This compound Check_Activation Check Activation Step Start->Check_Activation Check_Coupling Check Coupling Step Start->Check_Coupling Check_Purification Check Purification Step Start->Check_Purification Increase_CDI Increase CDI Ratio (1.5-2.0x) Check_Activation->Increase_CDI Increase_CoA Increase CoA Ratio (1.2-1.5x) Check_Coupling->Increase_CoA Optimize_HPLC Optimize HPLC Gradient Check_Purification->Optimize_HPLC Increase_Time_Temp Increase Activation Time/Temperature Anhydrous_Conditions Ensure Anhydrous Conditions Control_pH Control pH (6.5-7.5) Inert_Atmosphere Use Inert Atmosphere SPE_Cleanup Consider SPE Cleanup Low_Temp_pH Maintain Low Temp & Acidic pH

Caption: Troubleshooting decision tree for low yield.

Signaling_Pathway Fatty_Acid 5-Methylpentadecanoic Acid Activated_Ester Acyl-Imidazolide Fatty_Acid->Activated_Ester + CDI Side_Product_1 Symmetrical Anhydride Fatty_Acid->Side_Product_1 Self-condensation CDI CDI Product This compound Activated_Ester->Product + CoA-SH CoA Coenzyme A Side_Product_2 CoA Disulfide CoA->Side_Product_2 Oxidation

References

Technical Support Center: Minimizing Degradation of Long-Chain Acyl-CoAs During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of long-chain acyl-CoAs during storage and experimental handling. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of long-chain acyl-CoA degradation during storage?

A1: Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation. The primary chemical degradation pathway is the hydrolysis of the high-energy thioester bond, which is accelerated at neutral to basic pH. Oxidation of the acyl chain, particularly in unsaturated long-chain acyl-CoAs, and the free thiol group of any resulting coenzyme A (CoASH) can also occur. Enzymatic degradation by acyl-CoA thioesterases present in biological samples can rapidly hydrolyze these molecules if samples are not handled and stored properly.

Q2: What is the optimal temperature for long-term storage of long-chain acyl-CoAs?

A2: For optimal long-term stability, long-chain acyl-CoAs, whether in solid form or in an appropriate solvent, should be stored at ultra-low temperatures, specifically at -80°C.[1] Storage at -20°C is suitable for shorter periods. Avoid storing aqueous solutions of long-chain acyl-CoAs at 4°C or room temperature for any significant length of time due to accelerated hydrolysis.

Q3: How does pH affect the stability of long-chain acyl-CoAs in aqueous solutions?

A3: The stability of the thioester bond in long-chain acyl-CoAs is highly pH-dependent. They are most stable in slightly acidic conditions, with a recommended pH range of 4 to 6.[1][2] As the pH increases towards neutral and into the basic range, the rate of hydrolysis of the thioester bond significantly increases. Therefore, it is crucial to dissolve and store long-chain acyl-CoAs in acidic buffers.

Q4: How many freeze-thaw cycles can my long-chain acyl-CoA samples tolerate?

A4: It is strongly recommended to minimize freeze-thaw cycles, as each cycle can introduce moisture and increase the chance of degradation. While specific quantitative data on degradation per cycle for long-chain acyl-CoAs is scarce, it is a well-established principle for many biomolecules that repeated freeze-thaw cycles compromise sample integrity. For instance, studies on other biological molecules have shown significant degradation after multiple freeze-thaw cycles.[3] The best practice is to aliquot stock solutions into single-use vials to avoid the need for repeated thawing of the main stock.

Q5: What are the signs of long-chain acyl-CoA degradation in my experimental results?

A5: Degradation of long-chain acyl-CoAs can manifest in several ways, including:

  • Reduced Biological Activity: A decrease in the expected enzymatic or cellular response.

  • Inconsistent Assay Results: High variability between replicates or experiments.

  • Appearance of Extra Peaks in Chromatography: Analysis by HPLC or LC-MS may show additional peaks corresponding to the free fatty acid and coenzyme A, or oxidized byproducts.

  • Quantification Issues: Lower than expected concentrations of the intact long-chain acyl-CoA.

Troubleshooting Guides

Issue 1: Low Yield or Complete Loss of Long-Chain Acyl-CoA Signal in LC-MS Analysis
Potential Cause Troubleshooting Steps
Degradation during sample preparation Work quickly and keep samples on ice at all times. Use pre-chilled tubes and solvents.
Inappropriate pH of solutions Ensure all buffers and solvents used for extraction and reconstitution are acidic (pH 4-6).
Hydrolysis in aqueous solution Minimize the time samples spend in aqueous solutions, especially at room temperature. If possible, prepare fresh solutions for each experiment.
Multiple freeze-thaw cycles of stock solution Prepare single-use aliquots of your stock solution to avoid repeated thawing.
Oxidation of unsaturated acyl-CoAs Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Store samples protected from light.
Issue 2: High Variability in Quantitative Results Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent sample handling Standardize your sample preparation workflow to ensure each replicate is treated identically in terms of time on ice, exposure to room temperature, and solution pH.
Partial degradation of the sample Verify the integrity of your stock solution. If degradation is suspected, prepare a fresh stock from a new vial of solid material.
Precipitation of long-chain acyl-CoAs Long-chain acyl-CoAs can be poorly soluble in purely aqueous solutions. Ensure solubility by using an appropriate co-solvent like methanol (B129727) or a methanol/water mixture.[4]

Data on Long-Chain Acyl-CoA Stability

While precise quantitative data on the degradation rates of specific long-chain acyl-CoAs under various storage conditions are not extensively published, the following tables summarize the established principles of their stability. The percentage degradation values are illustrative and based on the known chemical properties of thioesters.

Table 1: Estimated Influence of Temperature on Long-Chain Acyl-CoA Stability in Acidic Buffer (pH 5.0) over Time

Storage TemperatureEstimated Degradation (1 week)Estimated Degradation (1 month)Estimated Degradation (6 months)
4°C5-15%20-40%>60%
-20°C<5%5-10%15-30%
-80°C<1%<2%<5%

Table 2: Estimated Influence of pH on Long-Chain Acyl-CoA Stability in Aqueous Solution at 4°C

pHRelative StabilityEstimated Degradation (24 hours)
4.0High<1%
5.0High<2%
6.0Moderate5-10%
7.0Low15-30%
8.0Very Low>40%

Table 3: Impact of Freeze-Thaw Cycles on Long-Chain Acyl-CoA Integrity (Stored at -80°C)

Number of Freeze-Thaw CyclesQualitative Impact on IntegrityEstimated Degradation
1Minimal<2%
3Minor5-10%
5Moderate10-20%
10Significant>30%

Experimental Protocols

Protocol for Assessing the Stability of Long-Chain Acyl-CoAs

This protocol outlines a method to evaluate the stability of a long-chain acyl-CoA standard under specific storage conditions (e.g., temperature, pH, buffer composition) over time using LC-MS.

Materials:

  • Long-chain acyl-CoA standard (e.g., Palmitoyl-CoA)

  • Storage buffers at desired pH values (e.g., 100 mM potassium phosphate (B84403) at pH 4.9, 7.0, and 8.0)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the long-chain acyl-CoA in an appropriate solvent (e.g., methanol:water 80:20 v/v) at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple microcentrifuge tubes for each storage condition to be tested. Dry the aliquots under a gentle stream of nitrogen.

  • Reconstitution and Storage: Reconstitute the dried aliquots with the respective storage buffers to the desired final concentration. For each condition, prepare enough vials for each time point to be analyzed. Store the vials at the designated temperatures.

  • Time-Point Analysis: At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.

  • Sample Preparation for LC-MS:

    • Add a known amount of internal standard to the sample.

    • Precipitate proteins (if any in the buffer) by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in a suitable injection solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the prepared sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Detect the long-chain acyl-CoA and its degradation products (free fatty acid and CoASH) using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the long-chain acyl-CoA to the internal standard at each time point.

    • Determine the percentage of the long-chain acyl-CoA remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of intact long-chain acyl-CoA versus time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathways Primary Degradation Pathways of Long-Chain Acyl-CoAs LCACoA Long-Chain Acyl-CoA FFA Free Fatty Acid LCACoA->FFA Hydrolysis (High pH, H2O) CoASH Coenzyme A (thiol) LCACoA->CoASH Hydrolysis (High pH, H2O) Oxidized_LCACoA Oxidized Long-Chain Acyl-CoA LCACoA->Oxidized_LCACoA Oxidation (Unsaturated chains, O2) CoA_disulfide Coenzyme A (disulfide) CoASH->CoA_disulfide Oxidation (O2)

Caption: Key chemical degradation routes for long-chain acyl-CoAs.

experimental_workflow Recommended Workflow for Handling Long-Chain Acyl-CoAs start Start: Lyophilized Acyl-CoA prepare_stock Prepare Stock Solution (Acidic buffer, on ice) start->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store Store at -80°C (Long-term) aliquot->store thaw Thaw Single Aliquot (On ice) store->thaw experiment Use Immediately in Experiment thaw->experiment end End experiment->end

Caption: Optimal workflow for preparing and storing long-chain acyl-CoAs.

References

Technical Support Center: Validation of Internal Standards for 5-Methylpentadecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of internal standards in the quantitative analysis of 5-Methylpentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the ideal type of internal standard (IS) for this compound analysis?

A1: The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or ¹³C-labeled this compound.[1][2][3] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization suppression or enhancement, which effectively compensates for matrix effects.[2][4][5] If a SIL-IS is not available, a structural analog with a similar chain length and functionality, such as Heptadecanoyl-CoA (C17-CoA), can be used.[6] However, it is crucial to thoroughly validate the analog to ensure it behaves similarly to the analyte during sample preparation and analysis.[7]

Q2: How do I select an appropriate concentration for my internal standard?

A2: There is no definitive guideline for the concentration of an internal standard, but several factors should be considered.[4] The IS response should be strong enough to be detected with high precision but not so high that it causes detector saturation. A common practice is to use a concentration that yields a response similar to the analyte concentration at the midpoint of the calibration curve. It's also important to ensure that the IS concentration is well above its limit of quantification (LOQ) in all samples.

Q3: When should the internal standard be added to the sample?

A3: The internal standard should be added as early as possible in the sample preparation workflow, preferably before any extraction, dilution, or transfer steps.[1] This ensures that the IS compensates for any analyte loss or variability throughout the entire process, from extraction to injection.[4]

Q4: What are matrix effects, and how do they impact my analysis?

A4: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[4][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the quantification.[9] A suitable internal standard, particularly a SIL-IS, can help correct for these effects.[9][10]

Q5: How do I assess the stability of this compound and its internal standard?

A5: Stability should be evaluated under various conditions that mimic the sample handling and storage process. This includes freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term storage stability at the intended storage temperature (e.g., -80°C).[11] The analyte and IS are considered stable if the deviation from the nominal concentration is within an acceptable range, typically ±15%.

Troubleshooting Guides

Problem: High Variability in Internal Standard Response
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent pipetting of the IS into all samples.[12] Thoroughly vortex or mix each sample after adding the IS to ensure homogeneity.
Internal Standard Instability Evaluate the stability of the IS in the stock solution and in the final extracted sample matrix under different storage and handling conditions (freeze-thaw, bench-top).[11]
Variable Matrix Effects Assess matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples from different sources.[9][13] If matrix effects are highly variable, further sample cleanup or chromatographic optimization may be necessary.
Autosampler/Injector Issues Check for leaks in the autosampler or inconsistent injection volumes.[14] Perform manual injections to isolate the problem.[14]
Mass Spectrometer Instability Monitor the instrument's performance over time. A drifting signal could indicate a need for source cleaning or calibration.[12][14]
Problem: Poor or No Internal Standard Signal
Possible Cause Troubleshooting Steps
Incorrect IS Concentration Verify the concentration of the IS stock and working solutions. Prepare fresh dilutions and re-analyze.
Degradation of Internal Standard Prepare fresh IS stock and working solutions. Assess the stability of the IS under the experimental conditions.
Inefficient Extraction Optimize the extraction procedure. Ensure the chosen solvent and pH are suitable for this compound. Consider solid-phase extraction (SPE) for cleaner samples.
Mass Spectrometer Settings Confirm the correct precursor and product ions are being monitored for the IS. Optimize source parameters (e.g., spray voltage, gas flows, temperature) for the IS.
Chemical Incompatibility Ensure the IS is soluble and stable in all solvents used during sample preparation and in the final mobile phase.

Experimental Protocols

Protocol: Assessment of Matrix Effect and Recovery
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the internal standard and analyte at a known concentration in the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma, tissue homogenate) first, then spike the internal standard and analyte into the extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the internal standard and analyte into the blank matrix before performing the extraction procedure.

  • Analyze the Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect, Recovery, and Process Efficiency:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Example Data Tables

Table 1: Precision and Accuracy of this compound Analysis

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9595.08.5
Low2.52.6104.06.2
Mid2524.196.44.8
High7578.2104.35.5

Table 2: Matrix Effect and Recovery Assessment

AnalyteMatrix SourceMatrix Effect (%)Recovery (%)Process Efficiency (%)
This compoundPlasma Lot 188.5 (Suppression)92.381.7
This compoundPlasma Lot 291.2 (Suppression)90.882.8
Internal StandardPlasma Lot 189.1 (Suppression)93.182.9
Internal StandardPlasma Lot 290.5 (Suppression)91.582.8

Table 3: Stability of this compound

Stability TestStorage ConditionDeviation from Nominal (%)
Freeze-Thaw (3 cycles)-80°C to Room Temp-4.5
Bench-Top (6 hours)Room Temperature-2.8
Long-Term (30 days)-80°C-5.1

Visualizations

internal_standard_validation_workflow Internal Standard Validation Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting select_is Select IS (SIL or Analog) prep_stock Prepare Stock & Working Solutions select_is->prep_stock specificity Specificity & Selectivity prep_stock->specificity cal_curve Calibration Curve (Linearity, Range) prep_stock->cal_curve accuracy Accuracy & Precision prep_stock->accuracy matrix_effect Matrix Effect (Suppression/Enhancement) prep_stock->matrix_effect recovery Extraction Recovery prep_stock->recovery stability Stability (Freeze-Thaw, Bench-Top) prep_stock->stability data_analysis Data Analysis specificity->data_analysis cal_curve->data_analysis accuracy->data_analysis matrix_effect->data_analysis recovery->data_analysis stability->data_analysis report Validation Report data_analysis->report

Caption: Workflow for internal standard validation.

troubleshoot_is_variability Troubleshooting IS Response Variability start High IS Variability Observed? check_prep Sample Prep Consistent? start->check_prep check_stability IS Stable in Matrix? check_prep->check_stability Yes solution_prep Solution: Refine SOP, Check Pipettes check_prep->solution_prep No check_matrix Matrix Effect Consistent? check_stability->check_matrix Yes solution_stability Solution: Re-evaluate IS Stability check_stability->solution_stability No check_system LC-MS System Stable? check_matrix->check_system Yes solution_matrix Solution: Improve Cleanup, Optimize Chromatography check_matrix->solution_matrix No solution_system Solution: Perform System Maintenance, Check for Leaks check_system->solution_system No end_node Problem Resolved check_system->end_node Yes solution_prep->end_node solution_stability->end_node solution_matrix->end_node solution_system->end_node

Caption: Decision tree for troubleshooting IS variability.

matrix_effect_concept Concept of Matrix Effect cluster_ideal Ideal Condition (Neat Solution) cluster_real Real Condition (Biological Matrix) analyte_neat Analyte + IS esi_source_neat ESI Source analyte_neat->esi_source_neat ms_signal_neat Expected Signal esi_source_neat->ms_signal_neat esi_source_matrix ESI Source analyte_matrix Analyte + IS + Matrix Components analyte_matrix->esi_source_matrix ms_signal_matrix Altered Signal (Suppression or Enhancement) esi_source_matrix->ms_signal_matrix label_effect Matrix components compete for ionization esi_source_matrix->label_effect

Caption: Illustration of the matrix effect concept.

References

enhancing the sensitivity of 5-Methylpentadecanoyl-CoA detection in low abundance samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 5-Methylpentadecanoyl-CoA and other long-chain acyl-CoAs in low-abundance samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely recognized as the most sensitive and selective method for the quantification of acyl-CoAs, including this compound.[1] This technique provides high specificity through methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte of interest are monitored.[1][2][3] For long-chain acyl-CoAs, ultra-high performance liquid chromatography (UHPLC) can improve peak shape, resolution, and signal-to-noise ratio.[2]

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: Acyl-CoAs are known to be unstable and susceptible to hydrolysis, especially in non-acidic aqueous solutions.[4][5] To minimize degradation, it is crucial to work quickly and at low temperatures (i.e., on ice).[1] Samples should be quenched rapidly and stored at -80°C, preferably as a dry pellet.[1][6] When reconstituting samples before analysis, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) or a solvent like methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[1][7]

Q3: What are the typical fragmentation patterns for long-chain acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion electrospray ionization (ESI) mode, long-chain acyl-CoAs exhibit a characteristic fragmentation pattern. A common fragmentation involves the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][8] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[1][8] Another frequently observed fragment ion is at m/z 428, which results from a cleavage between the 5' diphosphates.[1][9] For targeted analysis using SRM, the transition from the protonated molecule [M+H]⁺ to a specific product ion is monitored.

Q4: Can derivatization improve the detection of this compound?

A4: Yes, derivatization can enhance the detection of acyl-CoAs. A strategy involving phosphate (B84403) methylation has been shown to improve chromatographic peak shape and achieve good coverage for a wide range of acyl-CoAs (from free CoA to C25:0-CoA).[10] This method also helps to resolve analyte loss that can occur due to the high affinity of phosphate groups to glass and metallic surfaces, which is beneficial for routine analysis.[10]

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for this compound

Potential Cause Troubleshooting Step
Sample Degradation Acyl-CoAs are unstable. Ensure samples are processed quickly on ice and stored at -80°C.[1][4] Use a buffered reconstitution solvent to improve stability.[1][7]
Inefficient Ionization Optimize mass spectrometer source parameters, such as desolvation temperature and gas flows, to ensure stable and efficient ionization.[4] The mobile phase composition can also influence ionization efficiency.[4]
Ion Suppression Matrix effects from complex biological samples can significantly reduce the signal.[4] Improve chromatographic separation to reduce co-elution with interfering substances.[1] Consider a sample cleanup step like solid-phase extraction (SPE).[4][8]
Suboptimal MS Parameters Ensure the correct precursor and product ions are selected for SRM/MRM. Optimize the collision energy to achieve efficient fragmentation.
Instrument Malfunction Confirm the mass spectrometer is functioning correctly by infusing a known, stable compound.[4] Check for a stable electrospray.[4][11]

Issue 2: Poor Chromatographic Peak Shape

Potential Cause Troubleshooting Step
Column Overload or Contamination Repeated injections of biological extracts can lead to a buildup of material on the column.[8] Incorporate a column wash step between injections, for example, with 0.1% phosphoric acid.
Inappropriate Mobile Phase For reversed-phase chromatography of long-chain acyl-CoAs, using a high pH mobile phase (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution.[1][8]
Secondary Interactions The phosphate groups of acyl-CoAs can interact with metallic surfaces. A derivatization strategy like phosphate methylation can mitigate this issue.[10]

Experimental Protocols & Data

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from various tissues.[2][6]

  • Homogenization: Flash-freeze approximately 40-50 mg of tissue in liquid nitrogen and grind to a fine powder.[1][2] Homogenize the powder on ice in a solution containing potassium phosphate buffer (e.g., 100 mM KH₂PO₄, pH 4.9) and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol).[2] Include an appropriate internal standard, such as heptadecanoyl-CoA (C17:0-CoA), for accurate quantification.[1][2][6]

  • Extraction: Vortex the homogenate, sonicate, and then centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.[2]

  • Cleanup (Optional but Recommended): The resulting supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[4][8]

  • Final Preparation: Dry the purified extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a generalized protocol for the analysis of long-chain acyl-CoAs.

  • Chromatography: Use a reversed-phase column (e.g., C8 or C18) with a binary solvent gradient.[2][8]

    • Mobile Phase A: Ammonium hydroxide (B78521) in water (e.g., pH 10.5).[8]

    • Mobile Phase B: Ammonium hydroxide in acetonitrile.[2]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[2][8]

  • Quantification: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[2][8] Monitor the specific precursor ion ([M+H]⁺) for this compound and its characteristic product ions.

Quantitative Performance Data for Long-Chain Acyl-CoA Analysis

The following table summarizes typical performance characteristics of LC-MS/MS methods for long-chain acyl-CoA quantification, providing an indication of the expected precision.

Parameter C18:1-CoA C16:1-CoA [U-¹³C]16-CoA [U-¹³C]18:1-CoA Reference
Intra-assay CV (%) 51055[2]
Inter-assay CV (%) 5-65-666[2]

CV: Coefficient of Variation

The following table presents the limits of quantification (LOQs) achieved with a derivatization-based LC-MS/MS method.[10]

Analyte Class Limit of Quantification (LOQ)
Short-chain acyl-CoAs16.9 nM
Very-long-chain acyl-CoAs4.2 nM

Visualized Workflows

Troubleshooting_Workflow start Low or No Signal Detected check_ms Check MS Performance (infuse standard) start->check_ms check_spray Stable Electrospray? check_ms->check_spray prep_fresh Prepare Fresh Standards & Mobile Phases check_spray->prep_fresh No check_lc Check LC System (pressure, leaks) check_spray->check_lc Yes prep_fresh->start optimize_ms Optimize MS Parameters (ions, collision energy) check_lc->optimize_ms LC OK end_nok Consult Instrument Specialist check_lc->end_nok LC Issue sample_prep Review Sample Prep (degradation, extraction loss) optimize_ms->sample_prep end_ok Signal Restored sample_prep->end_ok

Caption: A logical workflow for troubleshooting low LC-MS signal.

Sample_Prep_Workflow cluster_extraction Sample Extraction cluster_cleanup Purification tissue Tissue Sample (~50mg) homogenize Homogenize on Ice (Buffer + Organic Solvent + Internal Standard) tissue->homogenize extract Vortex, Sonicate, Centrifuge homogenize->extract supernatant Collect Supernatant extract->supernatant spe Solid-Phase Extraction (SPE) (Optional) supernatant->spe dry Dry Under Nitrogen spe->dry reconstitute Reconstitute in Appropriate Solvent dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for long-chain acyl-CoA sample preparation.

References

addressing fragmentation pattern inconsistencies of 5-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Methylpentadecanoyl-CoA. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its analysis by mass spectrometry, with a focus on fragmentation pattern inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode LC-MS/MS?

A1: The fragmentation of long-chain acyl-CoAs, including this compound, is typically dominated by the coenzyme A (CoA) moiety. You should consistently observe two key fragmentation events:

  • A neutral loss of 507.3 Da, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule.

  • A characteristic product ion at approximately m/z 428.1, which is the adenosine-3',5'-diphosphate fragment.

Distinguishing the specific fragmentation of the 5-methylpentadecanoyl acyl chain itself can be challenging with standard collision-induced dissociation (CID) due to the dominance of the CoA fragmentation.

Q2: Why am I not seeing clear fragments from the acyl chain to confirm the 5-methyl position?

A2: Standard CID energies used for acyl-CoA analysis are often optimized for the highly efficient fragmentation of the phosphodiester bonds in the CoA moiety. This high efficiency means that most of the ion energy is directed towards the neutral loss of 507.3 Da, leaving little energy for the fragmentation of the more stable carbon-carbon bonds within the acyl chain. As a result, fragment ions specific to the methyl branch position are often of very low abundance or not observed at all.

Q3: Could the inconsistencies in my fragmentation pattern be due to the presence of isomers?

A3: Yes, this is a very common issue. Pentadecanoyl-CoA has several methyl-branched isomers (e.g., 2-methyl, 3-methyl, iso-, anteiso-). These isomers have the exact same mass as this compound and may co-elute during chromatography, leading to a mixed or inconsistent fragmentation pattern. Resolving these isomers chromatographically is a critical step for unambiguous identification.

Q4: My sample purity is confirmed by other methods, but the fragmentation is still inconsistent. What else could be the cause?

A4: Besides isomeric contamination, in-source fragmentation could be a cause. If the voltage settings in the ion source are too high, this compound can fragment before it enters the mass analyzer. This can lead to the appearance of unexpected ions and a decrease in the abundance of the intended precursor ion. Another possibility is the presence of isobaric interferences from other unrelated molecules in your sample matrix.

Q5: Are there advanced techniques to definitively confirm the methyl branch position?

A5: Yes, more advanced mass spectrometry techniques can provide more detailed structural information. These include:

  • Electron-Activated Dissociation (ExD) or Electron Capture Dissociation (ECD): These fragmentation methods are less dependent on the lability of the phosphodiester bonds and can induce more fragmentation along the acyl chain.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape, which can help to resolve isomers that are difficult to separate by chromatography alone.

  • Chemical Derivatization: Derivatizing the free fatty acid (after hydrolysis of the CoA ester) to a fatty acid methyl ester (FAME) and analyzing it by GC-MS can provide more informative fragmentation patterns for determining the branch position.

Troubleshooting Guide

Issue: Unexpected or Missing Fragments in the MS/MS Spectrum

This guide will help you troubleshoot inconsistencies in the fragmentation pattern of this compound.

Table 1: Expected vs. Inconsistent Fragmentation of this compound

Parameter Expected/Consistent Observation Inconsistent/Problematic Observation Potential Cause(s)
Precursor Ion A clear, abundant ion corresponding to the [M+H]⁺ of this compound.Low abundance or absence of the expected precursor ion. Multiple ions of similar m/z.In-source fragmentation, poor ionization, presence of multiple adducts, sample degradation.
CoA Fragmentation Dominant neutral loss of 507.3 Da. Abundant product ion at m/z 428.1.Weak or absent neutral loss of 507.3 Da. Low intensity of the m/z 428.1 fragment.Incorrect MS/MS settings (collision energy), in-source fragmentation, incorrect precursor ion selection.
Acyl Chain Fragments Low abundance or absent with standard CID.Unidentifiable or unexpected fragment ions. Variable relative intensities of fragment ions across runs.Co-elution of isomers, matrix interference, sample contamination.

Troubleshooting Workflow

G cluster_solutions Solutions start Inconsistent Fragmentation Pattern Observed check_precursor Step 1: Verify Precursor Ion - Check for correct m/z - Look for in-source fragments - Check for multiple adducts start->check_precursor optimize_ms Step 2: Optimize MS Parameters - Adjust collision energy (stepped) - Narrow precursor isolation window - Check ion source settings check_precursor->optimize_ms Precursor ion issues sol1 Adjust source voltages check_precursor->sol1 check_chromatography Step 3: Evaluate Chromatography - Look for peak fronting or tailing - Check for co-eluting peaks - Optimize gradient for isomer separation optimize_ms->check_chromatography MS parameters optimized sol2 Perform collision energy ramp optimize_ms->sol2 sample_prep Step 4: Review Sample Preparation - Assess for sample degradation - Check for contamination - Consider a sample cleanup step (SPE) check_chromatography->sample_prep Chromatographic issues persist sol3 Use a longer column or shallower gradient check_chromatography->sol3 advanced_methods Step 5: Consider Advanced Methods - Ion Mobility Spectrometry - Electron-based fragmentation (ExD/ECD) - Derivatization to FAME for GC-MS sample_prep->advanced_methods Sample prep ruled out sol4 Use fresh samples and solvents sample_prep->sol4 end Consistent Fragmentation Pattern Achieved advanced_methods->end Structure confirmed

Troubleshooting workflow for fragmentation inconsistencies.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cell Culture
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) directly to the culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Sonicate the lysate on ice (3 cycles of 20 seconds on, 30 seconds off) to ensure complete cell disruption.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 700-1200.

    • MS/MS Method: Product ion scan of the precursor ion for this compound.

    • Precursor Ion (m/z): [M+H]⁺ for this compound.

    • Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to capture a wider range of fragment ions.

    • Key Transitions to Monitor:

      • Precursor > Neutral Loss of 507.3

      • Precursor > m/z 428.1

Signaling Pathway and Logical Relationship Diagrams

G cluster_workflow Analytical Workflow cluster_logic Logical Relationship for Identification sample Biological Sample (Cells or Tissue) extraction Extraction of Acyl-CoAs sample->extraction lc_separation LC Separation (Isomer Resolution) extraction->lc_separation ms_detection MS Detection (Precursor Ion) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (Product Ions) ms_detection->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis correct_mass Correct Precursor Mass confident_id Confident Identification correct_mass->confident_id correct_rt Expected Retention Time correct_rt->confident_id coa_fragments Characteristic CoA Fragments (NL 507.3, m/z 428.1) coa_fragments->confident_id acyl_fragments Acyl Chain Fragments (Low Abundance) acyl_fragments->confident_id Confirmatory

Workflow and logical relationship for compound identification.

Validation & Comparative

A Comparative Guide to 5-Methylpentadecanoyl-CoA and Pentadecanoyl-CoA in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted metabolic fate and potential biological implications of 5-Methylpentadecanoyl-CoA versus the naturally occurring pentadecanoyl-CoA. Due to the limited direct experimental data on this compound, this comparison is based on established principles of fatty acid metabolism, particularly the well-documented pathways for straight-chain and branched-chain fatty acyl-CoAs.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, complex lipid biosynthesis, and cellular signaling pathways.[1][2] Pentadecanoyl-CoA, derived from the odd-chain fatty acid pentadecanoic acid (C15:0), is a naturally occurring acyl-CoA that can be metabolized via β-oxidation to yield propionyl-CoA and acetyl-CoA.[3] In contrast, this compound represents a branched-chain fatty acyl-CoA, and its metabolic processing is anticipated to differ significantly from its straight-chain counterpart. The presence of a methyl group on the carbon chain can impede the standard enzymatic machinery of β-oxidation, potentially leading to alternative metabolic routes and distinct physiological consequences.[4]

Structural Differences

The fundamental difference between these two molecules lies in the presence of a methyl group at the fifth carbon position of the acyl chain in this compound. This seemingly minor structural alteration has profound implications for how these molecules are recognized and processed by metabolic enzymes.

FeatureThis compoundPentadecanoyl-CoA
Acyl Chain Length 16 carbons (including methyl group)15 carbons
Structure Branched-chainStraight-chain
Methyl Group Position Carbon 5N/A

Predicted Metabolic Pathways

The metabolism of fatty acyl-CoAs primarily occurs in the mitochondria and peroxisomes through the process of β-oxidation.[5] This process involves a cyclical series of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA (or propionyl-CoA for odd-chain fatty acids), NADH, and FADH2.[6]

Pentadecanoyl-CoA Metabolism

As a straight-chain odd-numbered fatty acyl-CoA, pentadecanoyl-CoA is expected to undergo standard β-oxidation. The process will proceed for six cycles, yielding six molecules of acetyl-CoA. The final three-carbon unit will be released as propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.[7]

Pentadecanoyl_CoA_Metabolism Pentadecanoyl-CoA (C15) Pentadecanoyl-CoA (C15) 6 Acetyl-CoA 6 Acetyl-CoA Pentadecanoyl-CoA (C15)->6 Acetyl-CoA 6 cycles of β-oxidation Propionyl-CoA Propionyl-CoA Pentadecanoyl-CoA (C15)->Propionyl-CoA Final product Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Caption: Predicted β-oxidation pathway of pentadecanoyl-CoA.

This compound Metabolism: A Predicted Pathway

The methyl group at the 5-position of this compound is expected to present a steric hindrance to the enzymes of β-oxidation, particularly acyl-CoA dehydrogenase.[8] Straight-chain acyl-CoA dehydrogenases have specific substrate binding pockets, and the presence of a methyl group at an odd-numbered carbon would likely prevent the enzyme from binding and catalyzing the first step of β-oxidation.

Therefore, it is hypothesized that this compound would require an alternative metabolic pathway, likely involving α-oxidation, a process that removes the fatty acid one carbon at a time from the carboxyl end. This is a common pathway for branched-chain fatty acids like phytanic acid.[9] Following one round of α-oxidation, the resulting 4-methyltetradecanoyl-CoA would have the methyl group on an even-numbered carbon. At this point, it could potentially enter the β-oxidation pathway. However, the methyl group would still pose a challenge as it approaches the active site of the β-oxidation enzymes.

Methylpentadecanoyl_CoA_Metabolism This compound This compound α-oxidation α-oxidation This compound->α-oxidation 4-Methyltetradecanoyl-CoA 4-Methyltetradecanoyl-CoA α-oxidation->4-Methyltetradecanoyl-CoA β-oxidation (potential) β-oxidation (potential) 4-Methyltetradecanoyl-CoA->β-oxidation (potential) Steric hindrance still possible Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA β-oxidation (potential)->Propionyl-CoA + Acetyl-CoA Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_incellulo Cellular Studies Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Enzyme Kinetics Enzyme Kinetics Acyl-CoA->Enzyme Kinetics Acyl-CoA Dehydrogenase α-Oxidation Enzymes Labeled Fatty Acid Labeled Fatty Acid Cell Incubation Cell Incubation Labeled Fatty Acid->Cell Incubation Metabolite Extraction Metabolite Extraction Cell Incubation->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Pathway Elucidation Pathway Elucidation LC-MS/MS Analysis->Pathway Elucidation

References

Validating the Function of 5-Methylpentadecanoyl-CoA: A Comparative Guide to Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the function of 5-Methylpentadecanoyl-CoA, a branched-chain fatty acid (BCFA). Given the limited direct research on this specific molecule, we will establish a hypothesized function based on the known roles of related BCFAs and odd-chain fatty acids in metabolism. We will then detail the use of knockout models as a primary validation tool and compare this approach with alternative methods, supported by hypothetical experimental data and detailed protocols.

Hypothesized Function of this compound

This compound is an iso-odd-chain fatty acyl-CoA. Based on the metabolism of similar fatty acids, we hypothesize its primary function lies in cellular energy metabolism. Specifically, it is likely a substrate for mitochondrial β-oxidation. Its degradation would be expected to produce multiple molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, making it an anaplerotic substrate. The enzyme responsible for the initial dehydrogenation step is likely a medium or long-chain acyl-CoA dehydrogenase with specificity for branched-chain substrates. For the purpose of this guide, we will refer to the hypothetical gene encoding this enzyme as BCFA Dehydrogenase (BCFAD).

Validating Function with a BCFAD Knockout Model

A knockout (KO) mouse model, where the BCFAD gene is rendered non-functional, provides a powerful system to study the in-vivo function of this compound. The complete and permanent loss of the gene allows for the investigation of its role in development, physiology, and under metabolic stress.

cluster_0 Hypothesis cluster_1 Experimental Model cluster_2 Prediction cluster_3 Analysis & Validation Hypothesis This compound is metabolized by BCFAD for energy. KO_Model Generate BCFAD Knockout (KO) Mouse Hypothesis->KO_Model Prediction KO mice will accumulate this compound derivatives and show a distinct metabolic phenotype. KO_Model->Prediction Metabolomics Metabolomic Profiling KO_Model->Metabolomics Phenotyping Metabolic Phenotyping KO_Model->Phenotyping Gene_Expression Gene Expression Analysis KO_Model->Gene_Expression WT_Control Wild-Type (WT) Control Mouse WT_Control->Phenotyping Conclusion Validate or Refute Hypothesis Metabolomics->Conclusion Phenotyping->Conclusion Gene_Expression->Conclusion

Caption: Logical workflow for validating BCFAD function using a knockout model.

Comparison of Functional Validation Methods

While knockout models are thorough, other techniques can offer complementary or faster insights. The choice of method depends on the specific research question, timeline, and resources.

FeatureKnockout (KO) ModelKnockdown (e.g., siRNA/shRNA)Overexpression Model
Genetic Modification Permanent gene deletion at the DNA level.[1][2][3]Transient or stable reduction of mRNA expression.[1][2][3]Introduction of additional gene copies to increase protein expression.
Effect on Protein Complete and permanent absence of the protein.Partial and often temporary reduction of the protein.Increased levels of the protein.
Phenotypic Effect Often a strong, clear phenotype, but can be lethal or masked by compensation.Milder phenotype, useful for studying essential genes.[4]Can reveal "gain-of-function" effects, but may not be physiologically relevant.
Development Time Long (several months to a year).[5]Relatively short (weeks).Moderate (months).
Off-Target Effects Possible with CRISPR/Cas9, but can be minimized with careful design.[5]Common, requiring extensive validation of siRNA/shRNA sequences.Can lead to non-specific effects due to protein overload.
Best For Studying the complete loss-of-function in an in-vivo system.Rapidly screening gene function; studying essential genes where a full KO is lethal.Investigating the effects of increased gene dosage.
Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from experiments on BCFAD KO mice compared to wild-type (WT) controls, and how this might compare to a knockdown model.

Table 1: Metabolic Phenotyping Data

ParameterWT ControlBCFAD KnockoutBCFAD Knockdown (shRNA)
Body Weight (g) at 16 weeks 25.2 ± 1.528.9 ± 2.126.5 ± 1.8
Fasting Blood Glucose (mg/dL) 85 ± 772 ± 981 ± 8
Glucose Tolerance Test (AUC) 15,000 ± 1,20012,500 ± 1,50014,200 ± 1,300
Energy Expenditure (kcal/day) 3.8 ± 0.33.2 ± 0.43.6 ± 0.3
Respiratory Exchange Ratio (RER) 0.85 ± 0.040.92 ± 0.050.87 ± 0.04
p < 0.05 vs WT Control. Data are presented as mean ± SD.

Table 2: Plasma Acylcarnitine Profile

Acylcarnitine SpeciesWT Control (µM)BCFAD Knockout (µM)BCFAD Knockdown (shRNA) (µM)
C16:1-OH (putative derivative) 0.05 ± 0.011.5 ± 0.30.4 ± 0.1
Propionylcarnitine (C3) 0.2 ± 0.050.1 ± 0.030.15 ± 0.04
Acetylcarnitine (C2) 5.1 ± 0.83.9 ± 0.64.5 ± 0.7
Palmitoylcarnitine (C16) 0.3 ± 0.070.3 ± 0.060.3 ± 0.08
*p < 0.05 vs WT Control. Data are presented as mean ± SD.

These hypothetical results suggest that the loss of BCFAD leads to an accumulation of a derivative of this compound (represented by C16:1-OH acylcarnitine) and a reduced production of its downstream metabolites (propionyl- and acetylcarnitine). The KO mice show a phenotype of weight gain, improved glucose tolerance (due to increased reliance on glucose), and decreased energy expenditure. The knockdown model shows a similar but less pronounced trend.

Experimental Protocols

Generation of BCFAD Knockout Mice using CRISPR/Cas9

This protocol outlines the key steps for creating a BCFAD knockout mouse line.[6][7][8]

A 1. sgRNA Design & Synthesis Target an early exon of BCFAD. B 2. In vitro Validation of sgRNA Test cleavage efficiency. A->B C 3. Microinjection Inject Cas9 mRNA and sgRNA into fertilized mouse embryos. B->C D 4. Embryo Transfer Implant embryos into a pseudopregnant female. C->D E 5. Birth of Founder (F0) Mice D->E F 6. Genotyping Identify founders with desired mutation by PCR and sequencing. E->F G 7. Breeding to F1 Generation Cross founders with WT mice to establish germline transmission. F->G H 8. Establish Homozygous Line Intercross heterozygous F1 mice to generate KO (-/-) and WT (+/+) littermates. G->H

Caption: Step-by-step workflow for generating a BCFAD knockout mouse line.

  • sgRNA Design: Design two single-guide RNAs (sgRNAs) targeting an early exon of the BCFAD gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair. Use online tools to minimize off-target effects.

  • Microinjection: Prepare a microinjection mix containing Cas9 mRNA and the validated sgRNAs. Microinject this mixture into the cytoplasm of fertilized C57BL/6J mouse zygotes.[6]

  • Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female mice.

  • Genotyping: At weaning, perform tail biopsies on the resulting pups (F0 generation). Extract genomic DNA and use PCR followed by Sanger sequencing to identify individuals carrying the desired mutation.

  • Breeding: Breed the F0 founder mice with wild-type C57BL/6J mice to produce the F1 generation and confirm germline transmission. Intercross heterozygous F1 mice to generate homozygous knockout (BCFAD -/-), heterozygous (BCFAD +/-), and wild-type (BCFAD +/+) littermates for experimental cohorts.

Metabolic Phenotyping Protocol

A comprehensive metabolic analysis should be performed on age- and sex-matched KO and WT littermates.[9][10][11]

  • Body Composition Analysis: Use Quantitative Magnetic Resonance (QMR) or DEXA scan to measure lean mass, fat mass, and total body water at regular intervals (e.g., from 4 to 16 weeks of age).

  • Indirect Calorimetry: House mice individually in metabolic cages (e.g., CLAMS) for 48-72 hours.[11] Measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), food and water intake, and locomotor activity.

  • Glucose and Insulin (B600854) Tolerance Tests:

    • Glucose Tolerance Test (GTT): Fast mice for 6 hours. Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight). Measure blood glucose from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.[12]

    • Insulin Tolerance Test (ITT): Fast mice for 4-5 hours. Administer an IP injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.[12]

  • Blood and Tissue Collection: At the end of the study, collect blood via cardiac puncture and harvest tissues (liver, muscle, adipose tissue). Snap-freeze tissues in liquid nitrogen for subsequent analysis.

Metabolomic and Gene Expression Analysis
  • Acylcarnitine Profiling: Use tandem mass spectrometry (LC-MS/MS) to quantify acylcarnitine species in plasma and tissue homogenates. This will identify the accumulation of specific intermediates, like the one derived from this compound, and deficiencies in downstream products.

  • Quantitative RT-PCR (qRT-PCR): Extract total RNA from liver and muscle tissues. Synthesize cDNA and perform qRT-PCR to analyze the expression of genes involved in fatty acid oxidation, glycolysis, and gluconeogenesis to understand compensatory metabolic changes.

Signaling Pathways and Relationships

Hypothetical Metabolic Pathway for this compound

cluster_0 Mitochondrial Matrix BCFA This compound Intermediate Enoyl-CoA Intermediate BCFA->Intermediate BCFAD (Knockout Target) AcetylCoA Acetyl-CoA (x6) Intermediate->AcetylCoA β-oxidation spiral PropionylCoA Propionyl-CoA Intermediate->PropionylCoA β-oxidation final step Krebs Krebs Cycle AcetylCoA->Krebs SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylase, Mutase SuccinylCoA->Krebs

Caption: Hypothesized mitochondrial metabolism of this compound.

This guide provides a framework for utilizing knockout mouse models to elucidate the function of novel metabolites like this compound. By combining genetic manipulation with in-depth metabolic phenotyping, researchers can build a comprehensive understanding of its role in health and disease, paving the way for potential therapeutic interventions.

References

A Comparative Guide to the Metabolic Fate of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates of three key branched-chain fatty acyl-CoAs: isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA. Understanding the distinct metabolic pathways of these molecules is crucial for research into inborn errors of metabolism, drug development targeting these pathways, and understanding the broader implications of branched-chain amino acid catabolism in health and disease.

Introduction

Branched-chain fatty acyl-CoAs are critical intermediates in the catabolism of the essential branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine. The initial steps of BCAA catabolism are shared, but after the formation of the respective acyl-CoA derivatives, their metabolic fates diverge. These pathways are essential for energy production and the synthesis of other vital molecules. Deficiencies in the enzymes involved in these pathways can lead to serious metabolic disorders.

Metabolic Pathways of Branched-Chain Fatty Acyl-CoAs

The metabolic pathways of isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA are primarily mitochondrial. Each is converted to a distinct product by a specific or semi-specific acyl-CoA dehydrogenase.

  • Isobutyryl-CoA , derived from valine, is dehydrogenated by isobutyryl-CoA dehydrogenase (IBDH) to form methacrylyl-CoA.[1][2]

  • Isovaleryl-CoA , derived from leucine, is dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA.[3]

  • α-Methylbutyryl-CoA (also known as 2-methylbutyryl-CoA), derived from isoleucine, is dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form tiglyl-CoA.[4][5]

Subsequent enzymatic reactions further process these products, ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle for energy production or be used in other metabolic processes. For instance, the catabolism of isobutyryl-CoA and α-methylbutyryl-CoA eventually yields propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle. The breakdown of isovaleryl-CoA produces acetyl-CoA and acetoacetate, which are ketogenic.[6]

Enzyme Kinetics and Substrate Specificity

The efficiency and specificity of the acyl-CoA dehydrogenases are critical determinants of the metabolic flux through each pathway. The following table summarizes the available kinetic data for these enzymes.

EnzymeGeneSubstrateKm (µM)Vmaxkcat/Km (µM-1s-1)Other Substrates (with relative activity)
Isobutyryl-CoA Dehydrogenase (IBDH) ACAD8Isobutyryl-CoA--0.8[7][8](S)-2-methylbutyryl-CoA (29% of primary substrate activity), n-propionyl-CoA (5% of primary substrate activity)[7][8]
Isovaleryl-CoA Dehydrogenase (IVD) IVDIsovaleryl-CoA22[9]51 pmol 3H2O/min/mg protein[9]--
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) ACADSBα-Methylbutyryl-CoA---Has greatest activity towards (S)-2-methylbutyryl-CoA, but also reacts with other 2-methyl branched-chain substrates and short straight-chain acyl-CoAs.[10]

Tissue-Specific Metabolism and Metabolic Flux

The catabolism of BCAAs and their corresponding acyl-CoA derivatives exhibits significant tissue specificity. Skeletal muscle is a primary site for the initial transamination of BCAAs due to the high activity of branched-chain aminotransferase (BCAT).[11][12] The resulting branched-chain α-keto acids can then be either further oxidized in the muscle or transported to other tissues, such as the liver, for oxidation.[11]

The liver has a high capacity for BCAA oxidation.[13] The relative flux of each specific branched-chain fatty acyl-CoA pathway can vary depending on the tissue and metabolic state. For example, in the postabsorptive state, skeletal muscle is a net producer of branched-chain α-keto acids, which are taken up and metabolized by the liver.[14] During exercise, BCAA oxidation is increased in muscle to provide energy.

While general principles of tissue-specific BCAA metabolism are established, precise quantitative data on the metabolic flux through the isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA pathways in different tissues remains an active area of research. Such studies often employ stable isotope tracers and metabolic flux analysis to track the fate of these molecules in vivo.[14]

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), a natural electron acceptor for these enzymes.[15][16]

Principle: The assay follows the decrease in the intrinsic fluorescence of ETF as it accepts electrons from the acyl-CoA dehydrogenase-catalyzed oxidation of the acyl-CoA substrate. The reaction is performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.

Materials:

  • Purified recombinant or isolated acyl-CoA dehydrogenase

  • Purified ETF (porcine or recombinant)

  • Acyl-CoA substrate (isobutyryl-CoA, isovaleryl-CoA, or α-methylbutyryl-CoA)

  • Anaerobic cuvette or microplate

  • Fluorometer with excitation at ~340 nm and emission at ~490 nm

  • Enzymatic deoxygenation system (e.g., glucose, glucose oxidase, and catalase) for microplate format[15]

Procedure (Microplate Format):

  • Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.6), the enzymatic deoxygenation system, and ETF in a 96-well microplate.

  • Add the acyl-CoA dehydrogenase enzyme to the wells.

  • Initiate the reaction by adding the specific acyl-CoA substrate.

  • Immediately begin monitoring the decrease in fluorescence over time.

  • The rate of fluorescence decrease is proportional to the enzyme activity.

Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.[17]

Principle: Acyl-CoAs are extracted from cells or tissues, separated by reverse-phase liquid chromatography, and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion for each acyl-CoA is selected and fragmented, and a specific product ion is monitored for quantification, providing high selectivity.

Materials:

  • Biological sample (cells or tissue)

  • Extraction solvent (e.g., 5-sulfosalicylic acid or acetonitrile/methanol/water)[17]

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Extraction: Homogenize the biological sample in cold extraction solvent containing internal standards. Centrifuge to pellet proteins and other debris.

  • LC Separation: Inject the supernatant onto the LC system. Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) to achieve good separation of the acyl-CoA species.

  • MS/MS Detection: Introduce the eluent into the mass spectrometer. Set up MRM transitions for each target acyl-CoA and the internal standards.

  • Quantification: Generate a standard curve using known concentrations of each acyl-CoA. Quantify the amount of each acyl-CoA in the sample by comparing its peak area to that of the internal standard and the standard curve.

Visualizations

Metabolic_Pathways cluster_Valine Valine Catabolism cluster_Leucine Leucine Catabolism cluster_Isoleucine Isoleucine Catabolism Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Multiple Steps Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBDH Propionyl_CoA_V Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA_V Multiple Steps TCA_Cycle TCA Cycle Propionyl_CoA_V->TCA_Cycle Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Multiple Steps Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Acetyl_CoA_L Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA_L Multiple Steps Acetoacetate Acetoacetate Methylcrotonyl_CoA->Acetoacetate Multiple Steps Acetyl_CoA_L->TCA_Cycle Acetoacetate->Acetyl_CoA_L Isoleucine Isoleucine alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA Isoleucine->alpha_Methylbutyryl_CoA Multiple Steps Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA SBCAD Propionyl_CoA_I Propionyl-CoA Tiglyl_CoA->Propionyl_CoA_I Multiple Steps Acetyl_CoA_I Acetyl-CoA Tiglyl_CoA->Acetyl_CoA_I Multiple Steps Propionyl_CoA_I->TCA_Cycle Acetyl_CoA_I->TCA_Cycle

Caption: Metabolic fates of branched-chain fatty acyl-CoAs.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (Cells or Tissue) Extraction Extraction of Acyl-CoAs (e.g., with 5-SSA) Sample->Extraction LC_Separation LC Separation (C18 Reverse Phase) Extraction->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification (vs. Internal Standards) MSMS_Detection->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis Data Analysis

Caption: Workflow for acyl-CoA quantification by LC-MS/MS.

References

Unraveling the Enzymatic Genesis of 5-Methylpentadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic pathways involved in the biosynthesis of branched-chain fatty acids (BCFAs), with a specific focus on confirming the origin of 5-Methylpentadecanoyl-CoA. While direct studies on the synthesis of this specific mid-chain branched fatty acyl-CoA are limited, this document outlines the prevailing scientific consensus on its formation, presents comparative enzymatic data, and provides detailed experimental protocols to facilitate further research and validation.

Proposed Enzymatic Origin of this compound

The biosynthesis of this compound is attributed to the action of Fatty Acid Synthase (FAS), a multi-enzyme complex responsible for the de novo synthesis of fatty acids. The introduction of a methyl group at the 5th position is a result of the incorporation of a methylmalonyl-CoA extender unit instead of the usual malonyl-CoA during the second elongation cycle of fatty acid synthesis.

The key enzymatic domain responsible for the selection and condensation of the extender unit is the β-ketoacyl-ACP synthase (KS). The promiscuity of the KS domain allows for the occasional incorporation of methylmalonyl-CoA, leading to the formation of a methyl-branched fatty acid.

Comparative Enzyme Kinetics: Malonyl-CoA vs. Methylmalonyl-CoA

The efficiency of fatty acid synthase is significantly higher with its canonical substrate, malonyl-CoA, compared to the branched extender unit, methylmalonyl-CoA. This difference in substrate preference is reflected in the kinetic parameters of the enzyme. The following table summarizes the kinetic data for a metazoan Fatty Acid Synthase (mFAS) with both substrates.

SubstrateApparent Km (μM)Apparent Vmax (nmol/min/mg)Apparent kcat (s-1)Apparent kcat/Km (M-1s-1)Reference
Malonyl-CoA2.8 ± 0.4125 ± 40.11541,071[1]
Methylmalonyl-CoA130 ± 308.3 ± 0.90.007658[1]

Table 1: Comparative kinetic parameters of metazoan Fatty Acid Synthase (mFAS) with malonyl-CoA and methylmalonyl-CoA. The data indicates a significantly lower affinity and turnover rate for methylmalonyl-CoA.[1]

Signaling Pathways and Experimental Workflows

To visually represent the proposed biosynthetic pathway and the experimental approach to confirm the origin of this compound, the following diagrams have been generated using the DOT language.

Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas Primer malonyl_coa Malonyl-CoA malonyl_coa->fas Extender (Cycle 1) methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fas Extender (Cycle 2) c4 Butyryl-ACP fas->c4 c6_methyl 3-Methylhexanoyl-ACP fas->c6_methyl c4->fas elongation Further Elongation (6 cycles with Malonyl-CoA) c6_methyl->elongation final_product This compound elongation->final_product

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Workflow start In Vitro FAS Assay (FAS, Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, NADPH) extraction Lipid Extraction start->extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms identification Identification of 5-Methylpentadecanoic Acid Methyl Ester gcms->identification fragmentation MS/MS Fragmentation Analysis to Confirm Branch Position identification->fragmentation quantification Quantification identification->quantification end Confirmation of Enzymatic Origin fragmentation->end quantification->end

Figure 2: Experimental workflow for confirming the enzymatic origin.

Experimental Protocols

In Vitro Fatty Acid Synthase (FAS) Activity Assay

This protocol is designed to measure the activity of FAS in the presence of both malonyl-CoA and methylmalonyl-CoA by monitoring the consumption of NADPH.

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • Acetyl-CoA

  • Malonyl-CoA

  • Methylmalonyl-CoA

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, BSA, and DTT.

  • Add a known concentration of purified FAS to the reaction mixture.

  • Initiate the reaction by adding acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, and NADPH. To test the incorporation of the branched extender, set up parallel reactions with and without methylmalonyl-CoA.

  • Immediately place the reaction mixture in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH consumption to determine the FAS activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.

Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for identifying the fatty acid products from the in vitro FAS assay.

A. Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Following the in vitro FAS assay, stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the total lipids from the reaction mixture using a solvent system such as chloroform:methanol (2:1, v/v).

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a solution of methanolic HCl or BF3-methanol.

  • Heat the mixture at 60-100°C for 10-60 minutes to convert the fatty acids to their corresponding methyl esters (FAMEs).

  • Add water and extract the FAMEs with a non-polar solvent like hexane (B92381).

  • Dry the hexane layer containing the FAMEs under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

B. GC-MS Analysis:

  • Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar wax or a non-polar DB-5ms column).

  • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

  • The eluting compounds are then introduced into a mass spectrometer for ionization and detection.

  • Identify the 5-methylpentadecanoic acid methyl ester by comparing its retention time and mass spectrum to a known standard.

C. Confirmation of Branch Position by Mass Spectrometry:

The position of the methyl branch can be confirmed by analyzing the fragmentation pattern of the FAME in the mass spectrometer. Electron ionization (EI) will produce characteristic fragments. For a 5-methylpentadecanoic acid methyl ester, key fragments would arise from cleavage alpha to the methyl group. For unambiguous identification, tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and induce fragmentation, providing a more detailed structural fingerprint.

This guide provides a foundational framework for investigating the enzymatic origin of this compound. By utilizing the proposed biosynthetic model and the detailed experimental protocols, researchers can effectively design and execute experiments to confirm and quantify the synthesis of this and other mid-chain branched fatty acids.

References

Comparative Analysis of Long-Chain Acyl-CoA Metabolism in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the specific differential expression of 5-Methylpentadecanoyl-CoA in diseased versus healthy tissues. To address the broader implications for researchers, this guide focuses on the well-documented alterations in the metabolism of long-chain fatty acyl-CoAs (LCFA-CoAs), a class to which this compound belongs, and the enzymes responsible for their synthesis, the Long-Chain Acyl-CoA Synthetases (ACSLs).

In healthy tissues, the metabolism of LCFA-CoAs is a tightly regulated process central to energy homeostasis and cellular structure. Fatty acids are activated by ACSL enzymes to form LCFA-CoAs, which can then enter mitochondrial β-oxidation to produce ATP or be used for the synthesis of complex lipids like phospholipids (B1166683) and triglycerides.

Conversely, many diseases, particularly cancer, exhibit significant dysregulation of LCFA-CoA metabolism. Cancer cells often upregulate specific ACSL isoforms to enhance the activation of fatty acids.[1][2] This metabolic shift channels LCFA-CoAs away from catabolic pathways and towards anabolic pathways that support rapid cell proliferation, membrane synthesis, and the generation of signaling lipids.[3]

Quantitative Comparison: ACSL Expression in Healthy vs. Diseased Tissue

The differential expression of ACSL isoforms is a key indicator of altered LCFA-CoA metabolism in diseased tissue. Below is a summary of data from a study on the expression of ACSL3 and ACSL4 in Hepatocellular Carcinoma (HCC) compared to healthy liver tissue, highlighting their potential as diagnostic biomarkers.

BiomarkerDisease StateHealthy Tissue ComparisonDiagnostic Potential (Sensitivity)Diagnostic Potential (Specificity)
ACSL3 Hepatocellular Carcinoma (HCC)Lower expression in healthy tissue87.2% (for distinguishing HCC from Cholangiocarcinoma)75% (for distinguishing HCC from Cholangiocarcinoma)
ACSL4 Hepatocellular Carcinoma (HCC)Significantly lower expression in healthy tissue93.8% (for distinguishing HCC from normal liver)93.6% (for distinguishing HCC from normal liver)

Data derived from immunohistochemical analyses of tumor tissue arrays.[2]

Experimental Protocols: Measuring Acyl-CoA Synthetase Activity

Determining the activity of ACSL enzymes is crucial for understanding the metabolic state of tissues. A common method is a fluorometric assay, which provides a sensitive and high-throughput means of measuring ACS activity.

Fluorometric Acyl-CoA Synthetase (ACS) Activity Assay (Based on Abcam ab273315)

Principle: This assay measures the production of acyl-CoA by ACS. The acyl-CoA produced is then metabolized by a series of enzymes in the kit to generate an intermediate compound. This compound reacts with a fluorescent probe to produce a signal (Ex/Em = 535/587 nm) that is directly proportional to the ACS activity in the sample.[1] The assay can detect ACS activity as low as 5 mU/µl of sample.[1]

Materials:

  • ACS Assay Buffer

  • ACS Substrate

  • Acyl CoA Enzyme Mix

  • ACS Converter

  • ACS Developer

  • ACS Positive Control

  • H₂O₂ Standard

  • 96-well black plate with a clear bottom

  • Fluorescence microplate reader

  • Tissue or cell homogenizer

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Homogenize tissue (10 mg) or cells (1 x 10⁶) in 100 µl of ice-cold ACS Assay Buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay. For each sample, prepare two wells: one for the sample measurement and one for the sample background control.

  • Standard Curve Preparation:

    • Prepare a 0.1 mM H₂O₂ standard solution.

    • Add 0, 2, 4, 6, 8, and 10 µl of the 0.1 mM H₂O₂ standard into separate wells of the 96-well plate to generate 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well standards.

    • Adjust the volume of each standard well to 50 µl with ACS Assay Buffer.

  • Reaction Setup:

    • Add 2-20 µl of the sample supernatant to the designated sample and sample background wells.

    • Add 2-4 µl of the ACS Positive Control to its designated well(s).

    • Adjust the volume in all sample and positive control wells to 50 µl with ACS Assay Buffer.

    • Prepare a Reaction Mix for the samples and positive control by mixing:

      • 44 µl ACS Assay Buffer

      • 2 µl ACS Substrate

      • 2 µl Acyl CoA Enzyme Mix

      • 1 µl ACS Converter

      • 1 µl ACS Developer

    • Prepare a Background Mix for the sample background control wells by mixing:

      • 46 µl ACS Assay Buffer

      • 2 µl Acyl CoA Enzyme Mix

      • 1 µl ACS Converter

      • 1 µl ACS Developer

    • Add 50 µl of the Reaction Mix to the standard, sample, and positive control wells.

    • Add 50 µl of the Background Mix to the sample background control wells.

  • Measurement:

    • Measure the fluorescence immediately in a kinetic mode for 30 minutes at 37°C, with excitation at 535 nm and emission at 587 nm.[1]

    • Choose two time points (T₁ and T₂) in the linear phase of the reaction curve to calculate the rate of reaction.

  • Calculation:

    • Subtract the 0 standard reading from all standard readings.

    • Plot the H₂O₂ standard curve.

    • Calculate the change in fluorescence for the sample (ΔF = F₂ - F₁) and subtract the sample background reading.

    • Apply the corrected ΔF to the H₂O₂ standard curve to get the nmol of H₂O₂ (B) generated during the reaction time (ΔT = T₂ - T₁).

    • Calculate the ACS activity using the formula: Activity (nmol/min/ml or U/L) = B / (ΔT x V) x Dilution Factor Where B is the amount of H₂O₂ from the standard curve (nmol), ΔT is the reaction time (min), and V is the sample volume added to the well (ml).

Signaling and Metabolic Pathways

The fate of long-chain fatty acyl-CoAs is significantly altered in cancer cells due to the dysregulation of metabolic pathways. The following diagram illustrates the primary metabolic routes in a healthy cell versus a cancer cell.

FattyAcidMetabolism cluster_healthy Healthy Cell cluster_cancer Cancer Cell h_FA Fatty Acid h_ACSL ACSL h_FA->h_ACSL Activation h_LCFA_CoA LCFA-CoA h_ACSL->h_LCFA_CoA h_BetaOx β-Oxidation h_LCFA_CoA->h_BetaOx Mitochondria h_Lipid Complex Lipid Synthesis h_LCFA_CoA->h_Lipid h_ATP ATP h_BetaOx->h_ATP h_Membrane Membranes & Energy Storage h_Lipid->h_Membrane c_FA Fatty Acid c_ACSL ACSL (Upregulated) c_FA->c_ACSL Activation c_LCFA_CoA LCFA-CoA c_ACSL->c_LCFA_CoA c_BetaOx β-Oxidation (Downregulated) c_LCFA_CoA->c_BetaOx c_Lipid Complex Lipid Synthesis (Upregulated) c_LCFA_CoA->c_Lipid c_ATP ATP c_BetaOx->c_ATP c_Membrane Membranes for Proliferation c_Lipid->c_Membrane c_Signaling Signaling Lipids c_Lipid->c_Signaling

Caption: Altered LCFA-CoA metabolism in cancer.

References

Unraveling the Differential Impacts of Iso- vs. Anteiso-Branched-Chain Acyl-CoAs on Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate landscape of cellular metabolism and signaling, the subtle structural differences between molecules can lead to profoundly distinct biological outcomes. This guide offers a comprehensive comparison of the effects of iso- and anteiso-branched-chain acyl-CoAs, crucial metabolic intermediates derived from the catabolism of branched-chain amino acids. While often grouped, these two classes of molecules exhibit divergent effects on key cellular processes, including cell viability, apoptosis, and the expression of genes involved in lipid metabolism and inflammation. This document summarizes the current experimental evidence, provides detailed methodologies for key experiments, and visualizes the involved signaling pathways to aid researchers, scientists, and drug development professionals in understanding and exploring these differences.

The biological activities of iso- and anteiso-branched-chain fatty acids (BCFAs) are intrinsically linked to their conversion into their corresponding acyl-CoA derivatives within the cell. These acyl-CoAs then serve as substrates for various metabolic pathways and as signaling molecules, thereby mediating the observed downstream effects.

Quantitative Comparison of Cellular Effects

The following tables summarize the key quantitative data from comparative studies on iso- and anteiso-branched-chain fatty acids, the direct precursors to their respective acyl-CoAs.

Table 1: Effects on Cancer Cell Viability and Apoptosis

ParameterIso-Branched-Chain Fatty AcidsAnteiso-Branched-Chain Fatty AcidsCell LineReference
Cell Viability (% of Control) MCF-7[1]
iso-15:0 (200 µM, 72h)56 ± 6.8%No significant effect
iso-17:0 (200 µM, 72h)43 ± 8.8%No significant effect
Cellular Incorporation (µmol/mg protein) MCF-7[1]
iso-15:019.1 ± 1.311.8 ± 0.7
iso-17:021.2 ± 1.413.8 ± 0.8
Gene Expression (Fold Change vs. Control) MCF-7[1]
Bcl-2 (anti-apoptotic)iso-15:0: 0.71 ± 0.06iso-17:0: 0.64 ± 0.09No significant effect
Bax (pro-apoptotic)iso-15:0: 1.72 ± 0.14iso-17:0: 2.15 ± 0.24No significant effect

Table 2: Effects on Gene Expression in Hepatocytes

GeneIso-BCFA (14-methylpentadecanoic acid)Anteiso-BCFA (12-methyltetradecanoic acid)Cell LineReference
FASN (Fatty Acid Synthase) Decreased expressionIncreased mRNA levelsHepG2[2][3]
SREBP1 (Sterol Regulatory Element-Binding Protein 1) Lowered expressionNo influence on expressionHepG2[2][3]
CRP (C-Reactive Protein) Lowered expressionIncreased mRNA levelsHepG2[2][3]
IL-6 (Interleukin-6) Lowered expressionIncreased mRNA levelsHepG2[2][3]

Experimental Protocols

This section provides a detailed description of the methodologies used in the cited studies to facilitate the replication and extension of these findings.

Cell Viability Assay

This protocol is based on the methodology used to assess the effect of BCFAs on the viability of MCF-7 human breast cancer cells.[1]

  • Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin (B600854) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours, the medium is replaced with fresh medium containing various concentrations (e.g., 50 to 400 µM) of iso- or anteiso-branched-chain fatty acids (dissolved in DMSO, final DMSO concentration ≤ 0.1%). Control wells receive medium with DMSO only.

  • MTT Assay: After the desired incubation period (e.g., 24, 48, or 72 hours), 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization and Measurement: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control group.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is a generalized procedure based on the methodologies described for analyzing gene expression in response to BCFA treatment.[2][3]

  • Cell Treatment and RNA Extraction: Cells (e.g., MCF-7 or HepG2) are treated with iso- or anteiso-BCFAs as described for the cell viability assay. After treatment, total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by measuring the absorbance at 260 and 280 nm using a spectrophotometer. RNA integrity is assessed by agarose (B213101) gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's protocol.

  • RT-qPCR: The qPCR is performed using a real-time PCR system with a fluorescent dye-based detection method (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan). The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., Bcl-2, Bax, FASN, SREBP1, CRP, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin), and the qPCR master mix.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, where the expression of the target gene is normalized to the expression of the housekeeping gene and then expressed as a fold change relative to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for comparing the effects of iso- and anteiso-branched-chain acyl-CoAs.

cluster_BCAA Branched-Chain Amino Acid Catabolism BCAA Leucine, Isoleucine, Valine BCKA Branched-Chain α-Keto Acids BCAA->BCKA iso_CoA Iso-Branched-Chain Acyl-CoAs (e.g., Isobutyryl-CoA, Isovaleryl-CoA) BCKA->iso_CoA anteiso_CoA Anteiso-Branched-Chain Acyl-CoAs (e.g., 2-Methylbutyryl-CoA) BCKA->anteiso_CoA

Caption: Biosynthesis of iso- and anteiso-branched-chain acyl-CoAs.

cluster_workflow Experimental Workflow start Cell Culture (e.g., MCF-7, HepG2) treatment Treatment with Iso- vs. Anteiso-BCFAs start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability gene_expression Gene Expression Analysis (RT-qPCR) treatment->gene_expression data_analysis Data Analysis and Comparison viability->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for comparative analysis.

cluster_apoptosis Apoptosis Signaling Pathway iso_BCFA Iso-BCFAs Bcl2 Bcl-2 (Anti-apoptotic) iso_BCFA->Bcl2 downregulates Bax Bax (Pro-apoptotic) iso_BCFA->Bax upregulates anteiso_BCFA Anteiso-BCFAs anteiso_BCFA->Bcl2 no effect anteiso_BCFA->Bax no effect MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Caption: Differential effects on the Bcl-2 family apoptosis pathway.

cluster_lipid Lipid Metabolism & Inflammation Gene Regulation iso_BCFA Iso-BCFAs SREBP1 SREBP1 iso_BCFA->SREBP1 downregulates CRP_IL6 CRP & IL-6 iso_BCFA->CRP_IL6 downregulates anteiso_BCFA Anteiso-BCFAs anteiso_BCFA->SREBP1 no effect FASN FASN anteiso_BCFA->FASN upregulates (SREBP1-independent) anteiso_BCFA->CRP_IL6 upregulates SREBP1->FASN Lipogenesis Lipogenesis FASN->Lipogenesis Inflammation Inflammation CRP_IL6->Inflammation

References

Validating the Role of 5-Methylpentadecanoyl-CoA in Protein Acylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Methylpentadecanoyl-CoA's role in protein acylation against other common acyl-CoA molecules. While direct experimental data for this compound is emerging, this document extrapolates from current knowledge of branched-chain fatty acid (BCFA) acylation to provide a framework for its validation and comparison.

Data Presentation: Comparative Analysis of Acyl-CoA Substrates in Protein Acylation

The following table summarizes hypothetical comparative data for the enzymatic acylation of a target protein (e.g., a signaling G-protein alpha subunit) with different acyl-CoA substrates. This data is intended to serve as a benchmark for experimental validation.

Acyl-CoA SubstrateStructureAcylation Efficiency (Vmax/Km)Subcellular Localization of Acylated ProteinFunctional Impact (GTPase Activity)
This compound Branched-ChainModeratePlasma membrane, GolgiModerate Inhibition
Palmitoyl-CoA Straight-ChainHighPlasma membrane, Lipid raftsStrong Inhibition
Myristoyl-CoA Straight-ChainHigh (N-terminal)Endoplasmic reticulum, GolgiAllosteric Regulation
Stearoyl-CoA Straight-ChainLowPlasma membraneWeak Inhibition

Note: This data is illustrative. Actual values will depend on the specific enzyme and protein substrate.

Experimental Protocols

Detailed methodologies for key experiments to validate and compare the effects of this compound are provided below.

In Vitro Protein Acylation Assay

This protocol is designed to measure the enzymatic transfer of an acyl group from an acyl-CoA to a target protein.

Materials:

  • Purified recombinant acyltransferase (e.g., a DHHC enzyme)

  • Purified recombinant protein substrate

  • This compound and other acyl-CoA substrates (e.g., Palmitoyl-CoA)

  • Acylation buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)

  • [³H]-labeled acyl-CoA or antibody against the protein substrate for detection

Procedure:

  • Prepare a reaction mixture containing the acylation buffer, purified acyltransferase, and protein substrate.

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., this compound or Palmitoyl-CoA). For radioactive detection, use [³H]-labeled acyl-CoA.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Detect the acylated protein. For radioactive labeling, use autoradiography. For non-radioactive assays, use Western blotting with an antibody specific to the protein substrate to observe any molecular weight shift or conformational change.

  • Quantify the band intensities to determine the rate of acylation.

Mass Spectrometry-Based Identification of Acylated Proteins

This protocol outlines a method to identify proteins acylated with 5-Methylpentadecanoic acid in a cellular context.

Materials:

  • Cell culture line of interest

  • 5-Methylpentadecanoic acid, alkyne-tagged

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-azide and click chemistry reagents

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Treat cells with the alkyne-tagged 5-Methylpentadecanoic acid for a specified time to allow for metabolic incorporation into acyl-CoA and subsequent protein acylation.

  • Lyse the cells and harvest the protein lysate.

  • Perform a "click" reaction by adding biotin-azide to the lysate to attach biotin (B1667282) to the alkyne-tagged acylated proteins.

  • Enrich the biotinylated (acylated) proteins using streptavidin beads.

  • Elute the enriched proteins and digest them into peptides using trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify the proteins and map the sites of acylation.

Acyl-Biotin Exchange (ABE) Assay

This method detects S-acylated proteins.

Materials:

  • Cell or tissue lysate

  • N-ethylmaleimide (NEM) to block free thiols

  • Hydroxylamine (B1172632) (to cleave thioester bonds)

  • Biotin-HPDP to label newly exposed thiols

  • Streptavidin-agarose beads for enrichment

  • SDS-PAGE and Western blot reagents

Procedure:

  • Lyse cells in a buffer containing NEM to block all free cysteine residues.

  • Treat the lysate with hydroxylamine to specifically cleave the thioester bonds of S-acylated cysteines. A parallel sample treated with a salt solution (e.g., NaCl) serves as a negative control.

  • Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent like Biotin-HPDP.

  • Capture the biotinylated proteins with streptavidin-agarose beads.

  • Elute the captured proteins and analyze them by SDS-PAGE and Western blotting with an antibody against the protein of interest.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where protein acylation by this compound could play a regulatory role, potentially through the modulation of the AMPK/mTOR pathway, which is known to be influenced by other fatty acids.[1][2]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_alpha Gα Protein GPCR->G_alpha Activation AMPK AMPK G_alpha->AMPK Modulates Activity Acyltransferase Acyltransferase (e.g., DHHC) Acyltransferase->G_alpha Acylation Five_MP_CoA This compound Five_MP_CoA->Acyltransferase mTORC1 mTORC1 AMPK->mTORC1 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Autophagy Autophagy mTORC1->Autophagy Inhibition Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Caption: Hypothetical signaling pathway regulated by this compound acylation.

Experimental Workflow Diagram

The diagram below outlines the workflow for comparing the effects of this compound and Palmitoyl-CoA on protein acylation and cellular signaling.

G cluster_treatment Cell Treatment cluster_analysis Analysis cluster_results Results Comparison Cells Cultured Cells Treatment_5MP Treat with 5-Methylpentadecanoic acid Cells->Treatment_5MP Treatment_Palm Treat with Palmitic acid (Control) Cells->Treatment_Palm Lysate_5MP Cell Lysate (5-MP) Treatment_5MP->Lysate_5MP Lysate_Palm Cell Lysate (Palm) Treatment_Palm->Lysate_Palm Acyl_RAC Acyl-RAC Assay Lysate_5MP->Acyl_RAC Mass_Spec LC-MS/MS Analysis Lysate_5MP->Mass_Spec Western_Blot Western Blot (p-AMPK, p-mTOR) Lysate_5MP->Western_Blot Lysate_Palm->Acyl_RAC Lysate_Palm->Mass_Spec Lysate_Palm->Western_Blot Compare_Acylation Compare Acylated Proteome Acyl_RAC->Compare_Acylation Mass_Spec->Compare_Acylation Compare_Signaling Compare Signaling Pathway Activation Western_Blot->Compare_Signaling

Caption: Workflow for comparative analysis of protein acylation.

References

Assessing the Substrate Specificity of Acyl-CoA Dehydrogenases for 5-Methylpentadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of various acyl-CoA dehydrogenases (ACADs) with a focus on the branched-chain fatty acyl-CoA, 5-Methylpentadecanoyl-CoA. The information presented herein is intended to assist researchers in selecting the appropriate enzyme for their studies and to provide detailed experimental protocols for assessing enzyme activity.

Introduction to Acyl-CoA Dehydrogenases and Branched-Chain Fatty Acid Metabolism

Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial step of fatty acid β-oxidation, a critical metabolic pathway for energy production.[1] These enzymes exhibit varying specificities for substrates of different chain lengths, and are broadly categorized as short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.

While the metabolism of straight-chain fatty acids is well-characterized, the processing of branched-chain fatty acids, such as 5-methylpentadecanoic acid, presents unique challenges to the standard β-oxidation machinery. The presence of a methyl group can sterically hinder the enzymatic reactions. Consequently, the metabolism of such compounds often involves specialized enzymes and may occur in different subcellular compartments, such as peroxisomes.[2][3][4] Understanding which ACADs can efficiently process this compound is crucial for elucidating its metabolic fate and its potential role in various physiological and pathological conditions.

Comparative Substrate Specificity

The findings from this study are summarized in the table below and extrapolated to suggest the potential activity with this compound, a C16 acyl-CoA with a methyl branch at the fifth carbon. It is important to note that the position of the methyl group can significantly influence substrate binding and catalysis.

Acyl-CoA DehydrogenaseSubstrateSpecific Activity (mU/mg protein)Expected Activity with this compound
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Palmitoyl-CoA (C16:0)390Potentially Active
S-2-Methylpentadecanoyl-CoA340
R-2-Methylpentadecanoyl-CoANo measurable activity
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) S-2-Methylpentadecanoyl-CoAActive (quantitative data not provided)Potentially Active
R-2-Methylpentadecanoyl-CoANo measurable activity

Data Interpretation:

  • LCAD demonstrates significant activity with a 2-methyl branched C16 acyl-CoA, suggesting it is a strong candidate for the metabolism of this compound. The comparable specific activity to the straight-chain equivalent (palmitoyl-CoA) indicates that a methyl branch near the CoA-ester does not abolish its activity.

  • MCAD also shows activity towards the S-enantiomer of a 2-methyl branched C16 acyl-CoA, indicating a degree of plasticity in its active site.

  • The stereospecificity of both enzymes for the S-enantiomer is a critical consideration for any experimental design.

Further enzymatic assays are required to determine the precise kinetic parameters (Km and kcat) of different ACADs with this compound to definitively establish their substrate preference.

Experimental Protocols

Two primary assays are widely used to measure the activity of acyl-CoA dehydrogenases: the ETF fluorescence reduction assay and the ferricenium assay.

Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This is considered the gold standard for measuring ACAD activity as it utilizes the natural electron acceptor, ETF.[3][5] The assay monitors the decrease in ETF fluorescence as it is reduced by the ACAD.

Principle:

ACADs catalyze the α,β-dehydrogenation of an acyl-CoA substrate, transferring electrons to its FAD cofactor. The reduced FAD on the ACAD then transfers these electrons to ETF, causing a decrease in ETF's intrinsic fluorescence, which can be monitored spectrophotometrically.

Detailed Protocol:

  • Reagents:

    • Assay Buffer: 100 mM HEPES or potassium phosphate, pH 7.6

    • Recombinant or purified Electron Transfer Flavoprotein (ETF)

    • Acyl-CoA Dehydrogenase (enzyme source: purified enzyme, cell lysate, or mitochondrial extract)

    • Acyl-CoA substrate (e.g., this compound)

    • (Optional, for anaerobic conditions) Glucose, glucose oxidase, and catalase

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and ETF in a fluorometer cuvette or a 96-well microplate.

    • To ensure anaerobic conditions, which are optimal for this assay, the reaction mixture can be deoxygenated by bubbling with argon gas or by including an enzymatic oxygen-scavenging system (glucose, glucose oxidase, and catalase).[3]

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Immediately monitor the decrease in ETF fluorescence at an excitation wavelength of approximately 340 nm and an emission wavelength of around 490 nm.

    • The rate of fluorescence decrease is proportional to the ACAD activity.

Ferricenium Assay

This assay provides a convenient alternative to the ETF-based method as it can be performed aerobically.[6][7] It uses an artificial electron acceptor, ferricenium hexafluorophosphate (B91526).

Principle:

The ACAD enzyme is first reduced by the acyl-CoA substrate. The reduced enzyme is then re-oxidized by the ferricenium ion, which is reduced to the ferrocinium ion. The reduction of the ferricenium ion can be monitored spectrophotometrically by the decrease in absorbance at 300 nm.

Detailed Protocol:

  • Reagents:

    • Assay Buffer: 100 mM HEPES, pH 7.6

    • Ferricenium hexafluorophosphate solution

    • Acyl-CoA Dehydrogenase (enzyme source)

    • Acyl-CoA substrate (e.g., this compound)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the ACAD enzyme in a spectrophotometer cuvette.

    • Add the ferricenium hexafluorophosphate solution to the reaction mixture.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in absorbance at 300 nm over time.

    • The rate of absorbance decrease is proportional to the ACAD activity.

Visualizing the Metabolic Context

The metabolism of branched-chain fatty acids like 5-methylpentadecanoic acid is thought to proceed through a modified β-oxidation pathway, likely involving peroxisomal enzymes to handle the methyl branch. The following diagrams illustrate the experimental workflow for assessing substrate specificity and a putative metabolic pathway.

experimental_workflow cluster_prep Sample Preparation cluster_assay Activity Assays cluster_analysis Data Analysis enzyme Purified ACADs (LCAD, MCAD, etc.) etf_assay ETF Fluorescence Reduction Assay enzyme->etf_assay ferricenium_assay Ferricenium Assay enzyme->ferricenium_assay substrate This compound Synthesis substrate->etf_assay substrate->ferricenium_assay kinetics Determine Kinetic Parameters (Km, kcat) etf_assay->kinetics ferricenium_assay->kinetics comparison Compare Substrate Specificity kinetics->comparison

Caption: Experimental workflow for assessing ACAD substrate specificity.

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion FBCFA 5-Methylpentadecanoic Acid FBCFA_CoA This compound FBCFA->FBCFA_CoA Acyl-CoA Synthetase BetaOx1 β-Oxidation Cycle 1 FBCFA_CoA->BetaOx1 ACAD (e.g., LCAD) Product1 4-Methyltetradecanoyl-CoA + Acetyl-CoA BetaOx1->Product1 BetaOx2 β-Oxidation Cycle 2 Product1->BetaOx2 Product2 3-Methyl-dodecanoyl-CoA + Acetyl-CoA BetaOx2->Product2 AlphaOx α-Oxidation (if needed) Product2->AlphaOx Methyl branch at β-position Mitochondrial_transfer Transfer to Mitochondria Product2->Mitochondrial_transfer AlphaOx->Mitochondrial_transfer Mito_BetaOx Mitochondrial β-Oxidation Mitochondrial_transfer->Mito_BetaOx TCA TCA Cycle Mito_BetaOx->TCA Acetyl-CoA Energy Energy Production (ATP) TCA->Energy

Caption: Putative metabolic pathway for this compound.

References

A Comparative Lipidomics Guide to Understanding 5-Methylpentadecanoyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Methylpentadecanoyl-CoA, an iso-branched-chain fatty acyl-CoA, with other relevant fatty acyl-CoAs. By presenting key metabolic pathways, comparative quantitative data, and detailed experimental protocols, this document serves as a valuable resource for researchers investigating lipid metabolism and its implications in various biological systems.

Introduction to this compound

This compound belongs to the class of iso-branched-chain fatty acids (BCFAs). These lipids are integral components of cell membranes, particularly in many bacteria, and are also found in ruminant-derived food products.[1][2] The defining structural feature of iso-BCFAs is a methyl group on the penultimate carbon from the methyl end of the fatty acid chain.[3] The presence and abundance of BCFAs can significantly influence membrane fluidity and are subjects of interest in studies related to metabolic regulation and disease.[4]

Biosynthesis of this compound

The biosynthesis of this compound, an iso-C16:0 fatty acyl-CoA, initiates from the branched-chain amino acid, leucine (B10760876). The pathway involves the conversion of leucine to isovaleryl-CoA, which then serves as a primer for the fatty acid synthase (FAS) system.[5][6] Malonyl-CoA provides the two-carbon units for the subsequent elongation cycles.

The key enzymatic steps are:

  • Transamination: Leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKAD) complex catalyzes the conversion of α-ketoisocaproate to isovaleryl-CoA.[7][8]

  • Fatty Acid Elongation: The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA to the isovaleryl-CoA primer, ultimately forming this compound after six cycles of elongation.[9]

5_Methylpentadecanoyl_CoA_Biosynthesis Leucine Leucine a_Ketoisocaproate a_Ketoisocaproate Leucine->a_Ketoisocaproate Branched-Chain Amino Acid Aminotransferase Isovaleryl_CoA Isovaleryl_CoA a_Ketoisocaproate->Isovaleryl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) FAS Fatty Acid Synthase (FAS) Complex Isovaleryl_CoA->FAS Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS Product This compound FAS->Product 6x Elongation Cycles

Biosynthesis of this compound from Leucine.

Comparative Analysis of Fatty Acyl-CoAs

To understand the relative abundance and potential functional significance of this compound, it is essential to compare its levels with other key fatty acyl-CoAs. The following table presents a hypothetical yet representative dataset illustrating the relative abundance of this compound in comparison to an anteiso-BCFA (14-Methylpentadecanoyl-CoA) and a straight-chain fatty acid (Palmitoyl-CoA) under two different hypothetical experimental conditions.

Disclaimer: The following data is a representative example for illustrative purposes and is not derived from a specific experimental study.

Fatty Acyl-CoAPrecursor Amino AcidTypeRelative Abundance (Condition A)Relative Abundance (Condition B)
This compound Leucineiso-BCFA15%25%
14-Methylpentadecanoyl-CoA Isoleucineanteiso-BCFA10%5%
Palmitoyl-CoA (via Acetyl-CoA)Straight-Chain75%70%

This comparative data highlights how changes in cellular conditions can potentially influence the relative pools of different fatty acyl-CoA species, which may have downstream effects on membrane composition and cellular signaling.

Comparative Pathways: iso- vs. anteiso-BCFA and Straight-Chain Fatty Acid Synthesis

The biosynthesis of different fatty acyl-CoAs diverges at the initial priming step. While this compound uses isovaleryl-CoA (from leucine), anteiso-BCFAs like 14-Methylpentadecanoyl-CoA are primed by 2-methylbutyryl-CoA, derived from isoleucine.[6] In contrast, straight-chain fatty acids such as Palmitoyl-CoA are initiated with acetyl-CoA.[8] All three pathways then converge on the same fatty acid synthase machinery for elongation.

Comparative_Fatty_Acyl_CoA_Synthesis cluster_iso iso-BCFA Pathway cluster_anteiso anteiso-BCFA Pathway cluster_straight Straight-Chain Pathway Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA BCKAD FAS Fatty Acid Synthase (FAS) Complex Isovaleryl_CoA->FAS Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA BCKAD Methylbutyryl_CoA->FAS Carbohydrates Carbohydrates Acetyl_CoA Acetyl_CoA Carbohydrates->Acetyl_CoA Glycolysis Acetyl_CoA->FAS iso_Product This compound FAS->iso_Product anteiso_Product 14-Methylpentadecanoyl-CoA FAS->anteiso_Product straight_Product Palmitoyl-CoA FAS->straight_Product

Divergent priming pathways for fatty acyl-CoA synthesis.

Experimental Protocol for Comparative Lipidomics Analysis

This section details a robust workflow for the extraction and quantification of this compound and other fatty acyl-CoAs from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction

  • Homogenization: Homogenize 50-100 mg of tissue or cell pellet in a suitable buffer on ice.

  • Lipid Extraction: Employ a modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction method to efficiently extract lipids, including acyl-CoAs.

  • Internal Standards: Spike the sample with a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled C17:0-CoA) prior to extraction for accurate quantification.

  • Phase Separation: Centrifuge the sample to achieve phase separation and collect the organic layer containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., 90:10 methanol:water).

2. LC-MS/MS Analysis

  • Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for separation.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic long-chain acyl-CoAs. A typical gradient might run from 10% to 95% B over 15 minutes.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • This compound: Monitor the specific precursor-to-product ion transition.

      • 14-Methylpentadecanoyl-CoA: Monitor its unique precursor-to-product ion transition.

      • Palmitoyl-CoA: Monitor its characteristic precursor-to-product ion transition.

      • Internal Standard: Monitor the transition for the chosen internal standard.

3. Data Analysis

  • Quantification: Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated using authentic standards.

  • Statistical Analysis: Perform appropriate statistical tests to determine significant differences in the levels of fatty acyl-CoAs between different experimental groups.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Extraction Lipid Extraction (e.g., MTBE) Spiking->Extraction Drying Drying and Reconstitution Extraction->Drying LC Reverse-Phase LC (C18 Column) Drying->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification vs. Internal Standard MS->Quantification Stats Statistical Analysis Quantification->Stats

Lipidomics workflow for fatty acyl-CoA analysis.

This comprehensive guide provides a foundational understanding of this compound within the broader context of lipid metabolism. The provided methodologies and comparative data frameworks are intended to facilitate further research into the precise roles of branched-chain fatty acids in health and disease.

References

Safety Operating Guide

Safe Disposal and Handling of 5-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of specialized reagents like 5-Methylpentadecanoyl-CoA is a critical component of laboratory safety and operational integrity. Adherence to established protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on general safety data for similar long-chain fatty acyl-CoAs and laboratory chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use impermeable and resistant protective gloves. The exact breakthrough time of glove material should be confirmed with the manufacturer[1].

  • Eye Protection: Wear safety glasses with side-shields or goggles. If there is a risk of splashing, a face shield is recommended.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: In case of brief exposure to aerosols or dust, or in situations with low ventilation, a respiratory filter device should be used. For intensive or longer exposure, a self-contained breathing apparatus may be necessary[1].

Quantitative Safety Data Summary

The following table summarizes key safety information based on data for similar chemical compounds.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation[1].Wash skin thoroughly after handling. Immediately remove all soiled and contaminated clothing[1].
Eye Irritation Causes serious eye irritation[1].Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Respiratory Irritation May cause respiratory irritation[1].Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area[1][2].

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with institutional and local regulations for chemical waste.

  • Segregation of Waste:

    • Do not mix this compound with general laboratory or household waste[1].

    • Keep it separate from incompatible materials.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and appropriate container for chemical waste. The container should be resistant to the chemical.

    • Label the container with the full chemical name: "this compound".

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep away from sources of ignition[1].

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical waste contractor.

    • Provide the EHS office with all necessary information about the waste, including its name and quantity.

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers with an appropriate solvent.

    • The rinsate should be collected and disposed of as chemical waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines for clean labware.

Note: Never pour this compound or its solutions down the drain or into the sewage system[1].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: this compound Waste B Is the waste in a primary container? A->B C Transfer to a labeled, sealed chemical waste container B->C No D Is the container properly labeled with the full chemical name? B->D Yes C->D E Affix a complete chemical waste label D->E No F Store in designated chemical waste storage area D->F Yes E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H End: Proper Disposal G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 5-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methylpentadecanoyl-CoA. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required and recommended PPE.

PPE Category Specific Equipment Reason for Use Minimum Standard
Eye and Face Protection Safety glasses with side shields or GogglesProtects against splashes and airborne particles.[1][2]ANSI Z87.1[1]
Face shieldRecommended when there is a significant splash hazard.[1][2]To be worn over safety glasses/goggles.[1]
Hand Protection Disposable nitrile glovesProvides protection against incidental chemical contact.[1]Check for tears and leaks before use.
Double glovingRecommended for extended procedures or when handling higher concentrations.Change gloves immediately upon contamination.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1][2][3]Should be buttoned and have long sleeves.
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form to prevent inhalation of fine particles.[3]Fit-testing is required for proper use.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1][2][3]Shoes should fully cover the feet.

II. Operational Plan: Handling Procedures

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area weigh Weigh Compound in Ventilated Enclosure prep_area->weigh gather_ppe Gather Required PPE gather_ppe->prep_area prep_sds Review Safety Data Sheet prep_sds->gather_ppe dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe G FattyAcid Fatty Acid (extracellular) FattyAcid_cyto Fatty Acid (cytosol) FattyAcid->FattyAcid_cyto Transport AcylCoA This compound FattyAcid_cyto->AcylCoA Activation (Acyl-CoA Synthetase) AcylCarnitine Acyl-Carnitine AcylCoA->AcylCarnitine CPT1 AcylCoA_mito Acyl-CoA (mitochondrial matrix) AcylCarnitine->AcylCoA_mito Translocase & CPT2 BetaOx β-Oxidation AcylCoA_mito->BetaOx

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.